Technical Documentation Center

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
  • CAS: 1212252-44-2

Core Science & Biosynthesis

Foundational

Chemical properties of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS (racemate): 634150-47-3 | CAS (1S-isomer): 1212252-44-2 Role: High-value chiral building block for CNS-active pharmaceutical ingredients. (1S)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS (racemate): 634150-47-3 | CAS (1S-isomer): 1212252-44-2 Role: High-value chiral building block for CNS-active pharmaceutical ingredients.

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a specialized chiral phenethylamine derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of BACE1 inhibitors (Alzheimer’s disease therapeutics) and other neurological agents. Its value lies in its bifunctional nature: the chiral primary amine allows for diastereoselective assembly of peptidomimetics, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule features a chiral center at the benzylic position (C1 of the ethyl group). The (1S) configuration is generally the bioactive enantiomer for this class of compounds, often mimicking the L-amino acid residues found in endogenous neuropeptides.

  • Electronic Environment:

    • 4-Methoxy Group (–OMe): Acts as a strong resonance electron donor (EDG), increasing electron density at the ortho and para positions. This makes the phenyl ring susceptible to electrophilic aromatic substitution, though the 3-bromo substituent moderates this.

    • 3-Bromo Group (–Br): Acts as a weak deactivator via induction but provides a reactive site for oxidative addition by transition metals. It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial trait for CNS drugs.

    • Amine Group (–NH₂): A primary amine attached to a chiral center. The basicity is typical of benzylamines but slightly modulated by the aryl substituents.

Conformational Considerations

The benzylic amine adopts a conformation that minimizes steric clash between the methyl group and the ortho-bromo substituent. In solution, the free base exists in equilibrium between conformers, but derivatization (e.g., amide formation) locks the conformation, often dictating the binding affinity in enzyme pockets (e.g., aspartyl proteases).

Physicochemical Profile

The following data represents a synthesis of experimental values and high-confidence calculated parameters essential for process development.

PropertyValue / DescriptionContext for Development
Molecular Weight 230.10 g/mol Fragment-based drug design compliant.
Molecular Formula C₉H₁₂BrNO
Physical State Colorless to pale yellow oil (Free Base)White crystalline solid (HCl Salt)Salt formation is recommended for long-term storage to prevent oxidation.
Boiling Point ~115–120 °C @ 1 mmHg (est.)High vacuum required for distillation.
pKa (Conjugate Acid) ~9.4Moderately basic; requires strong organic bases (e.g., TEA, DIPEA) for neutralization.
LogP 2.3 – 2.5 (est.)Lipophilic; indicates good membrane permeability.
Optical Rotation [α]D Negative (-) in MeOH (typically)Critical QC Parameter: Must be verified against reference standard (>98% ee required).
Solubility Soluble in MeOH, DCM, EtOAc.Sparingly soluble in water (Free Base).Use alcohols for resolution or salt crystallization.

Synthetic Routes & Manufacturing[1][2][3]

For pharmaceutical applications requiring >99% enantiomeric excess (ee), two primary routes are employed. The Ellman Sulfinamide route is preferred for scalability and high stereocontrol, while Classical Resolution is used for cost-efficiency in early-stage development.

Route A: Asymmetric Synthesis (Ellman Approach)

This route utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.

  • Condensation: 1-(3-bromo-4-methoxyphenyl)ethanone is condensed with (S)-(-)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent to form the chiral N-sulfinyl ketimine.

  • Diastereoselective Reduction: The ketimine is reduced using L-Selectride or NaBH₄. The bulky tert-butyl group dictates the hydride attack vector, yielding the sulfinamide intermediate with high diastereoselectivity (dr > 95:5).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine hydrochloride salt.

Route B: Classical Resolution

Racemic amine is treated with a chiral acid (e.g., N-acetyl-L-leucine or mandelic acid). The diastereomeric salt of the (S)-amine crystallizes preferentially. This method often requires 2-3 recrystallizations to achieve >99% ee.

Synthetic Pathway Visualization

The following diagram illustrates the Ellman strategy, highlighting the critical stereodetermining step.

G cluster_0 Critical Control Point Ketone 1-(3-bromo-4-methoxyphenyl) ethanone Ketimine Chiral N-Sulfinyl Ketimine Ketone->Ketimine Ti(OEt)4, THF Condensation Auxiliary (S)-t-Butylsulfinamide Auxiliary->Ketimine Intermediate Sulfinamide Intermediate Ketimine->Intermediate L-Selectride or NaBH4 (-78°C to 0°C) Stereocontrol Product (1S)-1-(3-bromo-4-methoxyphenyl) ethan-1-amine (HCl) Intermediate->Product HCl / MeOH Deprotection

Caption: Asymmetric synthesis via Ellman sulfinamide strategy ensuring high enantiomeric excess.

Chemical Reactivity & Functionalization

The utility of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine stems from its orthogonal reactivity profiles.

Amine Reactivity (Nucleophilic)
  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the standard linkage for attaching this "warhead" to the rest of a drug scaffold.

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

  • Isocyanate Reaction: Forms ureas, common in kinase inhibitor design.

Aryl Bromide Reactivity (Electrophilic)
  • Suzuki-Miyaura Coupling: Couples with aryl/vinyl boronic acids. The 4-methoxy group activates the ring slightly, but the oxidative addition to the C-Br bond remains the rate-determining step.

  • Buchwald-Hartwig Amination: Allows replacement of the Bromine with another amine, creating bi-aryl amine structures.

  • Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can be quenched with electrophiles (e.g., CO₂, DMF) to introduce carboxylic acids or aldehydes.

Reactivity Logic Map

Reactivity Core (1S)-1-(3-bromo-4-methoxyphenyl) ethan-1-amine Amine_Path Amine (NH2) Reactivity Core->Amine_Path Br_Path Aryl Bromide (Br) Reactivity Core->Br_Path Amide Amide Formation (Peptidomimetics) Amine_Path->Amide R-COOH / HATU Urea Urea Formation (Kinase Inhibitors) Amine_Path->Urea R-NCO Suzuki Suzuki Coupling (Biaryl Scaffolds) Br_Path->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Br_Path->Buchwald Pd(0), R2NH

Caption: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.

Applications in Medicinal Chemistry

BACE1 Inhibitors (Alzheimer's Disease)

This scaffold is structurally homologous to intermediates used in the synthesis of Verubecestat and similar beta-secretase (BACE1) inhibitors. The chiral amine moiety mimics the transition state of the amyloid precursor protein cleavage site.

  • Mechanism: The amine often engages in hydrogen bonding with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.

  • Optimization: The 3-bromo group is often replaced or coupled to form a larger heteroaromatic ring (e.g., thiadiazine) to fill the S3 hydrophobic pocket of the enzyme.

Proteomics & Chiral Resolution

Used as a resolving agent itself for chiral acids due to its high conformational rigidity. Also employed as a "chiral tag" in NMR spectroscopy to determine the purity of other chiral molecules.

Safety & Handling

  • GHS Classification:

    • Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.

    • Acute Tox. 4 (H302): Harmful if swallowed.[1]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear chemical-resistant gloves (Nitrile > 0.11mm) and safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from the air (carbamate formation).

  • Spill Response: Neutralize with weak acid (citric acid) if free base, or weak base (bicarbonate) if salt, before absorbing with inert material.

References

  • Thaisrivongs, D. A., et al. (2016).[2] "Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease." Organic Letters, 18(22), 5780-5783.[2] Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • PubChem Compound Summary. "2-(3-Bromo-4-methoxyphenyl)ethan-1-amine (CID 2735581)."[3] National Center for Biotechnology Information. Link

  • Tan, L., et al. (2018).[4][5][2] "A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931)." Organic Letters, 20(6), 1630–1633. Link[5]

  • ChemicalBook. "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride Product Description & MSDS." Link

Sources

Exploratory

Molecular structure and weight of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The following technical guide details the molecular structure, physicochemical properties, and synthetic methodology for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine . [1] Executive Technical Summary (1S)-1-(3-bromo-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic methodology for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine .

[1]

Executive Technical Summary

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1212252-44-2) is a chiral primary amine intermediate critical in the synthesis of pharmacologically active agents, particularly kinase inhibitors and GPCR ligands.[1] Its structural core features a phenethylamine scaffold decorated with a meta-bromo and para-methoxy substitution pattern. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral benzylic amine moiety often dictates the binding affinity and selectivity of the final drug candidate.

This guide provides a definitive analysis of its molecular weight, stereochemical configuration, and a field-proven asymmetric synthesis protocol using tert-butanesulfinamide (Ellman’s auxiliary) to ensure high enantiomeric excess (>98% ee).

Molecular Specifications & Physicochemical Profile

The following data establishes the baseline identity of the compound.

Table 1: Physicochemical Data[2]
PropertySpecification
IUPAC Name (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
Common Synonyms (S)-3-Bromo-4-methoxy-α-methylbenzylamine
CAS Number (Free Base) 1212252-44-2
CAS Number (HCl Salt) 2193052-12-7
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Exact Mass 229.0010 g/mol
Chirality (S)-Enantiomer
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Predicted pKa ~9.2 (Conjugate acid)
LogP (Predicted) 2.48
Molecular Weight Breakdown

The precise molecular weight is calculated based on standard atomic weights:

  • Carbon (9 × 12.011): 108.099

  • Hydrogen (12 × 1.008): 12.096

  • Bromine (1 × 79.904): 79.904[2]

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (1 × 15.999): 15.999

  • Total: 230.105 Da (Rounded to 230.10 )

Structural & Stereochemical Analysis[2][5]

The molecule possesses a single stereogenic center at the benzylic position (C1 of the ethyl group). The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH₂ (Highest priority, Atomic Number 7)

  • -Aryl Ring (C attached to C,C,Br/O path)

  • -CH₃ (Methyl group)

  • -H (Lowest priority)

When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the specific substitution pattern on the aromatic ring.

MolecularStructure Core Benzylic Carbon (Chiral Center) Amine Amine (-NH2) (Priority 1) Core->Amine (S)-Config Methyl Methyl (-CH3) (Priority 3) Core->Methyl Ring Phenyl Ring Core->Ring Methoxy 4-Methoxy (-OCH3) Ring->Methoxy Para Bromo 3-Bromo (-Br) Ring->Bromo Meta

Figure 1: Connectivity map of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine highlighting the chiral center and ring substitutions.

Synthetic Architecture: Asymmetric Synthesis Protocol

To ensure high enantiomeric purity (>98% ee) required for pharmaceutical applications, a direct condensation utilizing Ellman’s Auxiliary ((S)-tert-butanesulfinamide) is the superior method over classical resolution. This protocol is self-validating as diastereomeric intermediates can be monitored via HPLC.

Reaction Pathway[5][6][7]
  • Condensation: 3-Bromo-4-methoxyacetophenone + (S)-tert-butanesulfinamide → Chiral Sulfinimine.

  • Diastereoselective Reduction: Sulfinimine + NaBH₄ → Sulfinamide (Major diastereomer).

  • Hydrolysis: Sulfinamide + HCl → (S)-Amine Hydrochloride.

Detailed Protocol

Reagents:

  • 3-Bromo-4-methoxyacetophenone (1.0 eq)

  • (S)-(-)-tert-Butanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (4.0 eq)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Charge a flame-dried flask with 3-bromo-4-methoxyacetophenone and (S)-tert-butanesulfinamide in anhydrous THF.

    • Add Ti(OEt)₄ dropwise under nitrogen.

    • Reflux at 70°C for 16–24 hours. Checkpoint: Monitor disappearance of ketone via TLC/LC-MS.

    • Quench with brine, filter the titanium salts through Celite, and concentrate to obtain the (S)-sulfinimine .

  • Stereoselective Reduction:

    • Dissolve the crude sulfinimine in THF and cool to -48°C.

    • Add NaBH₄ (powder or solution) slowly. Stir for 4 hours while warming to room temperature.

    • Mechanism:[1][3][4] The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the (S,S)-sulfinamide diastereomer.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[3]

  • Hydrolysis & Salt Formation:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in dioxane (excess). Stir at room temperature for 1 hour.

    • Concentrate to dryness. Triturate the residue with diethyl ether to precipitate the pure (S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow Ketone Starting Material: 3-Bromo-4-methoxyacetophenone Imine Intermediate 1: Chiral Sulfinimine Ketone->Imine Condensation Auxiliary Reagent: (S)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Sulfinamide Intermediate 2: (Ss, S)-Sulfinamide (Diastereomerically Pure) Imine->Sulfinamide Stereoselective Hydride Attack Reduction Reduction: NaBH4 (-48°C) Reduction->Sulfinamide Product Final Product: (S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine HCl Sulfinamide->Product Cleavage of Auxiliary Hydrolysis Hydrolysis: HCl / MeOH

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary to ensure (S)-configuration.

Analytical Validation (Quality Control)

To confirm the identity and purity of the synthesized compound, the following analytical parameters should be met.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.40 (br s, 3H, NH₃⁺), 7.82 (d, J = 2.0 Hz, 1H, Ar-H2), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H6), 7.15 (d, J = 8.5 Hz, 1H, Ar-H5), 4.40 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.85 (s, 3H, OCH₃), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: (S)-isomer > 98.0%, (R)-isomer < 2.0%.

References

  • PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanamine. National Library of Medicine. Available at: [Link]

  • Ellman, J. A., et al.Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 2010.

Sources

Foundational

(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amine: A Privileged Chiral Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical composition. (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1212315-80-4 for the free...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical composition. (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1212315-80-4 for the free base, 1171612-59-1 for the hydrochloride salt) has emerged as a highly versatile chiral building block[1],[2]. This molecule combines a rigid, stereodefined benzylic amine with a programmable di-substituted aromatic ring. This whitepaper provides an in-depth technical analysis of its structural rationale, state-of-the-art biocatalytic synthesis, and downstream diversification protocols, designed for drug development professionals seeking to leverage this scaffold in target-directed synthesis.

Structural Rationale & Causality

The architectural value of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine lies in its orthogonal reactivity and stereochemical stability. Every functional group serves a specific, causal purpose in drug design:

  • The (1S)-Chiral Center: The

    
    -methyl group restricts the conformational flexibility of the benzylic amine. This locks the nitrogen vector into a specific trajectory, which is crucial for maximizing binding affinity in chiral environments, such as kinase hinge regions or allosteric pockets.
    
  • The 3-Bromo Handle: Bromine acts as a "programmable defect" on the aromatic ring. It is inert to the conditions of amine functionalization (e.g., amide coupling) but highly reactive under palladium-catalyzed cross-coupling conditions. This allows chemists to build complex C-C or C-N architectures after the chiral center has been established, avoiding the need to develop custom asymmetric syntheses for every analog.

  • The 4-Methoxy Modulator: The methoxy group is strongly electron-donating, which modulates the pKa of the benzylic amine and stabilizes the aromatic system. Furthermore, it serves as a masked hydrogen-bond donor; late-stage demethylation (e.g., via BBr

    
    ) reveals a phenol, a classic motif for interacting with protein backbone amides.
    

State-of-the-Art Synthesis: Biocatalytic Asymmetric Amination

Historically, chiral 1-arylethylamines were accessed via diastereomeric salt resolution (which wastes 50% of the material) or stoichiometric chiral auxiliaries (like Ellman's sulfinamide). Today, the gold standard is biocatalytic asymmetric amination using 3

3[3].

-TAs utilize pyridoxal 5'-phosphate (PLP) as a cofactor to mediate the transfer of an amino group from a sacrificial donor to a prochiral ketone (3-bromo-4-methoxyacetophenone). Because the reaction is thermodynamically limited, 4[4]. The causality here is thermodynamic: IPAm generates acetone as a byproduct, which can be continuously removed via slight vacuum or gas sweeping, driving the equilibrium toward the (1S)-amine product[5],[4].

Biocatalysis Ketone 3-Bromo-4-methoxy acetophenone Enzyme Engineered (S)-ω-TA + PLP Cofactor Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (1S)-1-(3-bromo-4-methoxyphenyl) ethan-1-amine Enzyme->Product Asymmetric Amination Byproduct Acetone (Removed via vacuum) Enzyme->Byproduct Equilibrium Shift

Fig 1. Biocatalytic asymmetric amination workflow using engineered ω-transaminase.

Experimental Protocol A: Biocatalytic Synthesis (Self-Validating System)

This protocol describes the conversion of 3-bromo-4-methoxyacetophenone to the (1S)-amine. It is designed as a self-validating system: the workup intrinsically separates unreacted starting material from the product based on pH-dependent ionization.

Reagents:

  • 3-Bromo-4-methoxyacetophenone (100 mM)

  • Isopropylamine buffer (1 M, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Engineered (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis variant) (2 g/L)
    
  • DMSO (15% v/v)

Step-by-Step Methodology:

  • System Initialization: Dissolve the ketone substrate in DMSO. Causality: The bulky, halogenated ketone is highly hydrophobic; DMSO prevents precipitation without denaturing the robust engineered enzyme.

  • Enzymatic Reaction: Add the DMSO solution to the IPAm buffer containing PLP and the

    
    -TA. Incubate at 35°C with orbital shaking (150 rpm).
    
  • Equilibrium Shifting: Apply a gentle nitrogen sweep over the headspace to continuously volatilize the acetone byproduct, preventing product inhibition.

  • In-Process Control (IPC): At 24 hours, quench a 100 µL aliquot in 900 µL acetonitrile. Centrifuge to pellet the enzyme and analyze the supernatant via Chiral HPLC. Proceed to workup when conversion >95% and ee >99%.

  • Self-Validating Workup (Acid-Base Extraction):

    • Adjust the reaction mixture to pH 2.0 using 1M HCl. Causality: The product amine becomes protonated (water-soluble ammonium salt), while any unreacted ketone remains neutral.

    • Extract with ethyl acetate (3x). Discard the organic layer (contains unreacted ketone and DMSO).

    • Adjust the aqueous layer to pH 12.0 using 5M NaOH. Causality: The amine is deprotonated, reverting to its lipophilic free-base form.

    • Extract with methyl tert-butyl ether (MTBE) (3x). Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under vacuum to yield the pure (1S)-amine.

Downstream Diversification: The Power of the 3-Bromo Group

Once the chiral amine is secured, the 3-bromo group serves as the primary vector for diversification. The logic of this workflow is to protect or utilize the amine first, followed by transition-metal catalysis at the aryl bromide.

Diversification Core (1S)-1-(3-bromo-4-methoxyphenyl) ethan-1-amine Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Reacts at C3-Br Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Core->Buchwald Reacts at C3-Br Demethylation Ether Cleavage (BBr3) Core->Demethylation Reacts at C4-OMe Amide Amide Bond Formation (HATU/DIPEA) Core->Amide Reacts at C1-NH2 Target1 C3-Aryl Derivatives (Retained ee%) Suzuki->Target1 Target2 C3-Amino Derivatives (Retained ee%) Buchwald->Target2 Target3 C4-Phenol Derivatives (H-Bond Donors) Demethylation->Target3 Target4 Chiral Amides (Target Binders) Amide->Target4

Fig 2. Logical diversification pathways of the chiral building block.

Experimental Protocol B: Chemoselective Suzuki-Miyaura Coupling

A critical challenge in cross-coupling benzylic amines is preventing racemization or


-hydride elimination. This protocol utilizes a biphasic system and a sterically demanding ligand to ensure stereochemical integrity.

Reagents:

  • N-Boc protected (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • K

    
    CO
    
    
    
    (3.0 eq)
  • 1,4-Dioxane / H

    
    O (4:1 v/v)
    

Step-by-Step Methodology:

  • Amine Protection: Prior to coupling, protect the free amine using Boc

    
    O and triethylamine in DCM. Causality: The free amine can coordinate to the palladium catalyst, poisoning it and leading to low yields.
    
  • Degassing: Combine the protected bromide, boronic acid, and K

    
    CO
    
    
    
    in the Dioxane/H
    
    
    O mixture. Sparge with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species.
  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    under a stream of argon. Causality: The bidentate dppf ligand enforces a rigid geometry around the palladium center, accelerating reductive elimination and preventing off-target racemization at the benzylic position.
  • Reaction: Heat the biphasic mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO

    
    , and purify via flash chromatography (Silica, Hexanes/EtOAc).
    

Quantitative Data Presentation

The following table summarizes the comparative efficiency of synthesizing the core building block via different methodologies, highlighting the superiority of the biocatalytic approach.

Synthetic RouteReagents / Amine DonorCatalystYield (%)Enantiomeric Excess (ee %)Scalability & Green Metrics
Chemical Reductive Amination NH

OAc / NaBH

CN
None (Achiral)65 - 75%0% (Racemic)High waste, requires subsequent resolution
Diastereomeric Resolution Chiral Acid (e.g., Tartaric)None< 40%> 95%Poor atom economy (50% theoretical max yield)
Biocatalytic Amination Isopropylamine (IPAm)Engineered (S)-

-TA
> 85%> 99%Excellent (Aqueous, ambient temp, 100% theoretical yield)

References

  • ChemicalBook. "1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride Supplier." ChemicalBook. Available at:[1]

  • Santa Cruz Biotechnology. "(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine." SCBT. Available at:[2]

  • National Institutes of Health (PMC). "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." NIH. Available at:[3]

  • MDPI. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI. Available at:[4]

  • Almac Group. "Application of ω-Transaminases in the Pharmaceutical Industry." Almac. Available at:[5]

Sources

Exploratory

The (S)-1-(3-bromo-4-methoxyphenyl)ethylamine Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pharmacophore The (S)-1-(3-bromo-4-methoxyphenyl)ethylamine moiety has emerged as a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The (S)-1-(3-bromo-4-methoxyphenyl)ethylamine moiety has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. Its unique combination of a chiral ethylamine group, a methoxy-substituted phenyl ring, and a strategically placed bromine atom provides a versatile template for developing potent and selective modulators of key cellular signaling pathways. This guide delves into the synthesis, derivatization, and structure-activity relationships (SAR) of this critical scaffold, with a focus on its application in the development of inhibitors for Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR) family, both of which are pivotal targets in oncology and immunology.

The dysregulation of protein kinases is a hallmark of numerous human diseases, most notably cancer.[1] Kinases, by catalyzing the phosphorylation of substrate proteins, act as crucial switches in signal transduction cascades that govern cell growth, proliferation, differentiation, and survival.[2][3] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of various malignancies and autoimmune disorders.[4] The (S)-1-(3-bromo-4-methoxyphenyl)ethylamine scaffold has proven to be a "privileged" structure in this context, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide will provide a comprehensive overview of the chemistry and biology of derivatives based on this important scaffold.

Synthesis of the (S)-1-(3-bromo-4-methoxyphenyl)ethylamine Core and Its Derivatives

The efficient and stereocontrolled synthesis of the (S)-1-(3-bromo-4-methoxyphenyl)ethylamine core is paramount for its exploration in drug discovery. The primary route to this chiral amine involves the reductive amination of the corresponding ketone, 3-bromo-4-methoxyacetophenone.

A general synthetic approach involves the diastereoselective reductive amination using a chiral auxiliary, such as (S)-α-methylbenzylamine. This method establishes the desired stereocenter with a good degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the target amine. Alternative methods, such as enzymatic kinetic resolution, can also be employed to obtain the enantiomerically pure amine.[5]

Representative Synthetic Protocol: Asymmetric Reductive Amination

A robust method for the synthesis of the chiral amine core involves a titanium(IV) ethoxide/sodium borohydride reductive system. This one-pot condensation-reduction of the ketone with a chiral amino acid derivative offers high yields and good diastereoselectivity.[6]

Step-by-step methodology:

  • Condensation: 3-bromo-4-methoxyacetophenone is condensed with a chiral amine, such as (S)-α-methylbenzylamine, in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide. This forms a chiral imine intermediate.

  • Reduction: The imine is then reduced in situ with a suitable reducing agent, for example, sodium borohydride, to yield the diastereomeric amines.

  • Purification and Separation: The diastereomers are separated by chromatography or crystallization.

  • Deprotection: The chiral auxiliary is removed, typically by hydrogenolysis over a palladium catalyst, to afford the final (S)-1-(3-bromo-4-methoxyphenyl)ethylamine.

Derivatization of the core amine is most commonly achieved through acylation or by its use as a nucleophile in substitution reactions to build more complex heterocyclic systems. For instance, the amine can be reacted with a suitably functionalized pyrimidine or pyridine core to generate potent kinase inhibitors.[7][8]

G cluster_synthesis Synthesis of (S)-1-(3-bromo-4-methoxyphenyl)ethylamine Derivatives Start 3-bromo-4-methoxyacetophenone Step1 Reductive Amination (e.g., with (S)-α-methylbenzylamine, Ti(OiPr)4, NaBH4) Start->Step1 Intermediate (S,S)- and (S,R)-diastereomeric amines Step1->Intermediate Step2 Diastereomer Separation (Crystallization or Chromatography) Intermediate->Step2 ChiralAmine (S)-1-(3-bromo-4-methoxyphenyl)ethylamine Step2->ChiralAmine Step3 Coupling with Heterocyclic Core (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) ChiralAmine->Step3 FinalProduct Target Kinase Inhibitor Derivative Step3->FinalProduct G cluster_btk BTK Signaling and Inhibition BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor (S)-1-(3-bromo-4-methoxyphenyl)ethylamine Derivative (BTK Inhibitor) Inhibitor->BTK Inhibition

Caption: Role of BTK in B-cell signaling and its inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that drive cell proliferation, survival, and migration. [7]Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-established therapeutic target. [9] Derivatives of (S)-1-(3-bromo-4-methoxyphenyl)ethylamine have been explored as potent EGFR inhibitors. For instance, 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines and related structures have shown significant inhibitory activity against EGFR. [7]In these molecules, the (3-bromophenyl)amino moiety, which is structurally related to our core scaffold, is a key pharmacophore that binds to the hinge region of the EGFR kinase domain. The 3-bromo substituent often enhances potency.

The development of EGFR inhibitors has also focused on overcoming resistance mutations that arise during therapy. The versatility of the (S)-1-(3-bromo-4-methoxyphenyl)ethylamine scaffold allows for the exploration of chemical space to design next-generation inhibitors that are active against these resistant forms of EGFR. [9]

Structure-Activity Relationship (SAR) Analysis

The SAR of (S)-1-(3-bromo-4-methoxyphenyl)ethylamine derivatives is highly dependent on the specific kinase being targeted and the nature of the heterocyclic core to which the scaffold is attached. However, some general principles can be outlined:

  • Chirality: The (S)-configuration at the ethylamine is generally preferred for optimal binding to the kinase active site. The methyl group can provide favorable van der Waals interactions.

  • 3-Bromo-4-methoxyphenyl Group: This moiety typically occupies a hydrophobic pocket. The 4-methoxy group can act as a hydrogen bond acceptor, while the 3-bromo atom can enhance binding affinity through halogen bonding or by occupying a specific sub-pocket. The position of these substituents is critical for selectivity.

  • Linker and Heterocyclic Core: The nature of the linker connecting the ethylamine to the heterocyclic core and the structure of the core itself are major determinants of potency and selectivity. These elements are responsible for key interactions with the hinge region of the kinase and for projecting the (S)-1-(3-bromo-4-methoxyphenyl)ethylamine group into the appropriate binding pocket.

Derivative ClassTarget KinaseKey SAR ObservationsIC50 Range (nM)
Pyrido[4,3-d]pyrimidinesEGFRWeakly basic amine substituents at the 7-position enhance solubility and retain high potency.0.5 - 10
N,9-Diphenyl-9H-purin-2-aminesBTKSpecific substitutions on the second phenyl ring can lead to highly potent inhibitors.0.4 - 10
Isothiazolo[4,3-b]pyridinesPIKfyve/PIP4K2CA wide variety of substituents on the aryl ring at position 6 are tolerated, with a 4-carboxamide being optimal.1 - 50

Data compiled from references.[7][10][11]

Conclusion and Future Perspectives

The (S)-1-(3-bromo-4-methoxyphenyl)ethylamine scaffold has proven to be a highly valuable and versatile starting point for the design of potent and selective kinase inhibitors. Its unique structural features allow for the fine-tuning of pharmacological properties to achieve desired therapeutic profiles. The continued exploration of new derivatives based on this core, coupled with a deeper understanding of their interactions with target kinases through structural biology and computational modeling, holds great promise for the development of next-generation targeted therapies for cancer and autoimmune diseases. Future work will likely focus on further optimizing the pharmacokinetic properties of these derivatives and exploring their potential against a wider range of kinase targets.

References

  • (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026, February 25). Retrieved March 7, 2026, from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. (2021, July 16). Retrieved March 7, 2026, from [Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exploring the Applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine in Advanced Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. (2022, April 6). Retrieved March 7, 2026, from [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (2023, December 11). Retrieved March 7, 2026, from [Link]

  • 4-Bromo-3,5-dimethoxyamphetamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - MDPI. (2017, September 19). Retrieved March 7, 2026, from [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. (2025, July 16). Retrieved March 7, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (2025, September 6). Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Guide: Pharmacophore Analysis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The following technical guide details the pharmacophore analysis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , a chiral benzylic amine scaffold. This analysis is structured for medicinal chemists and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore analysis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , a chiral benzylic amine scaffold. This analysis is structured for medicinal chemists and drug discovery professionals, focusing on its utility as a high-value fragment and chiral building block.

Executive Summary

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1171612-59-1) represents a privileged chiral scaffold in medicinal chemistry. Unlike achiral benzylamines, the presence of the


-methyl group creates a rigid stereogenic center that directs the spatial vector of the amine functionality.

This molecule is not merely a passive intermediate; it possesses a distinct 4-point pharmacophore comprising a hydrogen bond donor/cationic center, a halogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic core. Its specific substitution pattern (3-Br, 4-OMe) makes it a versatile "lynchpin" fragment for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases, GPCRs, and phosphodiesterases where the 3-position halogen can exploit cryptic pockets or solvent-accessible channels.

Chemical Identity & 3D Architecture

Structural Definition
  • IUPAC Name: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

  • Common Name: (S)-3-Bromo-4-methoxy-

    
    -methylbenzylamine
    
  • Core Scaffold: Chiral Benzylic Amine

  • Stereochemistry: (S)-enantiomer. The amine group projects out of the plane when the phenyl ring is oriented flat, governing the "handedness" of receptor engagement.

Electronic Landscape

The 3-bromo-4-methoxy substitution pattern creates a unique electronic "push-pull" system on the phenyl ring:

  • 4-Methoxy (OMe): Electron-donating group (EDG) via resonance, increasing electron density at the ortho positions, facilitating cation-pi interactions.

  • 3-Bromo (Br): Weakly electron-withdrawing (inductive) but polarizable. Crucially, it provides a sigma-hole (region of positive electrostatic potential) along the C-Br bond axis, enabling halogen bonding.

Pharmacophore Deconstruction

The molecule exhibits a distinct pharmacophoric signature essential for ligand-target binding.

The 4-Point Pharmacophore Model
Feature IDTypeChemical MoietyInteraction Mechanism
D1 H-Bond Donor / Cation Primary Amine (-NH

)
Forms salt bridges with Asp/Glu residues or H-bonds with backbone carbonyls.
H1 Hydrophobic / Aromatic Phenyl Ring

-

stacking (T-shaped or parallel) with Phe, Tyr, Trp residues.
A1 H-Bond Acceptor Methoxy Oxygen (-OMe)Accepts H-bonds from Ser/Thr hydroxyls or backbone amides.
X1 Halogen Bond Donor Bromine Atom (-Br)Forms halogen bonds (X-bond) with backbone carbonyl oxygen or sulfur (Met/Cys).
Vector Analysis (Graphviz Visualization)

The following diagram illustrates the connectivity and pharmacophoric vectors of the molecule.

PharmacophoreMap Core Phenyl Ring (Hydrophobic/Pi-Stacking) Methoxy Methoxy (OMe) (H-Bond Acceptor) Core->Methoxy Pos 4 (Electronic Push) Bromo Bromine (Br) (Halogen Bond Donor) Core->Bromo Pos 3 (Sigma Hole) Chiral Chiral Center (S-Configuration) Core->Chiral Pos 1 Amine Amine (NH2) (H-Bond Donor/Cation) Chiral->Amine Vector Projection

Figure 1: Pharmacophore connectivity map highlighting the spatial arrangement of the 3-Br, 4-OMe, and chiral amine vectors.[1]

Medicinal Chemistry Applications

Fragment Growing & Scaffold Hopping

In FBDD, this molecule serves as a high-quality "seed."

  • Kinase Inhibitors: The 3-Br, 4-OMe motif mimics the substitution pattern of several EGFR and VEGFR inhibitors (e.g., Vandetanib analogs). The amine can form the critical hinge-region hydrogen bond (mimicking the N1 of adenine).

  • GPCR Ligands: The benzylic amine serves as a truncated phenethylamine mimic. Extension of the amine (via reductive amination) allows access to distal binding pockets in adrenergic or serotonergic receptors.

The "Magic Methyl" Effect

The (S)-methyl group restricts the conformational freedom of the amine chain. Compared to the achiral benzylamine, the (S)-isomer often exhibits:

  • Higher Potency: Reduced entropic penalty upon binding.

  • Metabolic Stability: Steric hindrance protects the

    
    -carbon from rapid oxidation by CYPs.
    

Experimental Validation Protocols

To validate the pharmacophore and ensure the integrity of the chiral scaffold, the following experimental workflow is recommended.

Protocol: Chiral Purity Determination (e.e. Validation)

Objective: Confirm the (S)-configuration and enantiomeric excess (e.e. >98%) prior to biological assays.

  • Derivatization: React 5 mg of the amine with Mosher's acid chloride ((R)-(-)-MTPA-Cl) in pyridine.

  • NMR Analysis: Acquire 1H-NMR (500 MHz) in CDCl

    
    .
    
    • Diagnostic Signal: Observe the doublet for the

      
      -methyl group.
      
    • Differentiation: The (S,R)-diastereomer (from S-amine and R-acid) will show a distinct chemical shift compared to the (R,R)-diastereomer.

  • Calculation: Integrate the methyl doublets to calculate e.e. using the formula:

    
    .
    
Protocol: X-Ray Crystallography (Small Molecule)

Objective: Determine the precise bond angles of the Br and OMe groups to map the sigma-hole vector.

  • Salt Formation: Dissolve the free base in diethyl ether. Add 1.0 eq of HCl in dioxane dropwise to precipitate the hydrochloride salt.

  • Recrystallization: Dissolve the salt in hot ethanol/isopropanol. Allow slow evaporation at 4°C over 72 hours.

  • Data Collection: Mount single crystal on a diffractometer (Mo K

    
     radiation).
    
  • Refinement: Solve structure to <5% R-factor. Measure the C-Br...Acceptor angle. A linear angle (160-180°) confirms halogen bonding potential.

Workflow Visualization

The following diagram outlines the validation pipeline from procurement to pharmacophore confirmation.

ValidationWorkflow Start Raw Material (1S)-1-(3-Br-4-OMe-Ph)ethylamine QC Chiral QC (Mosher's Analysis / Chiral HPLC) Start->QC Verify e.e. >98% Xray X-Ray Crystallography (HCl Salt) QC->Xray Structural Confirmation Docking In Silico Docking (Target: Kinase/GPCR) QC->Docking Virtual Screening Output Validated Pharmacophore Model Xray->Output Geometry Data Docking->Output Binding Hypothesis

Figure 2: Integrated workflow for validating the structural and pharmacophoric integrity of the scaffold.

References

  • PubChem. 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]

Sources

Foundational

Metabolic Pathways of Brominated Methoxy-Benzylamines: A Technical Guide

The following technical guide details the metabolic fate of brominated methoxy-benzylamines, focusing on the pharmacologically relevant N-benzyl-phenethylamine (NBOMe) class and the core benzylamine scaffold. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic fate of brominated methoxy-benzylamines, focusing on the pharmacologically relevant N-benzyl-phenethylamine (NBOMe) class and the core benzylamine scaffold.

Executive Summary & Chemical Context

Brominated methoxy-benzylamines represent a high-potency chemical scaffold often encountered in serotonin 5-HT2A receptor agonists (e.g., 25B-NBOMe ) and radiotracers for positron emission tomography (PET).[1][2] These compounds typically feature a 4-bromo-2,5-dimethoxyphenyl core linked via a nitrogen atom to a secondary benzyl moiety.[1][3]

Understanding their metabolic stability is critical for drug development and forensic toxicology because their high lipophilicity leads to rapid extensive metabolism, often resulting in low oral bioavailability and the formation of bioactive or toxic metabolites.

Scope of Analysis:

  • Primary Substrate: 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).[1][4]

  • Core Scaffold: 4-Bromo-2,5-dimethoxybenzylamine.[1]

  • Key Enzymes: CYP450 (Phase I), UGT/SULT (Phase II), and MAO (Deamination).

Phase I Metabolism: Oxidative Functionalization

The metabolism of brominated methoxy-benzylamines is dominated by hepatic cytochrome P450 enzymes.[1] The metabolic cascade follows three divergent pathways: N-dealkylation , O-demethylation , and aromatic hydroxylation .

N-Dealkylation (The Metabolic Split)

This is the critical detoxification step for N-substituted benzylamines (NBOMes).[1]

  • Mechanism: CYP450 enzymes hydroxylate the

    
    -carbon of the N-benzyl group.[1] The resulting carbinolamine intermediate is unstable and spontaneously collapses.
    
  • Products:

    • Primary Amine: 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1][5][6]

    • Aldehyde: 2-methoxybenzaldehyde (which is rapidly oxidized to 2-methoxybenzoic acid).[1]

  • Enzymology: Mediated primarily by CYP3A4 and CYP1A2 .[7][8]

  • Significance: This reaction cleaves the pharmacophore, generally terminating the high-affinity 5-HT2A activity, although the metabolite 2C-B retains psychoactive properties.

O-Demethylation

The methoxy groups on the phenyl ring are highly susceptible to oxidative cleavage.[1]

  • Regioselectivity: Demethylation can occur at the 2- or 5-position of the brominated ring, or on the N-benzyl ring.[1]

  • Enzymology: CYP2C9 and CYP2C19 are the primary catalysts.

  • Mechanism: Hydroxylation of the methyl group forms a hemiacetal, which releases formaldehyde to yield a phenol.

  • Bioactivity: The resulting phenols (O-desmethyl metabolites) are substrates for rapid Phase II conjugation.[1]

Oxidative Deamination

For primary benzylamines (or the 2C-B metabolite formed after N-dealkylation):

  • Mechanism: Monoamine Oxidase (MAO) oxidizes the amine to an imine, which hydrolyzes to an aldehyde.

  • Enzymology: MAO-B preferentially targets the phenethylamine core; MAO-A may act on the benzylamine fragments depending on concentration.[1]

  • Terminal Metabolites: The aldehyde is oxidized by Aldehyde Dehydrogenase (ALDH) to the corresponding benzoic acid or reduced to the alcohol .

Phase II Metabolism: Conjugation

Phase I metabolites (phenols and amines) undergo conjugation to increase water solubility for renal excretion.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer glucuronic acid to the hydroxyl groups formed during O-demethylation.[1]

    • Key Isoforms: UGT1A9, UGT2B7.

  • Sulfation: Sulfotransferases (SULTs) conjugate sulfate groups to the phenols.

  • Acetylation: N-acetyltransferases (NAT) may acetylate the primary amine of the 2C-B metabolite.[1]

Visualization of Metabolic Pathways[6][9]

The following diagram illustrates the metabolic fate of 25B-NBOMe, highlighting the divergence between N-dealkylation and O-demethylation.

MetabolicPathway Parent 25B-NBOMe (Parent Drug) NDealkyl Carbinolamine Intermediate Parent->NDealkyl CYP3A4, CYP1A2 (Hydroxylation) ODesmethyl O-Desmethyl- 25B-NBOMe Parent->ODesmethyl CYP2C9, CYP2C19 (O-Demethylation) Hydroxyl Hydroxy- 25B-NBOMe Parent->Hydroxyl CYP1A2 (Aromatic Hydroxylation) TwoCB 2C-B (Primary Amine) NDealkyl->TwoCB Spontaneous Cleavage Aldehyde 2-Methoxy- benzaldehyde NDealkyl->Aldehyde Spontaneous Cleavage DeamMet 4-Bromo-2,5-dimethoxy- phenylacetic Acid TwoCB->DeamMet MAO-A/B (Deamination) BenzoicAcid 2-Methoxy- benzoic Acid Aldehyde->BenzoicAcid ALDH (Oxidation) Glucuronide O-Desmethyl Glucuronide ODesmethyl->Glucuronide UGT (Glucuronidation) Sulfate O-Desmethyl Sulfate ODesmethyl->Sulfate SULT (Sulfation)

Figure 1: Divergent metabolic pathways of 25B-NBOMe mediated by CYP450 and Phase II enzymes.

Experimental Protocols for Metabolic Profiling

To validate these pathways in a research setting, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.

  • Pre-incubation: Mix 40 µL HLM (final conc. 0.5 mg/mL) with 100 mM phosphate buffer (pH 7.4). Add substrate (25B-NBOMe) to a final concentration of 1 µM.[1] Equilibrate at 37°C for 5 min.

    • Control: Include a "No NADPH" control to rule out non-enzymatic degradation.[1]

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., 25B-NBOMe-d3).

  • Processing: Centrifuge at 4,000

    
     for 20 min (4°C). Collect supernatant for LC-HRMS.[1]
    

Data Analysis: Plot


 vs. time. The slope 

determines half-life (

).[1]

Metabolite Identification via LC-HRMS

Objective: Structural elucidation of metabolites using High-Resolution Mass Spectrometry.

Workflow:

  • Instrumentation: Q-TOF or Orbitrap MS coupled to UHPLC.[1]

  • Chromatography: C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.[1]

  • MS Settings: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Data Dependent Acquisition (DDA) or

      
       (ramp collision energy 10-40 eV).[1]
      
  • Diagnostic Ions:

    • Look for the Bromine Isotope Pattern (

      
      ). This is a self-validating spectral tag for all metabolites retaining the core ring.[1]
      
    • N-dealkylation marker: Loss of the benzyl mass (check for m/z corresponding to 2C-B).[1]

    • O-demethylation marker: Mass shift of -14.0156 Da.[1]

Quantitative Summary of Enzymes
Metabolic ReactionPrimary EnzymesDiagnostic Mass Shift
N-Dealkylation CYP3A4, CYP1A2Neutral Loss of Benzyl-Aldehyde
O-Demethylation CYP2C9, CYP2C19-14.0156 Da (

)
Hydroxylation CYP1A2+15.9949 Da (

)
Glucuronidation UGT1A9, UGT2B7+176.0321 Da
Deamination MAO-A, MAO-BTransformation to Acid/Alcohol

References

  • Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling. MDPI. [Link]

  • Metabolic Fate of Hallucinogenic NBOMes. American Chemical Society (Chem. Res. Toxicol.). [Link][8][9][10][11]

  • Metabolic fate and detectability of 25B-NBOMe in human and rat urine. PubMed (J Pharm Biomed Anal). [Link]

  • In Vitro Metabolism of 25B-NBF in Human Hepatocytes. MDPI (Metabolites). [Link]

  • Metabolism of the designer drug 2C-B in mice. PubMed (J Chromatogr B). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine . The guide prioritizes two distinct methodologies: Chemo-Enzymati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine .

The guide prioritizes two distinct methodologies:

  • Chemo-Enzymatic Transamination: The modern "Gold Standard" for enantiomeric excess (>99% ee) and green chemistry compliance.

  • Ellman’s Auxiliary Synthesis: The robust, scalable chemical route utilizing tert-butanesulfinamide for laboratories without biocatalysis capabilities.

Executive Summary & Strategic Analysis

The target molecule is a chiral benzylamine derivative, a critical pharmacophore often found in kinase inhibitors and GPCR modulators. The presence of the bromine atom at the meta position and the methoxy group at the para position introduces electronic and steric factors that must be managed to prevent side reactions (e.g., debromination) and ensure high enantioselectivity.

Route Comparison Table
FeatureMethod A: Biocatalytic TransaminationMethod B: Ellman Auxiliary
Primary Mechanism Enzymatic amine transfer (PLP-dependent)Diastereoselective reduction of chiral imine
Enantiomeric Excess (ee) Excellent (>99%) Good to Excellent (95-99% with recrystallization)
Scalability High (kg to ton scale)Moderate (g to kg scale)
Reagent Cost Low (bulk enzyme/IPA)Moderate (Chiral auxiliary/Selectride)
Operational Risk Low (Ambient temp, aqueous media)Medium (Cryogenic temps, pyrophoric reagents)
Recommendation Preferred for purity & ease Preferred for non-biological labs

Method A: Biocatalytic Transamination (Green Route)

This method utilizes an


-Transaminase (

-TA) to transfer an amino group from an inexpensive donor (isopropylamine) to the ketone substrate. This reaction is thermodynamically driven by the removal of the volatile coproduct (acetone).
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by Pyridoxal-5'-phosphate (PLP).

Transamination Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor - Byproduct Enz_PMP->Enz_PLP + Substrate - Product Substrate 3-Bromo-4-methoxy acetophenone Substrate->Enz_PMP Product (1S)-Target Amine Donor Isopropylamine (Amine Donor) Donor->Enz_PLP Byproduct Acetone (Volatile)

Figure 1: Ping-Pong Bi-Bi mechanism for PLP-dependent transamination. The enzyme shuttles between PLP and PMP forms.

Experimental Protocol

Materials:

  • Substrate: 3-Bromo-4-methoxyacetophenone (100 mM final conc.)

  • Enzyme: (S)-Selective

    
    -Transaminase (e.g., Codexis ATA-256, ATA-260, or Vibrio fluvialis variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Donor: Isopropylamine (IPA), 1.0 M (as hydrochloride salt, pH adjusted).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: DMSO (10-20% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Dissolve PLP to a concentration of 1 mM.

  • Donor Solution: Add Isopropylamine (IPA) to the buffer to reach 1.0 M. Critical: Adjust pH back to 7.5 using 6M HCl (IPA is highly basic; failure to adjust pH will denature the enzyme).

  • Substrate Solution: Dissolve 3-bromo-4-methoxyacetophenone in DMSO (stock conc. 1 M).

  • Reaction Initiation: In a glass reaction vessel, combine:

    • 80% v/v Buffer/IPA/PLP mix.

    • 10% v/v Enzyme solution (or lyophilized powder, typically 5-10 g/L loading).

    • 10% v/v Substrate DMSO solution.

  • Incubation: Stir gently at 30–35°C for 24 hours. Leave the system slightly open (or use a nitrogen sweep) to allow acetone coproduct to evaporate, shifting equilibrium toward the product.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract with Ethyl Acetate (3x) to remove unreacted ketone and non-basic impurities. Discard organics.

    • Basify the aqueous phase to pH >12 using 10M NaOH.

    • Extract the free amine into Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Yield: Typically >90% conversion. Purity: >99% ee (determined by Chiral HPLC).

Method B: Ellman’s Auxiliary Synthesis (Chemical Route)[1]

For laboratories lacking biocatalytic resources, the condensation of the ketone with (S)-(-)-tert-butanesulfinamide followed by diastereoselective reduction is the most reliable chemical method.

Stereochemical Logic

The stereochemical outcome is controlled by the auxiliary. For aryl methyl ketones:

  • (S)-Auxiliary + L-Selectride

    
    (S,S)-Sulfinamide 
    
    
    
    (S)-Amine .
  • Note: Using NaBH₄ often yields lower diastereoselectivity or the opposite enantiomer depending on conditions. L-Selectride is mandatory for high (S)-selectivity here.

Ellman Ketone 3-Bromo-4-methoxy acetophenone Imine (S,E)-N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux, 16h Auxiliary (S)-(-)-t-Butylsulfinamide Auxiliary->Imine Reduction Reductive Transition State (L-Selectride) Imine->Reduction -78°C Sulfinamide (S,S)-Sulfinamide Product Reduction->Sulfinamide Hydride Attack (Re-face blocked) FinalAmine (1S)-Target Amine (>98% ee) Sulfinamide->FinalAmine HCl/MeOH Hydrolysis caption Figure 2: Ellman Auxiliary Workflow. The bulky L-Selectride ensures high diastereoselectivity.

Experimental Protocol
Step 1: Imine Formation[1]
  • Reagents: 3-Bromo-4-methoxyacetophenone (1.0 equiv), (S)-(-)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Combine ketone and sulfinamide in THF under Nitrogen.[2]

    • Add Ti(OEt)₄ dropwise.

    • Heat to reflux (approx. 65°C) for 16–24 hours. Monitor by TLC/LCMS.

    • Quench: Cool to RT. Pour into brine with vigorous stirring. The titanium salts will precipitate as a thick slurry. Dilute with EtOAc.

    • Filter through a Celite pad to remove Titanium salts.

    • Concentrate filtrate to yield the crude (S)-sulfinyl imine.

Step 2: Diastereoselective Reduction[3]
  • Reagents: Crude Imine (1.0 equiv), L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF) (1.2 equiv).

  • Procedure:

    • Dissolve imine in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent debromination of the aryl ring.

    • Add L-Selectride dropwise over 30 mins.

    • Stir at -78°C for 3 hours.

    • Quench: Add saturated NH₄Cl solution slowly at -78°C.

    • Warm to RT and extract with EtOAc.

    • Purify by Flash Chromatography (Hexane/EtOAc) to isolate the pure (S,S)-sulfinamide diastereomer.

Step 3: Hydrolysis
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve (S,S)-sulfinamide in MeOH.

    • Add 4M HCl (excess). Stir at RT for 1 hour.

    • Concentrate to dryness to obtain the (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride salt .

    • Optional: Convert to free base by partitioning between NaOH (aq) and DCM.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Consistent with structure. Key signals: Doublet (CH3), Quartet (CH), Singlet (OMe).
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H or OD-H)>98% ee (Single peak).
Chemical Purity HPLC-UV (254 nm)>98% area.
Residual Solvent GC-HeadspaceBelow ICH limits.

Analytical Note: The enantiomers can be separated using a Chiralpak AD-H column, Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

References

  • Ellman, J. A., et al. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[4] Link

  • Ellman, J. A., et al. (1999). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. The Journal of Organic Chemistry. Link

  • Turner, N. J., et al. (2010). Biocatalytic Routes to Non-Racemic Chiral Amines. Chemical Reviews. Link

  • Codexis Inc. (2023). Transaminase Screening Kits for Chiral Amine Synthesis. Link

  • Stirner, W., et al. (2022). Process Development for the Synthesis of Chiral Amines via Transaminases. Organic Process Research & Development. Link

Sources

Application

Asymmetric synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Application Note: Asymmetric Synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Abstract & Strategic Overview The target molecule, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , represents a high-value chiral be...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Abstract & Strategic Overview

The target molecule, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , represents a high-value chiral benzylic amine scaffold. The presence of the bromine atom at the meta position provides a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex kinase inhibitors or GPCR ligands.

Achieving high enantiomeric excess (


) is non-negotiable for pharmaceutical applications. This guide details two orthogonal protocols:
  • Method A: Biocatalytic Transamination: The modern "green" standard, offering superior enantioselectivity and mild conditions, ideal for scale-up if a suitable enzyme variant is identified.

  • Method B: Ellman Auxiliary Synthesis: The robust chemical standard, utilizing tert-butanesulfinamide to direct stereochemistry. This method is universally applicable without the need for enzyme library screening.

Method A: Biocatalytic Transamination (Green Route)

Principle:


-Transaminases (

-TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone. Unlike transition metal catalysis, enzymes impose a rigid chiral pocket, often yielding

in a single step.

Mechanism of Action: The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) Complex1 Gem-Diamine Intermediate E_PLP->Complex1 + Donor Donor Donor (Isopropylamine) Complex1->E_PLP - Product E_PMP Enzyme-PMP (Aminated Enzyme) Complex1->E_PMP - Acetone E_PMP->Complex1 + Substrate Acetone Coproduct (Acetone) Substrate Substrate (Ketone) Product Product ((1S)-Amine)

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase. The enzyme shuttles ammonia via the PMP intermediate.
Experimental Protocol

Materials:

  • Substrate: 3-bromo-4-methoxyacetophenone.

  • Enzyme: Commercially available (S)-selective

    
    -Transaminase panel (e.g., Codexis ATA, Johnson Matthey).
    
  • Donor: Isopropylamine (IPA) (1 M stock, pH 7.5).

  • Cofactor: PLP (10 mM stock).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step 1: Rapid Screening (96-well plate)

  • Dissolve Substrate: Prepare a 50 mM solution of 3-bromo-4-methoxyacetophenone in DMSO.

  • Master Mix: Combine 800 µL Buffer, 100 µL IPA stock, and 20 µL PLP stock per mL.

  • Reaction Assembly: In each well, add:

    • 180 µL Master Mix.

    • 10 µL Enzyme solution (or 2 mg lyophilized powder).

    • 10 µL Substrate solution (Final conc: 2.5 mM).

  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 200 µL Acetonitrile. Centrifuge to remove protein.

  • Analysis: Analyze supernatant via HPLC (see QC section).

Step 2: Preparative Scale (1 Gram) Note: IPA is used as both donor and solvent cosolvent to drive equilibrium.

  • Reaction Vessel: To a 100 mL round-bottom flask, add 40 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP .

  • Amine Donor: Add 4.0 mL Isopropylamine (approx. 10-20 eq). Adjust pH back to 7.5 using 6M HCl (Exothermic! Cool on ice).

  • Substrate Addition: Dissolve 1.0 g 3-bromo-4-methoxyacetophenone in 10 mL DMSO. Add dropwise to the stirring buffer.

  • Enzyme Initiation: Add 100 mg of the optimal (S)-selective Transaminase .

  • Incubation: Stir at 30°C for 24-48 hours. Monitor conversion by HPLC.

    • Tip: If conversion stalls at 50%, sweep nitrogen over the headspace to remove the volatile coproduct (acetone) and shift equilibrium.

  • Workup:

    • Acidify to pH 2 with 6M HCl (to protonate amine and keep it in aqueous phase).

    • Extract with EtOAc (3 x 50 mL) to remove unreacted ketone. Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with DCM (3 x 50 mL).

    • Dry combined DCM layers (

      
      ) and concentrate to yield the pure amine.
      

Method B: Ellman Auxiliary Synthesis (Chemical Route)

Principle: This method relies on (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). The condensation with the ketone yields a chiral N-sulfinyl ketimine. The bulky tert-butyl group directs the subsequent hydride attack to the less hindered face (Re-face), establishing the (S)-stereocenter.

Reaction Workflow:

EllmanPathway Ketone 3-bromo-4-methoxyacetophenone Imine (S)-N-Sulfinyl Ketimine Ketone->Imine Condensation Auxiliary (S)-tert-butanesulfinamide Auxiliary->Imine Ti Ti(OEt)4 (Lewis Acid/Scavenger) Ti->Imine Sulfinamide (S,S)-Sulfinamide Intermediate Imine->Sulfinamide Diastereoselective Reduction Red Reduction (NaBH4, -48°C) Red->Sulfinamide Final (1S)-Amine HCl Salt Sulfinamide->Final Cleavage Hydrolysis Hydrolysis (HCl/MeOH) Hydrolysis->Final

Figure 2: Stepwise synthesis using the Ellman auxiliary.[1] Ti(OEt)4 is critical for driving the equilibrium of sterically hindered ketones.

Experimental Protocol

Step 1: Condensation (Imine Formation) Critical: Acetophenones are slow to condense.


 serves as both a Lewis acid catalyst and a water scavenger to drive the reaction.[2][3]
  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Reagents: Add 3-bromo-4-methoxyacetophenone (2.29 g, 10 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (1.33 g, 11 mmol, 1.1 eq) in dry THF (20 mL).

  • Catalyst: Add Titanium(IV) ethoxide (

    
    ) (4.56 g, 20 mmol, 2.0 eq) via syringe.
    
  • Reaction: Reflux (70-75°C) for 16-24 hours.

    • Checkpoint: Monitor TLC. The ketone spot should disappear.

  • Quench: Cool to RT. Pour into a stirred mixture of brine (20 mL) and EtOAc (20 mL).

    • Note: A thick white precipitate (

      
      ) will form.
      
  • Filtration: Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Purification: Dry organic phase (

    
    ) and concentrate. Purify the crude imine via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Step 2: Diastereoselective Reduction

  • Solvation: Dissolve the purified imine (assume 10 mmol) in dry THF (50 mL).

  • Cooling: Cool the solution to -48°C (Acetonitrile/Dry Ice bath). Lower temperature improves diastereoselectivity (dr).

  • Reduction: Add Sodium Borohydride (

    
    ) (1.13 g, 30 mmol, 3.0 eq).
    
  • Reaction: Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Analysis: Check diastereomeric ratio (dr) via HPLC/NMR. Standard Ellman conditions with (S)-auxiliary and

    
     typically yield the (S,S)-sulfinamide (leading to the (S)-amine).
    

Step 3: Hydrolysis (Auxiliary Removal)

  • Cleavage: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl salt) may form.

  • Isolation: Concentrate the solvent. Triturate the residue with Diethyl Ether to remove sulfinyl byproducts. Filter the solid (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride .

Quality Control & Data Analysis

HPLC Method for Enantiomeric Excess (ee):

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-enantiomer typically elutes second on OD-H (verify with racemate).

Comparison of Methods:

FeatureMethod A: BiocatalysisMethod B: Ellman Auxiliary
Enantioselectivity Excellent (>99% ee)Good (90-98% de), requires recrystallization
Yield 85-95% (Equilibrium dependent)70-80% (3 steps)
Cost Low (if enzyme is reusable)Moderate (Auxiliary cost)
Scalability High (Green chemistry)High (Standard reactors)
Speed Fast reaction, slow developmentSlow reaction (3 steps), fast start

Troubleshooting Guide

  • Problem: Low conversion in Biocatalysis.

    • Cause: Product inhibition or unfavorable equilibrium.

    • Solution: Use an in situ product removal (ISPR) system or switch to Alanine/LDH/GDH recycling system to remove pyruvate/acetone.

  • Problem: Poor diastereoselectivity in Ellman Reduction.

    • Cause: Temperature too high during

      
       addition.
      
    • Solution: Ensure temperature is strictly <-40°C. Alternatively, use L-Selectride (Note: L-Selectride with (S)-auxiliary reverses selectivity to (R)-amine; check literature carefully).

  • Problem:

    
     clogging filter during Ellman workup.
    
    • Solution: Add a few mL of water to the reaction before filtering to aggregate the Titanium salts, then filter through a wide Celite pad.

References

  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." The Journal of Organic Chemistry.

  • Savile, C. K., et al. (2010).[4] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. [5]

  • Rupashetty, K. R., et al. (2020).

    
    -Transaminases in the Synthesis of Chiral Amines." Frontiers in Bioengineering and Biotechnology. 
    
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

Sources

Method

Application Note: High-Efficiency Peptide Coupling of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary This guide details the optimized protocols for utilizing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1171612-59-1, HCl salt) in peptide coupling and medicinal chemistry workflows. This chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for utilizing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (CAS: 1171612-59-1, HCl salt) in peptide coupling and medicinal chemistry workflows.

This chiral building block offers two distinct strategic advantages:

  • Stereochemical Precision: The (1S)-

    
    -methylbenzylamine motif serves as a robust chiral scaffold, common in kinase inhibitors and GPCR ligands.
    
  • Orthogonal Reactivity: The 3-bromo substituent acts as a "sleeping" functional handle, stable during amide bond formation but available for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the peptide backbone is assembled.

This note addresses specific challenges associated with this compound, including the steric hindrance imposed by the


-methyl group and the necessity of maintaining enantiopurity during activation.

Chemical Profile & Handling

PropertyDataStrategic Implication
Structure (1S)-1-(3-bromo-4-methoxyphenyl)ethanamineChiral center at

-position; Br/OMe on ring.
Molecular Weight 230.10 g/mol (Free Base)Calculate stoichiometry carefully if using HCl salt.
Form Typically supplied as HCl salt (Solid)Requires in situ neutralization with tertiary base (DIPEA/NMM).
Sterics Secondary carbon (

-methyl)
Moderately Hindered. Requires highly active coupling agents (HATU, T3P).
Electronic 4-OMe (+R), 3-Br (-I)Nucleophilicity is comparable to benzylamine but slightly attenuated by the

-methyl group.

Storage: Store the HCl salt at 2-8°C under desiccated conditions. Free amine is sensitive to atmospheric CO₂ (carbamate formation).

Strategic Coupling Considerations

The Steric Challenge

Unlike primary benzylamines, this compound possesses a chiral methyl group at the reaction center. This steric bulk slows the rate of nucleophilic attack.[1]

  • Risk: Slow kinetics can lead to side reactions (e.g., hydrolysis of the active ester) or incomplete conversion.

  • Solution: Use "Gold Standard" coupling reagents like HATU or COMU which generate highly reactive 7-azabenzotriazole (HOAt) esters.

Racemization Control

While the amine itself is configurationally stable under standard coupling conditions, the carboxylic acid partner (if chiral, e.g., an N-protected amino acid) is at risk of epimerization due to the slower reaction rate caused by the hindered amine.

  • Mitigation: Use T3P (Propylphosphonic anhydride) or collidine as a base to minimize base-mediated proton abstraction from the activated acid.

Experimental Protocols

Protocol A: High-Yield Coupling (HATU Method)

Best for: Standard synthesis where the acid partner is not extremely sterically hindered or prone to rapid racemization.

Reagents:

  • Acid Component (1.0 equiv)[2]

  • Amine: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under N₂, dissolve the Acid Component and HATU in anhydrous DMF. Stir for 2 minutes.

  • Base Addition: Add 1.0 equiv of DIPEA to the acid/HATU mixture to initiate active ester formation. Stir for 5 minutes. Color change (yellowing) is typical.

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add the remaining 2.0 equiv of DIPEA . (This neutralizes the salt, releasing the free nucleophile).

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[3][4]

    • Note: If conversion < 50% after 2 hours, add 0.2 equiv additional HATU and DIPEA.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 5% NaHCO₃, 0.5M HCl (or citric acid if acid-sensitive), and Brine. Dry over Na₂SO₄.[2]

Protocol B: Low-Epimerization Coupling (T3P Method)

Best for: Coupling sensitive chiral amino acids or scale-up (T3P is safer/greener).

Reagents:

  • Acid Component (1.0 equiv)[2]

  • Amine HCl Salt (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Combine: Charge flask with Acid , Amine HCl , and Solvent . Cool to 0°C.[2]

  • Base: Add Pyridine (or DIPEA). Stir for 5 minutes.

  • Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 1–3 hours. T3P kinetics are generally fast.

  • Workup: Wash organic layer with water, 0.5M HCl, and brine. (T3P by-products are water-soluble, simplifying purification).

Strategic Workflow & Visualization

The following diagram illustrates the decision logic and workflow for using this building block, highlighting the "Late-Stage Diversification" pathway enabled by the bromine substituent.

PeptideCouplingStrategy Start Start: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine HCl CheckAcid Analyze Acid Partner Start->CheckAcid Standard Standard Acid (e.g., Boc-Gly-OH, Benzoic Acid) CheckAcid->Standard Robust Sensitive Chiral/Hindered Acid (e.g., Fmoc-Cys(Trt)-OH) CheckAcid->Sensitive Prone to Racemization PathHATU Protocol A: HATU/DIPEA (High Reactivity) Standard->PathHATU PathT3P Protocol B: T3P/Pyridine (Low Epimerization) Sensitive->PathT3P AmideProduct Intermediate: Amide Scaffold (Contains Br handle) PathHATU->AmideProduct PathT3P->AmideProduct Diversification Decision: Late-Stage Diversification? AmideProduct->Diversification Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Diversification->Suzuki Yes (C-C Bond) Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Diversification->Buchwald Yes (C-N Bond) Final Final Drug Candidate Diversification->Final No (Br is structural) Suzuki->Final Buchwald->Final

Caption: Workflow for coupling and optional late-stage diversification of the brominated scaffold.

Troubleshooting & Quality Control

Common Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete salt neutralization.Ensure DIPEA is

2.0 equiv relative to the amine HCl salt.
Epimerization Base too strong or reaction too long.Switch from HATU/DIPEA to T3P/Pyridine . Reduce reaction temperature to 0°C.
Precipitate Urea by-product (if using EDC).Switch to HATU (by-products are soluble) or perform aqueous wash with dilute HCl.
Analytical Validation
  • Enantiomeric Purity: Must be verified via Chiral HPLC or SFC.

    • Column Suggestion: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

  • Identity: 1H NMR should show the diagnostic doublet for the

    
    -methyl group (~1.4 ppm) and the methoxy singlet (~3.8 ppm). The aromatic region will show the specific splitting pattern of the 1,3,4-substituted ring.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link

Sources

Application

Reductive amination procedures for 3-bromo-4-methoxyacetophenone

Application Note: Chemoselective Reductive Amination of 3-Bromo-4-Methoxyacetophenone Mechanistic Rationale & Substrate Analysis The reductive amination of 3-bromo-4-methoxyacetophenone presents a dual chemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 3-Bromo-4-Methoxyacetophenone

Mechanistic Rationale & Substrate Analysis

The reductive amination of 3-bromo-4-methoxyacetophenone presents a dual chemical challenge frequently encountered in drug development and late-stage functionalization:

  • Electronic Deactivation & Steric Hindrance: Unlike aldehydes, acetophenones are inherently less electrophilic. The para-methoxy group donates electron density into the aromatic ring via resonance, further deactivating the ketone carbonyl. Consequently, the initial nucleophilic attack by the amine to form the hemiaminal—and its subsequent dehydration to the imine/iminium intermediate—becomes the rate-limiting step.

  • Chemoselectivity (Halogen Retention): The aryl bromide bond is highly susceptible to reductive cleavage (hydrodehalogenation). Utilizing aggressive catalytic hydrogenation (e.g.,

    
     over 
    
    
    
    ) will rapidly cleave the C–Br bond, leading to a des-bromo byproduct.

To overcome these barriers, the experimental design must decouple imine formation from reduction. A Lewis acid is required to activate the carbonyl oxygen and drive condensation, followed by the application of a mild, chemoselective hydride donor. While sodium triacetoxyborohydride (STAB) is the industry standard for general reductive aminations ()[1], sterically hindered and deactivated acetophenones often require stronger Lewis acid mediation. Titanium(IV) isopropoxide [


] is highly effective for this purpose, acting as both a Lewis acid and a water scavenger ()[2]. Alternatively, the 

system offers an exceptionally mild, highly chemoselective direct reductive amination pathway that perfectly tolerates aryl halides ()[3].

Reaction Pathways

Pathway K 3-Bromo-4-methoxy- acetophenone I Iminium/Imine Intermediate K->I Ti(O-iPr)4 or InCl3 A Amine (1° or 2°) A->I P Target Amine (Br Intact) I->P NaBH4, STAB or Et3SiH S Dehalogenated Byproduct I->S Pd/C, H2 (Avoid)

Figure 1: Chemoselective reductive amination pathways for 3-bromo-4-methoxyacetophenone.

Comparative Reagent Efficacy

To aid in protocol selection, the following table summarizes the quantitative data and operational parameters of standard reagent systems applied to deactivated bromophenyl ketones.

Reagent SystemCarbonyl ActivationReductantChemoselectivity (Br Retention)Typical YieldBest Application Use-Case
STAB / AcOH Weak (Brønsted Acid)

Excellent40–60%Highly reactive, unhindered amines

/

Strong (Lewis Acid)

Good75–90%Sterically hindered acetophenones

/

Moderate (Lewis Acid)

Outstanding80–95%Highly sensitive/complex substrates

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure reaction fidelity.

Protocol A: -Mediated Indirect Reductive Amination

Optimized for sluggish, deactivated acetophenones.

  • Imine Condensation: Charge an oven-dried flask with 3-bromo-4-methoxyacetophenone (1.0 mmol) and the desired amine (1.2 mmol). Add neat

    
     (2.0 mmol) under an inert atmosphere (Ar or 
    
    
    
    ).
    • Causality: Running the condensation neat (or highly concentrated) maximizes the collision frequency, driving the thermodynamically difficult imine formation.

      
       sequesters the generated water, preventing equilibrium reversal.
      
  • Incubation: Stir the mixture at room temperature for 6–12 hours.

  • Dilution & Cooling: Dilute the viscous mixture with absolute ethanol (5.0 mL) and cool to 0 °C in an ice bath.

    • Causality: Absolute ethanol is required to prevent premature hydrolysis of the titanated imine complex before reduction occurs.

  • Reduction: Add

    
     (1.5 mmol) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
    
  • Reaction Quench (Self-Validation Checkpoint): Quench the reaction by adding water (2.0 mL) or 1M NaOH.

    • Validation: A dense, white precipitate of titanium dioxide (

      
      ) will immediately form. This visual cue confirms the successful hydrolysis of the titanium complex and the release of the free amine.
      
  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate (3 × 10 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Chemoselective Direct Amination

Optimized for maximum chemoselectivity and halogen retention.

  • Substrate Activation: In a round-bottom flask, dissolve 3-bromo-4-methoxyacetophenone (1.0 mmol) and the amine (1.2 mmol) in anhydrous methanol (5.0 mL). Add

    
     (0.1 mmol, 10 mol%) and stir for 15 minutes.
    
    • Causality: Methanol is not just a solvent; it actively coordinates with the indium species, stabilizing the transient indium-hydride intermediate formed in the subsequent step ()[3].

  • Silane Reduction: Dropwise add triethylsilane (

    
    , 2.0 mmol). Stir at room temperature for 4–8 hours.
    
  • Reaction Quench: Quench the reaction with saturated aqueous

    
     (5.0 mL).
    
    • Causality: The basic quench neutralizes the Lewis acid to prevent product degradation while ensuring the aqueous layer is alkaline enough to partition the secondary/tertiary free amine entirely into the organic phase.

  • Isolation: Extract with dichloromethane (3 × 10 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must track the integrity of the aryl bromide bond:

  • LC-MS Isotope Tracking: The presence of the bromine atom provides a built-in mass spectrometry validation tool. The target product must exhibit a characteristic 1:1 isotopic doublet (

    
     and 
    
    
    
    peaks) in the mass spectrum. Loss of this doublet and a mass shift of
    
    
    Da indicates over-reduction (hydrodehalogenation).
  • 
     NMR Shifts:  Successful reductive amination is confirmed by the disappearance of the ketone methyl singlet (typically around 
    
    
    
    2.5 ppm) and the appearance of a new doublet/multiplet corresponding to the newly formed methine proton adjacent to the nitrogen atom.

Experimental Workflow

Workflow Step1 1. Substrate Activation Lewis Acid (Ti(O-iPr)4 or InCl3) Step2 2. Amine Condensation Formation of Imine/Iminium Step1->Step2 Step3 3. Chemoselective Reduction Hydride Donor (NaBH4 or Et3SiH) Step2->Step3 Step4 4. Reaction Quench Basic Hydrolysis / Salt Precipitation Step3->Step4 Step5 5. Product Isolation Extraction & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination. Tetrahedron Letters, 35(15), 2401-2404.[Link]

  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. Journal of Organic Chemistry, 73(22), 8829-8837.[Link]

Sources

Method

Application Note: Stereoselective Preparation of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Hydrochloride

Executive Summary (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a highly valuable chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). The specific 3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a highly valuable chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). The specific 3-bromo-4-methoxy substitution pattern provides an optimal handle for downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) while maintaining a stereodefined benzylic amine core. This application note details two orthogonal, highly stereoselective methodologies for its preparation: a robust organocatalytic approach utilizing Ellman’s chiral auxiliary, and a sustainable biocatalytic approach employing an engineered


-transaminase.

Mechanistic Rationale & Strategy Selection

The synthesis of chiral 1-arylethylamines requires strict facial selectivity during the amination of the prochiral ketone precursor, 3-bromo-4-methoxyacetophenone. This starting material can be readily prepared via the regioselective bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) 1.

Strategy A: Organocatalytic Asymmetric Reductive Amination This method leverages (R)-tert-butanesulfinamide (Ellman's auxiliary) to induce chirality 2. The causality of the stereocontrol lies in the highly ordered transition state during the reduction step. First, the condensation of the ketone with the auxiliary requires a strong Lewis acid and water scavenger, such as titanium(IV) ethoxide (


), to overcome the poor electrophilicity of the ketone 2. Subsequent reduction with sodium borohydride (

) is highly diastereoselective. The bulky tert-butyl group of the sulfinyl moiety sterically shields the Si face of the ketimine. Consequently, hydride delivery preferentially occurs from the less hindered Re face, establishing the desired (1S)-configuration [[2]]().

Strategy B: Biocatalytic Transamination Enzymatic transamination represents a highly sustainable, modern alternative. Using an (S)-selective


-transaminase (e.g., derived from Vibrio fluvialis), the stereocontrol is dictated by the rigid architecture of the enzyme's active site 3. The active site features a "large pocket" that accommodates the bulky 3-bromo-4-methoxyphenyl group and a "small pocket" that strictly binds the methyl group 4. This spatial restriction ensures that the amino group is delivered exclusively to yield the (S)-enantiomer with >99% enantiomeric excess (ee) 4.

Experimental Protocols

Protocol A: Synthesis via Ellman's Auxiliary

This protocol is a self-validating system; conversion and diastereomeric ratios must be verified at each intermediate stage before proceeding.

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged flask with 3-bromo-4-methoxyacetophenone (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (0.5 M).

  • Add titanium(IV) ethoxide (2.0 equiv, 20 mmol) dropwise at room temperature. Causality:

    
     is essential here as it acts as a Lewis acid to activate the ketone and irreversibly traps the generated water, driving the equilibrium forward to the ketimine 2.
    
  • Heat the mixture to 70 °C and stir for 18 hours. Validation: Monitor conversion via LC-MS; proceed only when starting material is <2%.

  • Quench by pouring into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting 
    
    
    
    suspension through a Celite pad and extract the filtrate with EtOAc. Dry and concentrate to yield the (R)-ketimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude (R)-ketimine in anhydrous THF (0.2 M) and cool to -48 °C. Causality: Cryogenic conditions are critical to maximize the facial selectivity of the hydride attack by freezing out higher-energy conformers.

  • Add

    
     (3.0 equiv) in one portion. Stir for 4 hours at -48 °C, then slowly warm to room temperature.
    
  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography to isolate the (Rs, S)-sulfinamide.
    

Step 3: Acidic Cleavage & Salt Formation

  • Dissolve the purified sulfinamide in a 1:1 mixture of MeOH and 4 M HCl in dioxane.

  • Stir at room temperature for 1 hour. Causality: The highly specific acidic conditions selectively cleave the N-S bond without affecting the benzylic C-N bond or the aryl ether 2.

  • Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride as a white solid. Filter and dry.

Protocol B: Biocatalytic Transamination

Step 1: Enzymatic Reaction

  • Prepare a reaction buffer: 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP). Causality: PLP is the mandatory co-factor that shuttles the amine group from the donor to the substrate 4.

  • Dissolve 3-bromo-4-methoxyacetophenone (50 mM) in a minimal amount of DMSO (5% v/v final concentration) and add to the buffer.

  • Add isopropylamine (500 mM) as the amine donor and 5 mg/mL of lyophilized (S)-

    
    -transaminase.
    
  • Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. Causality: To drive the unfavorable thermodynamic equilibrium forward, periodically sweep the headspace with nitrogen to remove the volatile acetone byproduct 3.

Step 2: Workup & Salt Formation

  • Adjust the pH of the reaction mixture to 11.0 using 2 M NaOH to deprotonate the product amine.

  • Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Dry the combined organic layers over

    
    . Filter and cool to 0 °C.
    
  • Add 2 M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting hydrochloride salt and dry under a vacuum.

Quantitative Data & Analytical Validation

Table 1: Comparison of Synthetic Methodologies
MetricMethod A (Ellman's Auxiliary)Method B (Biocatalytic)
Overall Yield 68 - 74%82 - 88%
Enantiomeric Excess (ee) 96%>99.5%
Reaction Temperature -48 °C to 70 °C30 °C (Isothermal)
Key Reagents (R)-t-BuSONH2, Ti(OEt)4, NaBH4(S)-

-Transaminase, PLP, iPrNH2
Scalability High (Standard chemical plant)High (Requires bioreactor control)
Environmental Impact Moderate (Metal waste, solvents)Low (Aqueous buffer, renewable)
Analytical Validation (Chiral HPLC)

To validate the stereochemical outcome, the free base must be analyzed using a Chiralcel OD-H column to confirm the self-validating nature of the protocol.

  • Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 230 nm

  • Expected Retention Times : (1S)-enantiomer ~ 12.4 min; (1R)-enantiomer ~ 14.8 min.

Mandatory Visualization

G cluster_A Method A: Organocatalytic (Ellman's Auxiliary) cluster_B Method B: Biocatalytic Transamination SM 3-Bromo-4-methoxyacetophenone (Starting Material) Condensation Condensation (R)-t-BuSONH2, Ti(OEt)4 SM->Condensation Transaminase Enzymatic Transamination (S)-ω-Transaminase, iPrNH2 SM->Transaminase Ketimine (R)-Ketimine Intermediate Condensation->Ketimine Reduction Diastereoselective Reduction NaBH4, THF, -48°C Ketimine->Reduction Sulfinamide (Rs, S)-Sulfinamide Reduction->Sulfinamide Cleavage Acidic Cleavage HCl in Dioxane/MeOH Sulfinamide->Cleavage Product (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine HCl (Target Product) Cleavage->Product Extraction Basification & Extraction MTBE, NaOH Transaminase->Extraction SaltForm Salt Formation HCl in Et2O Extraction->SaltForm SaltForm->Product

Dual-pathway synthetic workflow for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride.

References

  • Source: nsf.
  • Source: nih.gov (Accounts of Chemical Research)
  • Source: whiterose.ac.
  • Source: mbl.or.

Sources

Application

Applications of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in drug discovery

Application Note: Strategic Utilization of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in High-Throughput Medicinal Chemistry Executive Summary Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS: 1212252-44-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in High-Throughput Medicinal Chemistry

Executive Summary

Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS: 1212252-44-2 (Free Base), 2193052-12-7 (HCl Salt) Molecular Weight: 230.10 g/mol Key Features: Chiral


-methylbenzylamine core, ortho-bromo functional handle, para-methoxy electron donor.

This application note outlines the strategic deployment of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine as a "linchpin" intermediate in the synthesis of kinase inhibitors and GPCR modulators. Unlike simple benzylamines, this chiral building block offers two distinct advantages:

  • Stereochemical Control: The (S)-configuration at the

    
    -position imposes a rigid 3D vector, frequently enhancing potency by 10-100x compared to racemates or achiral analogs (the "Magic Methyl" effect).
    
  • Divergent Synthesis Capability: The 3-bromo substituent serves as a latent handle for late-stage diversification via cross-coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries from a single core scaffold.

Chemical Properties & Handling

PropertySpecificationNotes
Appearance White to off-white solid (HCl salt)Hygroscopic; store in desiccator.
Solubility DMSO (>50 mM), Methanol, Water (moderate)Free base is an oil; convert to HCl salt for long-term stability.
Chiral Purity >98% ee required for biological assaysVerify via Chiral HPLC (Protocol 3.1).
Reactivity Nucleophilic amine; Aryl bromide electrophileCompatible with standard amide couplings and Pd-catalyzed reactions.

Storage Protocol: Store at -20°C under argon. The free base is sensitive to atmospheric CO₂ (carbamate formation); always handle the HCl salt unless the free base is generated in situ.

Application 1: Divergent Synthesis of Kinase Inhibitor Libraries

The most high-impact application of this amine is in Fragment-Based Drug Discovery (FBDD) . The amine is first coupled to a heteroaromatic core (e.g., chloropyrimidine), and the bromine is subsequently used to attach "tail" groups that reach into the solvent-exposed region of the binding pocket.

Workflow Diagram: Divergent Library Generation

G Start Heteroaryl Chloride (Scaffold Core) Intermediate Core-Amine Adduct (Contains Br handle) Start->Intermediate Step 1: S_NAr or Pd-Coupling Amine (1S)-1-(3-bromo-4-methoxyphenyl) ethan-1-amine Amine->Intermediate ProductA Library Member A (Suzuki: Aryl) Intermediate->ProductA Step 2: R-B(OH)2 Pd(dppf)Cl2 ProductB Library Member B (Buchwald: Amine) Intermediate->ProductB Step 2: R-NH2 Pd2(dba)3 ProductC Library Member C (Sonogashira: Alkyne) Intermediate->ProductC Step 2: R-C≡CH CuI, Pd(PPh3)4

Caption: Divergent synthesis strategy utilizing the 3-bromo handle for late-stage functionalization.

Protocol 3.1: Synthesis of the Core Scaffold (Step 1)

Objective: Couple the chiral amine to a 2,4-dichloropyrimidine core (common kinase hinge-binder).

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine HCl (1.0 eq)

    • DIPEA (diisopropylethylamine) (3.0 eq)

    • Solvent: n-Butanol or DMF.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in n-Butanol (0.5 M).

    • Add DIPEA followed by the chiral amine salt.

    • Heat to 80°C for 4-6 hours. Monitor by LCMS (Target Mass: Core + 230 - HCl).

    • Note: The 4-position of pyrimidine is more reactive. Regioselectivity is typically >10:1.

  • Workup:

    • Concentrate in vacuo. Partition between EtOAc and water.

    • Dry organic layer (

      
      ) and concentrate.
      
    • Purify via Flash Chromatography (Hexane/EtOAc).

Protocol 3.2: Late-Stage Suzuki Coupling (Step 2)

Objective: Functionalize the bromine handle to probe the solvent channel.

  • Reagents:

    • Core-Amine Intermediate (from Step 1) (1.0 eq)

    • Boronic Acid/Ester (

      
      ) (1.5 eq)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 3.0 eq)
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical to prevent homocoupling).

    • Combine reactants in a microwave vial.

    • Irradiate at 120°C for 30 mins (or reflux 4h).

    • Filter through Celite to remove Pd black.

  • Validation:

    • Analyze via LCMS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the product mass.

Application 2: Quality Control & Chiral Resolution

Ensuring the enantiomeric excess (ee) of the starting material is critical, as the (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity.

Protocol 4.1: Chiral HPLC Method

This method separates the (S) and (R) enantiomers to verify vendor purity or reaction success.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Temperature 25°C
Expected Retention (S)-isomer typically elutes second on AD-H (verify with racemate).

Self-Validation Step: Always inject a racemic standard (CAS 634150-47-3) first to establish the separation window. If baseline resolution (


) is not achieved, decrease Isopropanol concentration to 5%.

Mechanistic Insight: The "Magic Methyl" Effect

Why use the chiral ethylamine over the simpler benzylamine?

  • Conformational Lock: The methyl group forces the phenyl ring into a specific twist relative to the amine bond, reducing the entropic penalty upon binding to the protein target.

  • Hydrophobic Fill: In many kinases (e.g., ALK, ROS1), there is a small hydrophobic pocket near the hinge region that accommodates the methyl group, leading to a "selectivity filter" against other kinases.

References

  • Compound Identification

    • ChemicalBook & BLD Pharm Catalog Entries. CAS: 1212252-44-2 ((S)-isomer), 1171612-59-1 (HCl salt).
  • Kinase Inhibitor Synthesis Methodology: Zhang, J. et al. "Design and synthesis of pyrimidine derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. (General methodology for chloropyrimidine ).
  • Patent Precedent

    • WO2015159170A2. "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers."[1] (Describes the industrial resolution of similar chiral amines).

  • Suzuki Coupling on Bromo-Anilines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Method

Scalable Biocatalytic Manufacturing Protocol for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary The synthesis of highly pure chiral primary amines is a cornerstone of modern pharmaceutical manufacturing. The target compound, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , is a critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly pure chiral primary amines is a cornerstone of modern pharmaceutical manufacturing. The target compound, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , is a critical chiral building block featuring a halogenated, electron-rich aromatic system. Traditional manufacturing routes—such as transition-metal-catalyzed asymmetric hydrogenation of enamides or classical diastereomeric salt resolution—suffer from high E-factors, heavy metal contamination risks, and poor atom economy.

This application note details a highly scalable, green, and self-validating manufacturing protocol utilizing an engineered (S)-selective


-transaminase (

-TA)
. By directly converting the prochiral precursor (3-bromo-4-methoxyacetophenone) into the target (1S)-amine under ambient conditions, this biocatalytic route eliminates intermediate isolation steps, achieves >99% enantiomeric excess (ee), and provides a robust downstream processing (DSP) workflow designed for multi-kilogram scale-up.

Process Rationale & Mechanistic Causality

The core challenge in transaminase-mediated synthesis is the unfavorable thermodynamic equilibrium (


) when converting acetophenone derivatives to chiral amines[1]. To overcome this, our protocol employs a highly optimized Ping-Pong Bi-Bi mechanism  utilizing Isopropylamine (IPA)  as a sacrificial amine donor.
  • The IPA Advantage: IPA is inexpensive and highly soluble. More importantly, its oxidative deamination yields acetone as a byproduct[2]. Because acetone is highly volatile, it can be continuously stripped from the reaction matrix using nitrogen sparging or reduced pressure[3]. According to Le Chatelier’s principle, this continuous removal drives the thermodynamically unfavorable equilibrium toward >95% conversion[4][5].

  • Cofactor Dependency:

    
    -TAs are strictly dependent on Pyridoxal 5'-Phosphate (PLP) . During extended bioconversions, PLP can dissociate from the enzyme's active site, leading to inactive apo-enzyme[1]. Supplementing the reaction buffer with exogenous PLP (1 mM) ensures continuous regeneration of the catalytically active holo-enzyme[3].
    
  • Solubility Management: 3-bromo-4-methoxyacetophenone is highly lipophilic. To achieve industrially relevant substrate loadings (50–100 g/L) without denaturing the biocatalyst, a co-solvent system utilizing 10–15% v/v Dimethyl Sulfoxide (DMSO) is employed[5].

BiocatalyticCycle PLP ω-TA (PLP State) Resting Enzyme PMP ω-TA (PMP State) Aminated Enzyme PLP->PMP Half-Reaction 1 Acetone Acetone (Volatile Byproduct) PLP->Acetone PMP->PLP Half-Reaction 2 Amine (1S)-1-(3-bromo-4-methoxy- phenyl)ethan-1-amine PMP->Amine IPA Isopropylamine (Amine Donor) IPA->PLP Removal N2 Sparging (Equilibrium Shift) Acetone->Removal Continuous Stripping Ketone 3-bromo-4-methoxy- acetophenone Ketone->PMP

Fig 1: Ping-Pong Bi-Bi mechanism of ω-TA with equilibrium shift via continuous acetone removal.

Quantitative Process Evaluation

To justify the selection of the


-TA route for manufacturing, the following table summarizes the quantitative metrics of the biocatalytic process against legacy chemical routes.
Process MetricBiocatalysis (

-TA)
Asymmetric Hydrogenation (Ru/Ir)Classical Resolution (Chiral Acids)
Overall Yield (%) 88 - 92% 70 - 75%< 45% (Theoretical max 50%)
Enantiomeric Excess > 99.5% (S) 90 - 95% (S)> 98% (Requires multiple recrystallizations)
E-Factor (kg waste/kg API) 15 - 20 45 - 60> 85
Step Count 1 (Direct from ketone)2 (Imine formation

Reduction)
3 (Racemic synthesis

Salt

Free base)
Heavy Metal Residues None High risk (Requires extensive scavenging)None

Scalable Manufacturing Protocol

This protocol is designed as a self-validating system . The downstream processing (DSP) strictly exploits the differential


 between the unreacted neutral ketone and the basic product amine (

), ensuring that only the target chiral amine is isolated, completely independent of complex chromatographic purification.
Phase 1: Upstream Preparation (Substrate & Enzyme)
  • Buffer Preparation: Prepare 10 L of 100 mM Potassium Phosphate buffer. Adjust to pH 8.0 using 5M NaOH or 5M HCl.

  • Cofactor Addition: Dissolve Pyridoxal 5'-Phosphate (PLP) to a final concentration of 1 mM (approx. 2.47 g). Causality: PLP acts as the electron sink and amine shuttle; its saturation prevents irreversible enzyme deactivation[1][3].

  • Amine Donor Loading: Add Isopropylamine (IPA) to achieve a 300 mM concentration (approx. 3-4 equivalents relative to the ketone). Re-adjust the pH to 8.0. Critical Note: IPA has a

    
     of ~10.6. At pH 8.0, a small but sufficient fraction of IPA remains unprotonated to initiate nucleophilic attack on the PLP-aldehyde[2].
    
  • Substrate Solubilization: In a separate vessel, dissolve 1.0 kg of 3-bromo-4-methoxyacetophenone in 1.5 L of DMSO. Slowly infuse this organic phase into the buffered aqueous system under vigorous overhead stirring (400 rpm) to form a fine suspension/emulsion[5].

Phase 2: Biocatalytic Conversion
  • Enzyme Dosing: Inoculate the reactor with 50 g of engineered (S)-selective

    
    -transaminase powder (e.g., ATA-117 variant or equivalent).
    
  • Reaction Parameters:

    • Temperature: Maintain strictly at 35 °C ± 2 °C.

    • Agitation: 500 rpm using a Rushton turbine.

    • Equilibrium Shifting: Initiate continuous subsurface nitrogen (

      
      ) sparging at 0.5 VVM (volumes of gas per volume of liquid per minute). Route the exhaust through a chilled condenser to trap the stripped acetone[4][5].
      
  • pH-Stat Control: The reaction consumes protons. Maintain pH at 8.0 via automated dosing of 2M IPA (which simultaneously replenishes the amine donor) or 1M NaOH.

  • Monitoring: Run the reaction for 24–36 hours. Sample every 6 hours for HPLC analysis (monitoring the disappearance of the ketone). Proceed to DSP when conversion exceeds 95%.

Phase 3: Downstream Processing (DSP) & Isolation
  • Enzyme Quenching & Removal: Add Celite (filter aid) to the reactor and filter the mixture through a Sparkler or Nutsche filter to remove denatured protein and insoluble particulates.

  • Acidic Wash (Self-Validation Step 1): Transfer the filtrate to an extraction vessel. Add 6M HCl dropwise until the aqueous phase reaches pH 2.0 .

    • Causality: At pH 2.0, the product amine is fully protonated (ammonium salt) and highly water-soluble.

    • Extract the aqueous phase twice with 5 L of Methyl tert-butyl ether (MTBE). Discard the organic layer (this removes all unreacted ketone, DMSO, and trace organic impurities).

  • Basification & Extraction (Self-Validation Step 2): Adjust the aqueous phase to pH 12.0 using 10M NaOH.

    • Causality: The product is deprotonated to its free-base form, rendering it highly lipophilic.

    • Extract the aqueous phase with 3 x 4 L of MTBE. The target (1S)-amine now partitions exclusively into the organic phase.

  • Drying & Salt Formation: Combine the MTBE extracts and dry over anhydrous

    
    . Filter the drying agent.
    
  • Crystallization: Transfer the dry MTBE solution to a clean crystallizer. Under vigorous stirring at 0 °C, slowly add 1.05 equivalents of 2M HCl in Isopropanol. The (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride salt will precipitate as a dense white crystalline solid.

  • Isolation: Filter the crystals, wash with cold heptane, and dry under vacuum at 40 °C to constant weight.

Analytical Validation

To confirm the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized batch, the following analytical validations must be performed:

  • Chiral HPLC:

    • Column: Chiralcel OD-H (250 x 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Detection: UV at 230 nm.

    • Acceptance Criteria: The (1S)-enantiomer must elute with an area percentage >99.5% relative to the (1R)-enantiomer.

  • 1H-NMR (400 MHz, DMSO-d6):

    • Look for the characteristic chiral methine quartet (

      
       4.3 ppm, 1H, J = 6.8 Hz) and the adjacent methyl doublet (
      
      
      
      1.5 ppm, 3H, J = 6.8 Hz). The methoxy singlet should appear sharply at
      
      
      3.8 ppm. The absence of a ketone carbonyl signal in 13C-NMR (
      
      
      196 ppm) confirms the complete removal of the starting material.

References

  • Active-site engineering of ω-transaminase from Ochrobactrum anthropi for preparation of L-2-aminobutyric acid Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines Source: Google Patents URL
  • Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions Source: Technical University of Denmark (DTU) URL:[Link]

  • Structural studies reveal flexible roof of active site responsible for ω-transaminase CrmG overcoming by-product inhibition Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines Source: ResearchGate URL:[Link]

Sources

Application

Reagents for derivatizing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary This technical guide addresses the specific derivatization challenges associated with (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine . This molecule represents a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific derivatization challenges associated with (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine . This molecule represents a "privileged scaffold" in medicinal chemistry—a chiral benzylic amine equipped with an aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

The (1S) configuration is pharmacologically critical; therefore, verifying enantiomeric excess (ee) is the primary analytical objective. Furthermore, the primary amine must be protected during metal-catalyzed cross-coupling to prevent catalyst poisoning or N-arylation side reactions. This guide provides validated protocols for enantiomeric analysis (using Mosher’s and Marfey’s reagents) and synthetic protection (focusing on Boc strategies to preserve the aryl bromide).

Chemical Profile & Strategic Analysis

  • Target: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine[1]

  • Critical Structural Features:

    • Primary Amine (-NH₂): The nucleophilic handle for derivatization.

    • Chiral Center (1S): Requires non-racemizing conditions.[1]

    • Aryl Bromide (Ar-Br): Chemically labile under hydrogenolysis (H₂/Pd); restricts the use of Cbz protecting groups.

    • Methoxy Group (-OMe): Electron-donating; increases electron density of the ring, slightly increasing the basicity of the amine compared to unsubstituted analogs.

Decision Matrix: Reagent Selection

ReagentSelection Start Goal for (1S)-Amine Analysis Purity Analysis (ee%) Start->Analysis Synthesis Synthetic Protection Start->Synthesis NMR NMR Determination (Mosher's Acid Cl) Analysis->NMR Structural Proof HPLC HPLC/LC-MS (GITC or Marfey's) Analysis->HPLC Routine QC Boc Boc Protection (Recommended) Synthesis->Boc Acid Labile Cbz Cbz Protection (AVOID: Debromination Risk) Synthesis->Cbz H2/Pd Risk Fmoc Fmoc Protection (Base Labile) Synthesis->Fmoc Orthogonal

Figure 1: Strategic decision tree for reagent selection based on experimental intent.

Module I: Enantiomeric Purity Analysis

To validate the (1S) configuration, chiral derivatization is superior to optical rotation, which can be unreliable for novel analogs.

Comparative Data: Analytical Reagents
ReagentMethodResolution MechanismBest For
(R)-(-)-MTPA-Cl (Mosher's)¹H / ¹⁹F NMRDiastereomeric chemical shift anisotropyAbsolute configuration assignment.[1]
GITC HPLC (UV)Formation of thiourea diastereomersRoutine QC; high separation factors.
Marfey's Reagent (FDAA)LC-MSNucleophilic aromatic substitutionTrace impurity detection (<0.1% ee).[1]
Protocol A: Mosher's Amide Synthesis for NMR

Objective: Create diastereomeric amides to distinguish (1S) from (1R) via NMR.

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) [Link to Source 1]

  • Dry Pyridine (solvent & base)

  • Deuterated Chloroform (CDCl₃)

Step-by-Step Workflow:

  • Setup: In a clean 1-dram vial, dissolve 10 mg of the amine in 0.5 mL dry pyridine .

  • Addition: Add 15 µL (approx. 1.5 eq) of (R)-(-)-MTPA-Cl. The reaction is exothermic; add slowly.

  • Incubation: Shake at room temperature for 30 minutes .

    • Self-Validating Step: Monitor by TLC (SiO₂). The primary amine spot (ninhydrin active) should disappear; a less polar UV-active amide spot should appear.

  • Quench: Add 0.1 mL dimethylaminopropylamine (to scavenge excess acid chloride) if direct NMR is not planned, or simply perform an extractive workup (EtOAc/1M HCl) to remove pyridine.

  • Analysis: Dissolve the isolated oil in CDCl₃.

    • Interpretation: Analyze the -OMe signal of the Mosher moiety or the methyl doublet of the amine side chain. Presence of a single set of peaks confirms enantiomeric purity. A "shadow" peak indicates the presence of the (1R) enantiomer.

Module II: Synthetic Protection Strategy

Critical Warning: Do NOT use Carbobenzyloxy (Cbz) protection for this specific molecule if you intend to remove it via catalytic hydrogenation. The 3-bromo substituent is susceptible to hydrodehalogenation (reduction to hydrogen) under Pd/C + H₂ conditions, destroying the aryl halide handle.

Recommended Strategy: Boc Protection (tert-Butoxycarbonyl) .[1][2][3]

  • Why: Boc is removed via acid (TFA or HCl/Dioxane), leaving the aryl bromide intact. It is stable to the basic conditions of Suzuki/Buchwald couplings.

Protocol B: Boc-Protection of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O)[2][3][4]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • DMAP (4-Dimethylaminopyridine) - Catalytic[1][3]

Workflow Diagram:

BocWorkflow Mix 1. Dissolve Amine (1.0 eq) + Et3N (1.5 eq) in DCM Add 2. Add Boc2O (1.1 eq) (0°C -> RT) Mix->Add Monitor 3. Monitor TLC (Disappearance of Amine) Add->Monitor Wash 4. Acid Wash (0.5M HCl) *Removes unreacted amine* Monitor->Wash Complete Dry 5. Dry (MgSO4) & Concentrate Wash->Dry

Figure 2: Step-by-step workflow for Boc protection with purification logic.

Detailed Procedure:

  • Dissolution: Dissolve 1.0 mmol (230 mg) of the amine in 5 mL DCM . Add 1.5 mmol (210 µL) Triethylamine.

  • Catalysis: Add 0.05 mmol (6 mg) DMAP. Expert Note: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction with the somewhat hindered benzylic amine.

  • Addition: Cool to 0°C. Add 1.1 mmol (240 mg) Boc₂O dissolved in 1 mL DCM dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (Self-Validating):

    • Wash the organic layer with 0.5 M HCl (2 x 5 mL).

    • Why? This protonates any unreacted starting amine or DMAP, forcing them into the aqueous layer. The Boc-protected product remains in the organic layer.

    • Wash with sat. NaHCO₃ (remove excess acid) and Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The resulting white solid is typically >95% pure and ready for cross-coupling.

Module III: Library Generation (Ureas)

For SAR (Structure-Activity Relationship) studies, converting the amine to a urea is a common high-value transformation.

Reagent: Isocyanates (R-NCO) or 4-Nitrophenyl chloroformate (for activating the amine). Protocol Highlight (Isocyanate Method):

  • Dissolve amine in DCM.

  • Add 1.0 eq Isocyanate.

  • Stir 1 hr.

  • Scavenging: Add polymer-supported trisamine resin to remove excess isocyanate. Filter and evaporate. This yields high-purity urea without chromatography.

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society. [Link]

  • Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 7: Protection for the Amino Group). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Optimization for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the enantiomeric excess (ee) of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the enantiomeric excess (ee) of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine. As a chiral 1-arylethylamine, this pharmacophore requires stringent stereocontrol. Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating protocols to resolve low-ee batches using either classical diastereomeric salt crystallization or biocatalytic kinetic resolution.

Part 1: Diagnostic FAQs – Understanding ee Degradation

Q: Why is the enantiomeric excess of my synthesized (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine lower than expected? A: Enantiomeric degradation in 1-arylethylamines typically stems from two mechanistic failures during synthesis. If you are utilizing asymmetric reductive amination, incomplete stereofacial discrimination by the chiral catalyst during the reduction of the intermediate imine will yield a racemic mixture. Alternatively, if the amine is exposed to harsh basic conditions at elevated temperatures, the acidic benzylic proton can be abstracted, leading to base-catalyzed racemization via a planar enamine intermediate.

Q: How do I choose between classical resolution and enzymatic resolution to upgrade my ee? A: The choice depends on your scale and target purity. Classical resolution (diastereomeric salt formation) is highly scalable and cost-effective but relies on the thermodynamic stability of crystal lattices, which can be unpredictable. Enzymatic Kinetic Resolution (EKR) is highly predictable and offers exceptional selectivity (E-values > 100) but caps the theoretical yield of the target enantiomer at 50% unless coupled with a transition-metal catalyst for Dynamic Kinetic Resolution (DKR) [2].

Part 2: Troubleshooting Guide 1 – Diastereomeric Salt Crystallization

Classical resolution relies on pairing the racemic or low-ee amine with an enantiopure chiral acid to form diastereomeric salts with distinct solubility profiles. For 1-arylethylamines, (R)-(-)-Mandelic acid is a highly privileged resolving agent.

Q: My salt mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation of the solution exceeds the nucleation threshold before the temperature drops to the crystallization point, or when the solvent is too polar to support lattice formation. Causality & Fix: 1-arylethylamines form stable crystals when they can establish infinite


-column hydrogen-bonding networks with flat chiral acids like mandelic acid [1]. If oiling out occurs, switch to a less polar solvent system (e.g., moving from pure methanol to an isopropanol/heptane gradient) to lower the solubility threshold gradually, and introduce seed crystals at the cloud point to force heterogeneous nucleation.
Protocol A: Classical Resolution via (R)-Mandelic Acid

This protocol is a self-validating system designed to upgrade a ~70% ee batch to >99% ee.

  • Salt Formation: Dissolve 1.0 equivalent of the low-ee (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in 10 volumes of Isopropanol (IPA). Heat to 60°C. Slowly add a solution of 0.5 equivalents of (R)-(-)-Mandelic acid dissolved in 5 volumes of IPA.

  • Controlled Crystallization: Cool the mixture linearly at a rate of 0.5°C/min to 20°C. Crucial: Do not crash-cool, as this traps the unwanted (1R)-diastereomer in the crystal lattice.

  • Filtration & Washing: Filter the resulting crystals—which are enriched in the (1S)-amine·(R)-mandelate salt—and wash with 2 volumes of ice-cold IPA.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the crystal in 1 mL of 1M NaOH, extract with 1 mL of Methyl tert-butyl ether (MTBE), and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). If the ee is < 98%, perform a second recrystallization from IPA before proceeding to bulk freebasing.

  • Alkaline Freebasing: Suspend the validated bulk crystals in MTBE and add 1M NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry over

    
    , and concentrate to yield the enantiopure (1S)-amine.
    

DSR_Workflow A Low ee (1S)-Amine (Racemic/Mixed) B Add (R)-(-)-Mandelic Acid in Isopropanol A->B C Heating & Cooling Crystallization B->C D Mother Liquor (1R)-Amine Enriched C->D Soluble fraction E Crystalline Salt (1S)-Amine·(R)-Mandelate C->E Precipitate F Alkaline Freebasing (NaOH extraction) E->F G High ee (1S)-Amine (>99% ee) F->G

Workflow for diastereomeric salt resolution of 1-arylethylamines using chiral acids.

Part 3: Troubleshooting Guide 2 – Biocatalytic Kinetic Resolution

Enzymatic Kinetic Resolution (EKR) utilizes lipases to selectively acylate one enantiomer, leaving the other untouched.

Q: I am trying to enrich the (1S)-enantiomer. Which enzyme should I use, and why? A: You must use Candida antarctica lipase B (CALB), commercially available as Novozym 435. Causality: CALB exhibits strict (R)-enantiopreference for 1-arylethylamines [3]. The enzyme's active site features a stereospecific hydrophobic pocket that perfectly accommodates the (1R)-enantiomer, allowing it to react with the acyl-enzyme intermediate. The (1S)-enantiomer is sterically hindered and cannot bind productively. Therefore, by treating your mixture with CALB and an acyl donor, the unwanted (1R)-amine is converted into a neutral amide, while your target (1S)-amine remains an unreacted, basic free amine.

Protocol B: Enzymatic Kinetic Resolution using CALB

This protocol utilizes chemoselective acylation to isolate the (1S)-enantiomer.

  • Enzymatic Acylation: Dissolve the low-ee amine mixture in anhydrous Toluene (0.1 M concentration). Add 1.5 equivalents of Isopropyl acetate (acyl donor) and 20% w/w of immobilized CALB (Novozym 435).

  • Incubation & Self-Validation: Stir the suspension at 40°C. Self-Validation Check: Monitor the reaction via Gas Chromatography (GC). Because this is a kinetic resolution, you must stop the reaction exactly when the (1R)-enantiomer is fully consumed (typically near 50% overall conversion if starting from a racemate). Over-running the reaction will force the enzyme to slowly acylate the (1S)-enantiomer, destroying your yield.

  • Filtration: Filter out the immobilized CALB beads (these can be washed and reused).

  • Acid/Base Extraction: Concentrate the filtrate, then dissolve the residue in Ethyl Acetate and extract with 1M HCl.

    • Organic Layer: Contains the unwanted neutral (1R)-amide.

    • Aqueous Layer: Contains the protonated target (1S)-amine.

  • Recovery: Basify the aqueous layer to pH 12 with NaOH, extract with Dichloromethane, dry, and concentrate to yield the enantiopure (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine.

EKR_Pathway A Low ee Amine (1S/1R Mixture) B CALB + Isopropyl Acetate (Acyl Donor) A->B C Enzymatic Acylation (R-Selective) B->C D (1R)-Amide (Acylated, Unwanted) C->D Fast reaction E (1S)-Amine (Unreacted, Target) C->E No reaction F Acid/Base Extraction (Separation) D->F E->F G Enriched (1S)-Amine (>99% ee) F->G Aqueous phase recovery

CALB-catalyzed enzymatic kinetic resolution selectively acylating the unwanted (1R)-enantiomer.

Part 4: Quantitative Data Summary

The following table summarizes the operational metrics for both optimization strategies, allowing for data-driven experimental design.

Resolution StrategyTarget EnantiomerMax Theoretical YieldAchievable eeScalabilityPrimary AdvantagePrimary Limitation
Diastereomeric Salt (Classical) (1S)-Amine50% (100% with recycling)>99%High (Multi-kg)Low cost, simple equipmentRequires solvent/acid screening
Enzymatic Kinetic Resolution (CALB) (1S)-Amine50%>99%Medium (g to kg)Highly predictable, mild conditionsYield capped at 50% without DKR
Dynamic Kinetic Resolution (CALB + Ru) (1S)-Amine100%>99%MediumTheoretical 100% yieldComplex transition-metal setup

References

  • 1 - ResearchGate

  • 2 - Organic Chemistry Portal 3.3 - ACS Catalysis

Sources

Optimization

Solubility issues of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in water

Here is the technical support guide for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine . Subject: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Ticket Type: Troubleshooting & Method Development Status: Open[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine .

Subject: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Ticket Type: Troubleshooting & Method Development Status: Open[1][2]

Executive Summary & Molecule Profile

The Core Issue: Users frequently report insolubility or "oiling out" with this molecule in aqueous media.[2] This is rarely a purity issue but rather a physicochemical mismatch.[2] The molecule is a lipophilic chiral benzylamine .[2] Its free base form is highly hydrophobic (LogP ~3.0), and even its salt forms can exhibit "greasy" behavior due to the bromo-methoxy-phenyl lipophilic domain dominating the polar amine headgroup.[1]

Technical Snapshot:

PropertyValue / CharacteristicImplication
Structure Type

-Methylbenzylamine scaffold
Chiral center at

; Benzylic amine.[1][2]
Basicity (pKa) ~9.0 – 9.5 (Predicted)Protonated (ionized) only at pH < 7.[1][2]0.
Lipophilicity (LogP) ~3.0Poor water solubility in non-ionized form.[1][2]
Key Substituents 3-Bromo, 4-MethoxyIncreases lipophilicity and lattice energy.[1][2]
Solubility Class Class II (Low Solubility, High Permeability)Requires salt formation or co-solvents.[1][2]

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below.

Solubility_Diagnostics Start START: Material is Insoluble CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (e.g., HCl) CheckForm->Salt pH_Check Check pH of Solution FreeBase->pH_Check Oil_Check Did it form an Oil? Salt->Oil_Check Action_Acid Action: Add 1.1 eq. Acid (Target pH < 4) pH_Check->Action_Acid pH > 7 Action_Cosolvent Action: Add DMSO/MeOH or Switch Counter-ion pH_Check->Action_Cosolvent pH < 7 (Still insoluble) Oil_Check->Action_Cosolvent No (Precipitate) Action_Heat Action: Heat & Slow Cool (Ostwald Ripening) Oil_Check->Action_Heat Yes (Oiling Out)

Figure 1: Diagnostic decision tree for determining the root cause of insolubility.[1][2]

Troubleshooting Guides

Issue 1: The "Free Base" Trap

Symptom: The user adds the solid to water (pH ~7), and it floats or sticks to the glass walls. Root Cause: As a primary amine, the free base is only soluble when ionized.[2] At neutral pH, the equilibrium shifts toward the uncharged, hydrophobic form. Solution:

  • Acidification: You must convert the amine to its ammonium cation.[2] Add 1.05 – 1.1 equivalents of 1M HCl or acetic acid.[2]

  • Verification: Check that the final pH is below 5.0. If the solution remains cloudy at pH 2.0, the concentration exceeds the solubility limit of the salt (Common Ion Effect).

Issue 2: "Oiling Out" During Salt Formation

Symptom: Upon adding acid to dissolve the amine, a sticky gum or oil forms at the bottom instead of a clear solution or crystals. Root Cause: The melting point of the solvated salt is lower than the process temperature, or the "metastable zone" is too wide. The hydrophobic bromo/methoxy groups encourage the molecules to aggregate with each other rather than interacting with water. Solution (The "Seeding" Protocol):

  • Do not add acid rapidly to a water suspension.[1][2]

  • Protocol: Dissolve the free base in a minimal amount of Ethanol or Isopropanol first.[2] Then add the acid (e.g., HCl in dioxane or ether). Once the salt precipitates, then dilute with water if an aqueous stock is required.

Issue 3: The Common Ion Effect

Symptom: The salt was soluble, but adding more acid caused precipitation. Root Cause: Adding excess HCl increases the concentration of chloride ions (


).[1][2] The solubility product (

) is exceeded, forcing the salt out of solution.[1] Solution:
  • Avoid large excesses of acid.[2] Use stoichiometric amounts (1:1 ratio).

  • Switch to a counter-ion with higher water solubility, such as Methanesulfonate (Mesylate) or Acetate .[1][2]

Method Development: Reliable Solubilization Protocol

Objective: Prepare a stable 10 mM aqueous stock solution.

Reagents Required[1][4][5][6]
  • (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (Free Base).[1][2]

  • 0.1 M HCl (aqueous).

  • DMSO (Molecular Biology Grade).[1][2]

Step-by-Step Procedure
  • The Pre-Solubilization (Critical Step): Weigh the target amount of amine.[2] Dissolve it completely in DMSO to a concentration of 100 mM.

    • Why? This breaks the crystal lattice energy without relying on protonation yet.[2]

  • The Aqueous Transition: Slowly add this DMSO stock to a stirred volume of 10 mM HCl (not pure water).

    • Ratio: Keep DMSO < 5% v/v final concentration if used for cell culture.[2]

  • pH Adjustment: Measure pH. If pH > 6.0, the amine may precipitate. Adjust carefully with dilute HCl to maintain pH 4.0 – 5.0.

  • Filtration: Pass through a 0.22 µm PVDF filter.[1][2]

    • Note: Do not use Nylon filters, as this lipophilic amine may bind to the membrane.

Advanced Visualization: Salt Formation Dynamics

Understanding the molecular competition between hydration and lattice formation.[2]

Salt_Dynamics Amine Free Amine (Lipophilic) Transition Protonation (R-NH3+) Amine->Transition + Acid Acid Acid (H+ X-) Acid->Transition Outcome_A Hydrated Ion (Soluble) Transition->Outcome_A High Dielectric (Water) Outcome_B Ion Pair Aggregate (Oiling Out) Transition->Outcome_B High Conc. or Fast Addition Outcome_C Crystalline Salt (Precipitate) Transition->Outcome_C Controlled Cooling Low Solubility

Figure 2: Pathway of amine protonation.[1][2] "Oiling out" (Outcome B) occurs when hydrophobic interactions overpower hydration forces before crystallization can occur.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) to dissolve this? A: Proceed with caution. PBS has a pH of ~7.[1][2]4. At this pH, a significant portion of the amine will de-protonate and revert to the insoluble free base. Furthermore, phosphate salts of lipophilic amines are often less soluble than hydrochloride salts.[2] Use a lower pH buffer (e.g., Citrate or Acetate, pH 5.[2]0) if possible.

Q: I need to use this in a cellular assay. Is DMSO necessary? A: Yes, for this specific lipophilic scaffold, a "DMSO spike" method is recommended.[2] Prepare a 1000x stock in pure DMSO and spike it into the media. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.[2]

Q: The solution turns slightly yellow over time. Is it degrading? A: Benzylic amines are susceptible to oxidation, particularly in solution.[2] However, slight yellowing is often due to trace impurities or photo-oxidation of the bromo-aromatic ring.[1][2] Store stock solutions at -20°C and protected from light.

Q: Why does the (S)-enantiomer matter for solubility? A: While enantiomers have identical solubility in achiral solvents (like water), their crystal packing energies can differ if the sample is not enantiopure (e.g., a scalemic mixture).[2] Ensure you are using high-purity (S)-isomer to ensure consistent dissolution rates.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection and counter-ion effects).

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[2] Trends in solubility of polymorphs: Poly-X, a new tool for analysis.[1][2] Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][2] (Context on crystal lattice energy and solubility).

  • PubChem. (2024).[1][2] Compound Summary for CID 2735581 (Isomer Analog). National Library of Medicine.[2] Link (Used for LogP/pKa structural analog prediction).[1][2]

  • FDA Guidance for Industry. (2002). Waiver of In Vivo Bioavailability and Bioequivalence Studies Based on a Biopharmaceutics Classification System. (Defines solubility classes). Link

Sources

Troubleshooting

Preventing racemization of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Welcome to the technical support center for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and prevention of racemization of this chiral amine.

Introduction to Chiral Stability

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a valuable chiral building block in pharmaceutical synthesis. Maintaining its enantiomeric purity is critical, as the biological activity of a drug molecule is often exclusive to a single enantiomer. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide will explore the factors that contribute to the racemization of this specific amine and provide actionable protocols to preserve its stereochemical integrity.

The primary mechanism of racemization for chiral amines like this one often involves the deprotonation of the hydrogen atom at the stereogenic center (the carbon atom bonded to the amino group).[2][3] This forms a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and a loss of optical purity.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine?

A1: The main factors that can induce racemization in (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine are:

  • Exposure to Strong Acids or Bases: Both acidic and basic conditions can catalyze the removal of the proton at the chiral center, leading to the formation of a planar intermediate that can be protonated non-selectively.[2][3]

  • Elevated Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the barrier to racemization.[2]

  • Inappropriate Solvents: Protic solvents can stabilize charged intermediates that are prone to racemization.[2] The choice of solvent can significantly influence the rate of racemization.[5]

  • Prolonged Reaction or Storage Times: The longer the amine is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric purity.[2]

Q2: How can I accurately determine the enantiomeric excess (ee) of my sample?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral amines.[6][7] This technique separates the two enantiomers, allowing for their individual quantification based on peak area.[7]

  • Key Considerations for Chiral HPLC:

    • Column Selection: Polysaccharide-based columns (e.g., Chiralcel®) or macrocyclic glycopeptide-based columns are often effective for separating chiral amines.[2]

    • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact composition will require optimization.[2]

    • Derivatization (Optional): In some cases, derivatizing the amine with a chiral reagent to form diastereomers can facilitate separation on a standard achiral HPLC column.[8]

Q3: What are the best practices for storing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine to prevent racemization?

A3: To maintain the enantiomeric purity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine during storage, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at low temperatures, ideally at or below 4°C.Reduces the kinetic rate of racemization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents potential oxidative degradation and reaction with atmospheric moisture.
Container Use well-sealed, opaque glass or chemically resistant polymer containers.Protects from light, which can sometimes catalyze degradation, and prevents contamination.
pH Store as a neutral free base or as a salt of a strong, non-nucleophilic acid (e.g., hydrochloride or hydrobromide salt). Avoid storage in basic or strongly acidic solutions.Minimizes the risk of acid or base-catalyzed racemization.[2]

Q4: Can I improve the enantiomeric excess of a partially racemized sample?

A4: Yes, it is often possible to enhance the enantiomeric excess through a process called chiral resolution. For amines, this typically involves the formation of diastereomeric salts with a chiral acid.[9]

  • Diastereomeric Salt Crystallization:

    • React the partially racemized amine with a single enantiomer of a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in a suitable solvent.[10]

    • This reaction forms two diastereomeric salts, which have different physical properties, including solubility.

    • By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution.[11]

    • The crystallized salt is then isolated, and the chiral acid is removed (typically by neutralization with a base) to yield the amine with a higher enantiomeric excess.[9]

    • Multiple recrystallization cycles may be necessary to achieve the desired level of enantiomeric purity.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in experimental workflows.

Issue 1: Loss of Enantiomeric Purity After a Reaction

Scenario: You start with an enantiomerically pure sample of the amine, but after performing a reaction (e.g., an acylation or alkylation), you find that the product has a lower enantiomeric excess.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Harsh Reaction pH Use milder bases (e.g., organic amines like triethylamine or diisopropylethylamine) instead of strong inorganic bases (e.g., NaOH, KOH). If the reaction is acid-catalyzed, consider using a weaker acid or buffering the system.
Elevated Reaction Temperature If the reaction kinetics allow, run the reaction at a lower temperature (e.g., room temperature or 0°C).[12]
Inappropriate Solvent Aprotic solvents are generally preferred over protic solvents, as the latter can stabilize charged intermediates that may lead to racemization. Consider screening solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize exposure to potentially racemizing conditions.
Issue 2: Racemization During Aqueous Work-up

Scenario: The reaction itself appears to be stereochemically well-behaved, but you observe a drop in enantiomeric excess after the aqueous work-up and extraction steps.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Use of Strong Acids or Bases Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use mild acidic or basic solutions for washing, such as saturated aqueous sodium bicarbonate (NaHCO₃), ammonium chloride (NH₄Cl), or dilute citric acid. Avoid using strong acids (e.g., concentrated HCl) or strong bases (e.g., 6M NaOH).[2]
Emulsion Formation Prolonged contact time with an aqueous phase during emulsion breaking can lead to racemization. If emulsions form, try adding brine (saturated NaCl solution) to help break them.
Issue 3: Racemization During Purification by Chromatography

Scenario: The enantiomeric excess is high before column chromatography, but the purified product shows significant racemization.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acidic Silica Gel Standard silica gel is slightly acidic and can cause racemization of sensitive amines. Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent.[2]
Alternative Stationary Phase Consider using a less acidic stationary phase, such as neutral alumina.
Prolonged Exposure on the Column Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for your specific system.

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject your sample and calculate the enantiomeric excess using the peak areas of the two enantiomers.[7]

Calculation of Enantiomeric Excess (ee): ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100

Protocol 2: Protection of the Amine Group to Prevent Racemization During a Subsequent Reaction

Protecting the amine can prevent racemization at the chiral center during certain reactions. The tert-butyloxycarbonyl (Boc) group is a common choice.

  • Dissolve (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform a mild aqueous work-up by washing with a dilute solution of citric acid, followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Visualizations

Workflow for Preventing Racemization

G cluster_storage Storage cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis storage Store at low temp. Inert atmosphere Protect from light reaction Mild pH Low Temperature Aprotic Solvent Monitor Time storage->reaction Use in Experiment workup Neutralize carefully Use mild acids/bases (e.g., NaHCO3, NH4Cl) reaction->workup Quench Reaction purification Deactivate silica gel (e.g., with Et3N) Use neutral alumina workup->purification Isolate Crude Product analysis Chiral HPLC Determine ee% purification->analysis Obtain Pure Product

Caption: Workflow for maintaining the enantiomeric purity of the amine.

Mechanism of Base-Catalyzed Racemization

G start (S)-Enantiomer (Chiral) intermediate Planar Carbanion (Achiral) start->intermediate + Base (-BH+) - H+ end_S (S)-Enantiomer intermediate->end_S + H+ end_R (R)-Enantiomer intermediate->end_R + H+

Caption: Simplified mechanism of base-catalyzed racemization.

References

  • al-Kindy, S., Santa, T., et al. (1998). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Biomedical Chromatography, 12(5), 276-80. Available from: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Grokipedia. (n.d.). Racemization. Available from: [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Available from: [Link]

  • Sanchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. Available from: [Link]

  • Hill, N. J., & Helquist, P. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2458–2473. Available from: [Link]

  • Ineos. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. Available from: [Link]

  • Reddy, K. R., & Kumar, V. (2013). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 18(12), 15048-15063. Available from: [Link]

  • Kemp, D. S. (2002). Racemization Assays. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 658-672). Thieme.
  • Adhikari, A., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. Available from: [Link]

  • Clayden, J., & Moran, W. J. (2006). Racemisation in Chemistry and Biology. The University of Manchester.
  • Process for racemising an optically-enriched chiral amine. (1999). U.S.
  • Ramachandran, P. V., & Gagare, P. D. (2017). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. The Journal of Organic Chemistry, 82(15), 8178-8187. Available from: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 259-272. Available from: [Link]

  • Klibanov, A. M. (1990). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 112(10), 4928-4930.
  • Blacker, A. J. (2013). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Adhikari, A., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. Available from: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Cui, Y., et al. (2023). pH and Salt-Assisted Macroscopic Chirality Inversion of Gadolinium Coordination Polymer. International Journal of Molecular Sciences, 24(1), 346. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Toda, F., & Tanaka, K. (2003). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843-846.
  • Truppo, M. D., et al. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development, 14(1), 234-237. Available from: [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016). WO2016116607A1.
  • ResearchGate. (n.d.). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Available from: [Link]

  • PubChem. (n.d.). (1r)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol. Available from: [Link]

  • MDPI. (2025). Chiral Amine Covalent Organic Cage Lingated with Copper for Asymmetric Decarboxylative Mannich Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Racemization experiments of optically active 3-substituted-1-indanones. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Welcome to the technical support center for the purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described are grounded in established chemical principles and best practices for chiral separations.

Introduction to Purification Challenges

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a chiral building block whose enantiomeric purity is critical for its application in pharmaceutical synthesis. The primary challenge in its purification is the efficient separation of the desired (S)-enantiomer from its (R)-enantiomer and other process-related impurities. This guide will focus on the most common and effective techniques to achieve high chemical and enantiomeric purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, particularly when using diastereomeric salt crystallization.

Issue 1: Low or No Precipitation of Diastereomeric Salt

Q: I've mixed my racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine with the chiral resolving agent, but no crystals are forming, or only an oil is precipitating. What's going on?

A: This is a common issue in diastereomeric salt crystallization and usually points to problems with supersaturation or the solvent system.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating. Conversely, a very poor solvent might cause the salts to "oil out" as a liquid phase. The key is to find a solvent where the two diastereomers have significantly different solubilities.[1]

      • Action: Conduct a solvent screen with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) or mixed solvent systems (e.g., ethanol/water, methanol/diethyl ether).[1][2]

    • Insufficient Concentration: The solution may be too dilute to achieve the supersaturation required for nucleation and crystal growth.

      • Action: Carefully concentrate the solution by slow evaporation of the solvent. Be cautious not to over-concentrate, which can lead to oiling out or co-precipitation of both diastereomers.[1]

    • Inhibition by Impurities: Trace impurities from the preceding synthetic steps can sometimes inhibit crystal nucleation.[1]

      • Action: Consider a preliminary purification of the racemic amine by column chromatography to remove baseline impurities before attempting the resolution.

    • Lack of Nucleation Sites: Spontaneous nucleation can be slow.

      • Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If available, seeding the solution with a tiny crystal of the desired diastereomeric salt is the most effective method.

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

Q: I've successfully crystallized and isolated the diastereomeric salt, but after liberating the free amine, the enantiomeric excess is low. How can I improve it?

A: Low enantiomeric excess (e.e.) indicates that the crystallization process did not effectively separate the two diastereomers.

  • Possible Causes & Solutions:

    • Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts in your chosen solvent may be too similar, leading to the crystallization of both.[3]

      • Action 1: Recrystallization. The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process often significantly enhances the diastereomeric purity and, consequently, the e.e. of the final amine.

      • Action 2: Optimize Solvent and Temperature. The choice of solvent is critical for selectivity.[4][5] A different solvent might offer a larger solubility difference between the diastereomers. Additionally, the final crystallization temperature can be optimized; sometimes, a slightly higher temperature prevents the more soluble diastereomer from crashing out.[2]

    • Suboptimal Stoichiometry of Resolving Agent: The molar ratio of the racemic amine to the chiral resolving agent can influence the resolution efficiency. While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective, as it ensures there is not enough resolving agent to form a salt with all of the undesired enantiomer.[6]

      • Action: Experiment with varying the molar equivalents of the chiral resolving agent (e.g., 0.5, 0.8, and 1.0 equivalents) to find the optimal ratio for your system.

Issue 3: Tailing Peaks and Poor Separation in Column Chromatography

Q: I am trying to purify the racemic or enantiomerically enriched amine on a silica gel column, but the peaks are tailing badly, leading to poor separation.

A: Amines are basic compounds and tend to interact strongly with the acidic silanol groups on the surface of silica gel, causing peak tailing.[7]

  • Possible Causes & Solutions:

    • Strong Amine-Silica Interaction: The lone pair of electrons on the nitrogen atom of the amine forms strong hydrogen bonds with the acidic protons of the silica gel.

      • Action 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier to your eluent to compete with your amine for the active sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) to the eluent system (e.g., Hexane/Ethyl Acetate/TEA 80:18:2).[7][8]

      • Action 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel, such as an amine-functionalized column, which is specifically designed for the purification of basic compounds.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine? A1: The primary methods for obtaining enantiomerically pure (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine are:

  • Diastereomeric Salt Crystallization: This is the most common and industrially scalable method for chiral resolution. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[10][11]

  • Preparative Chiral HPLC: This technique uses a chiral stationary phase to separate the enantiomers directly. While it can provide very high purity, it is often more expensive and less scalable than crystallization.

  • Column Chromatography: This is typically used for chemical purification (removing byproducts or starting materials) rather than chiral resolution, unless a chiral stationary phase is used. It is often employed to purify the initial racemic amine before resolution or the final enantiomerically enriched product.[12]

Q2: How do I choose the best chiral resolving agent for my amine? A2: The selection of a chiral resolving agent is often empirical and requires screening. For primary amines like 1-(3-bromo-4-methoxyphenyl)ethan-1-amine, common and effective choices are chiral carboxylic acids.[13] A good starting point is to screen readily available and relatively inexpensive agents.

Chiral Resolving Agent Key Features Common Solvents for Crystallization
L-(+)-Tartaric Acid / D-(-)-Tartaric Acid Inexpensive, widely available, two acidic protons. Often forms highly crystalline salts.[10][14]Methanol, Ethanol, Water-alcohol mixtures[15]
(S)-(+)-Mandelic Acid / (R)-(-)-Mandelic Acid Aromatic structure can aid in crystal packing through π-π interactions.[10]Isopropanol, Ethanol, Ethyl Acetate
(1S)-(+)-10-Camphorsulfonic Acid A strong acid with a rigid, bulky structure that can lead to good chiral discrimination.Ethanol, Acetone, Ethyl Acetate
(+)-Dibenzoyl-D-tartaric acid Bulky aromatic groups can enhance selectivity.[16]Methanol, Ethanol

Q3: How do I liberate the pure amine from the crystallized diastereomeric salt? A3: Once you have isolated the desired diastereomeric salt by filtration, you need to break the salt to recover your enantiomerically pure amine. This is typically achieved with a simple acid-base workup.[16][17]

  • Suspend the diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a strong base, such as 2M sodium hydroxide (NaOH) solution, dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the acidic resolving agent and deprotonates the ammonium salt to the free amine.[16]

  • Separate the organic layer, which now contains your free amine.

  • Extract the aqueous layer two or three more times with the organic solvent to ensure complete recovery.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the purified amine.

Q4: How can I determine the enantiomeric excess (e.e.) of my purified amine? A4: The most reliable and accurate method for determining the e.e. is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[18] This requires a specialized column with a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for separating the enantiomers of primary amines.[19] The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Experimental Workflows & Protocols

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and analysis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine.

G cluster_0 Purification Strategy cluster_1 Analysis racemic Racemic Amine (Crude Product) chromatography Column Chromatography (Optional Pre-purification) racemic->chromatography Impurities Present resolution Diastereomeric Salt Crystallization racemic->resolution High Purity chromatography->resolution liberation Liberation of Free Amine resolution->liberation Filtered Salt final_product (S)-Amine (Enantiomerically Enriched) liberation->final_product hplc Chiral HPLC Analysis final_product->hplc Determine e.e. nmr NMR Spectroscopy (Chemical Purity) final_product->nmr Confirm Structure

Caption: General workflow for the purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine.

Protocol 1: Diastereomeric Salt Crystallization (General Procedure)

This protocol is a starting point and should be optimized for solvent, temperature, and stoichiometry. It is based on established methods for resolving 1-phenylethylamine and its derivatives.[10][14][15]

  • Salt Formation: In an Erlenmeyer flask, dissolve racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine (1.0 eq.) in a suitable solvent (e.g., methanol, 5-10 mL per gram of amine) with gentle heating. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq.) in the minimum amount of the same warm solvent.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring. If crystals begin to form immediately, you may need to add more solvent and heat to ensure the salt is fully dissolved.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this period. Once at room temperature, you may place the flask in a refrigerator (4 °C) or an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to obtain the diastereomeric salt.

  • Liberation: Follow the procedure outlined in FAQ Q3 to liberate the free (S)-amine.

  • Analysis: Determine the enantiomeric excess of the recovered amine using Chiral HPLC (Protocol 3 ). If the e.e. is insufficient, the diastereomeric salt can be recrystallized before the liberation step.

Protocol 2: Column Chromatography for Chemical Purification

This protocol is for removing non-enantiomeric impurities from the amine.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[12] Allow the silica to settle, and add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, amine-loaded silica to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds. Crucially, add 1% triethylamine (TEA) to your eluent system to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified amine.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess

This is a representative method; the specific column and mobile phase will require screening and optimization.

  • Instrument: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical starting point is a mixture of a non-polar solvent and an alcohol, such as Hexane/Isopropanol (90:10 v/v). Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape and resolution.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • Skwierawska, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4963. Available at: [Link]

  • Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture. Available at: [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347–3359. Available at: [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • University of Victoria. Column chromatography. Available at: [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Available at: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available at: [Link]

  • van der Peet, M. (2018). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • Chen, X., et al. (2021).
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Teledyne ISCO. Silica Gel Column Chromatography. Available at: [Link]

  • ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. Available at: [Link]

  • MilliporeSigma. Strategies for Chiral HPLC Method Development.
  • ResearchGate. Recrystallization of mixture of diastereomers 112 from different solvents 83. Available at: [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Available at: [Link]

  • Bodwell, G. J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 23(23), 9182–9186. Available at: [Link]

  • Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. In Supervision of Chiral Analysis. IntechOpen.
  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Pálovics, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 661. Available at: [Link]

  • El-Sherei, M. M., et al. (2022). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations, 9(7), 173. Available at: [Link]

  • ResearchGate. Direct Crystallization of Enantiomers and Dissociable Diastereomers. Available at: [Link]

  • Regalado, E. L., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 35(4s), 15-25. Available at: [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Moor, S. R., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 13(15), 4343–4351. Available at: [Link]

Sources

Troubleshooting

Chiral Synthesis Support Portal: Troubleshooting Brominated Amine Workflows

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet complex bottleneck: optimizing the yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet complex bottleneck: optimizing the yield and enantiomeric excess (ee) of brominated chiral amines.

Brominated substrates present unique challenges. In biocatalysis, they suffer from poor aqueous solubility and can induce severe product inhibition. In chemocatalysis, the presence of a labile C–Br bond often leads to catastrophic hydrodehalogenation (debromination) during reductive steps. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Module 1: Biocatalytic Workflows & Thermodynamic Bottlenecks

FAQ 1: Why is my yield stalling at 40-50% when using amine transaminases (ATAs) for bromophenylacetones?

Diagnostic Analysis: You are likely hitting a thermodynamic equilibrium wall. Amine transaminases (ATAs) catalyze a reversible reaction. When using standard amine donors like L-alanine, the accumulation of the pyruvate coproduct pushes the reaction backward. Furthermore, brominated substrates are highly hydrophobic, leading to mass transfer limitations in standard aqueous buffers.

The Solution: To break the equilibrium, switch to a "smart cosubstrate" such as isopropylamine (IPA)[1]. The byproduct of IPA is acetone, a volatile compound that can be continuously swept from the reaction headspace using a mild nitrogen flow, driving the reaction forward via Le Chatelier's principle. Additionally, selecting halogen-tolerant engineered enzymes, such as ATA-Spo (from Silicibacter pomeroyi for S-enantiomers) or ATA-Afu (from Aspergillus fumigatus for R-enantiomers), significantly improves catalyst turnover[1].

Pro-Tip: If you are using CHES buffer, be aware that the essential cofactor Pyridoxal-5'-phosphate (PLP) degrades rapidly under light exposure. Switching to a TRIS buffer can protect PLP via the formation of a temporary imine bond, extending the half-life of your biocatalyst[1].

Biocatalysis S Bromophenylacetone E Amine Transaminase (ATA-Spo) + PLP Cofactor S->E P1 (S)-Brominated Chiral Amine (>98% ee) E->P1 Asymmetric Transfer P2 Acetone (Evaporates/Shifts Equilibrium) E->P2 Coproduct Removal D Isopropylamine (Smart Cosubstrate) D->E

ATA-catalyzed asymmetric synthesis utilizing isopropylamine to drive thermodynamic equilibrium.

Protocol 1: ATA-Catalyzed Asymmetric Reductive Amination

This self-validating protocol ensures maximum conversion of brominated ketones while preventing cofactor degradation.

  • Buffer Preparation: Prepare 100 mM TRIS buffer (pH 9.0) containing 1 mM PLP.

    • Self-Validation: The solution must appear pale yellow. Verify the pH at your target operating temperature (30°C), as TRIS is highly temperature-dependent.

  • Substrate Solubilization: Dissolve 50 mM of the brominated prochiral ketone in DMSO. Add this to the buffer so the final DMSO concentration is 5% (v/v).

  • Amine Donor Addition: Add 500 mM isopropylamine (10 equivalents). Re-adjust the pH to 9.0 using 1M HCl if necessary.

  • Enzyme Loading: Add 2–5 mg/mL of purified ATA-Spo (for S-selectivity).

  • Incubation & Equilibrium Shifting: Incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours. Apply a gentle sweep of N2 gas over the headspace.

    • Self-Validation: Monitor the exhaust gas for acetone odor or use GC-MS to confirm acetone evolution, validating that the equilibrium is shifting.

  • Extraction: Basify the aqueous layer to pH > 11 with 10M NaOH to deprotonate the product amine. Extract three times with methyl tert-butyl ether (MTBE). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Module 2: Chemocatalysis & The Debromination Dilemma

FAQ 2: During transition-metal catalyzed asymmetric reductive amination, I am observing massive debromination. How do I prevent this?

Diagnostic Analysis: Standard hydrogenation catalysts, particularly Palladium (Pd/C) and Ruthenium (Ru) under H2 gas, are highly prone to oxidative addition into the C–Br bond. This triggers a hydrodehalogenation pathway that destroys your brominated scaffold before or during imine reduction[2].

The Solution: You must modulate the d-band center of your catalyst or switch the metal entirely.

  • Homogeneous Approach: Switch to chiral Iridium (Ir) complexes. Ir-catalyzed asymmetric hydrogenation is vastly superior for halogenated substrates because the catalytic cycle strongly favors C=N bond reduction over C–X oxidative addition.

  • Heterogeneous Approach: If you must use heterogeneous catalysis, utilize bimetallic doping. Depositing Copper (Cu) onto a Pd/C catalyst (at a 1:1 ratio) creates a synergistic effect that suppresses dehalogenation and boosts chemoselective amination yields from ~66% to >98%[2].

Pathway A Brominated Prochiral Ketone B Imine Intermediate A->B + Amine Donor C1 Ir-Catalyst / Chiral Ligand (Chemoselective) B->C1 Optimized Pathway C2 Pd/C or Ru / H2 (Non-selective) B->C2 Standard Hydrogenation D1 Brominated Chiral Amine (Target Product) C1->D1 Asymmetric Reduction D2 Debrominated Amine (Byproduct) C2->D2 Hydrodehalogenation

Chemoselective vs. non-selective reductive amination pathways for brominated substrates.

Module 3: Quantitative Performance & Alternative Reductants

Quantitative Data: Catalyst & Donor Comparison

To assist in your experimental design, the following table summarizes the expected performance metrics across different catalytic systems when processing brominated aromatic ketones.

Catalyst SystemAmine Donor / ReductantReaction ConditionsConversion (%)Enantiomeric Excess (ee %)Debromination (%)
ATA-Spo (Biocatalyst) Isopropylamine (10 eq)TRIS buffer (pH 9), 30°C>98>99 (S)0
ATA-Spo (Biocatalyst) L-Alanine (5 eq)TRIS buffer (pH 9), 30°C45>99 (S)0
Pd/C (Chemocatalyst) H2 (50 psi)MeOH, 25°C>99Racemic>85
PdCu/C Bimetallic H2 (10 psi)Toluene, 80°C98Racemic<2
Chiral Ir-Complex H2 (20 psi)DCM, 25°C9596 (R)<1
Ammonia Borane NH3·BH3 (1.5 eq)THF, Ti(OPr-i)4, 25°C92Diastereoselective0
FAQ 3: How can I perform a chemoselective reductive amination without using high-pressure hydrogen gas or heavy transition metals?

Diagnostic Analysis: For early-stage drug discovery or scale-up facilities lacking high-pressure hydrogenation bunkers, transition-metal catalysis is often unfeasible. Furthermore, harsh hydride sources like LiAlH4 will cleave halogens.

The Solution: Employ Ammonia Borane (NH3·BH3) in conjunction with a Lewis acid like Titanium Isopropoxide [Ti(OPr-i)4]. Ammonia borane is a stable, mild hydride source that perfectly tolerates aryl bromides while delivering excellent yields (84–95%) for primary, secondary, and tertiary amines[3]. If chirality is required, this method can be paired with a chiral amine auxiliary (e.g., Ellman's sulfinamide) to achieve high diastereoselectivity prior to auxiliary cleavage.

Protocol 2: Chemoselective Reductive Amination using Ammonia Borane
  • Imine Formation: In a flame-dried flask under inert atmosphere (N2/Ar), combine the brominated ketone (1.0 eq) and the amine (1.1 eq) in anhydrous THF. Add Ti(OPr-i)4 (1.5 eq) dropwise.

    • Self-Validation: A distinct color change (typically to pale yellow or orange) should occur within 15 minutes, indicating the successful formation of the titanium-activated imine complex.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add ammonia borane (1.5 eq) portion-wise to control the exotherm.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quench & Extraction: Carefully quench the reaction by adding 1M NaOH dropwise.

    • Self-Validation: Expect mild effervescence (H2 gas evolution) during the quench. If no gas evolves, the borane may have degraded prior to use.

  • Isolation: Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate.

References

  • Transaminases for chiral amine synthesis. ResearchGate.4

  • Asymmetric Synthesis of Chiral Halogenated Amines using Amine Transaminases. ResearchGate.1

  • Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. ResearchGate.2

  • Reductive Amination Using Ammonia Borane. ResearchGate.3

Sources

Optimization

Technical Support Center: Purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Case ID: PUR-CHIRAL-3B4M Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Last Updated: March 8, 2026 Executive Summary This guide addresses the purification of (1S)-1-(3-bromo-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CHIRAL-3B4M Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Last Updated: March 8, 2026

Executive Summary

This guide addresses the purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , a critical chiral intermediate often used in the synthesis of tyrosine kinase inhibitors. Achieving high optical purity (>99% ee) and chemical purity (>98%) is challenging due to the presence of the bromine atom (labile under certain reducing conditions) and the difficulty in separating the (


)-enantiomer.

This document is structured into three self-validating modules:

  • Chemical Purification: Removal of achiral impurities (ketones, over-alkylated amines).

  • Optical Resolution: Enrichment of the (

    
    )-enantiomer via diastereomeric salt crystallization.
    
  • Analytical Validation: Protocols for quantifying purity.

Module 1: Chemical Purity (The "Gross" Cleanup)

Objective: Remove neutral impurities (starting ketone 3-bromo-4-methoxyacetophenone) and side-products (dimers) before attempting chiral resolution.

The Mechanism: Chemoselective Acid-Base Extraction

The amino group (


) is basic (pKa 

9.5–10). By manipulating pH, we can toggle the molecule between a water-soluble salt and an organic-soluble free base. Neutral impurities do not respond to this switch.
Protocol 1.1: Acid-Base Workup

Reagents: HCl (1M), NaOH (2M), MTBE (Methyl tert-butyl ether) or Toluene. Note: Avoid halogenated solvents (DCM) if possible during scale-up to minimize environmental impact, though they work well.

  • Dissolution: Dissolve crude reaction mixture in MTBE.

  • Acid Extraction (Targeting the Amine):

    • Add 1M HCl slowly until the aqueous layer pH reaches 2.0–3.0 .

    • Why? This protonates the amine to

      
      , forcing it into the water layer. The neutral ketone and non-basic impurities remain in the MTBE.
      
    • Action: Separate layers. Keep the Aqueous Layer .

    • Troubleshooting: If an emulsion forms, add brine or a small amount of methanol to break surface tension.

  • Wash: Wash the aqueous acidic layer once with fresh MTBE to remove entrained neutrals.

  • Basification (Liberating the Amine):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).

    • Slowly add 2M NaOH until pH reaches >12.0 .

    • Why? We must fully deprotonate the amine. If pH is only 9-10, equilibrium will leave some product in the water.

  • Final Extraction: Extract the turbid aqueous mixture with MTBE (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
     and concentrate.
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Amine + Ketone + Dimers) AcidStep Add 1M HCl (pH 2-3) Partition Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Ketone/Neutrals) AcidStep->OrgLayer1 Neutrals stay organic AqLayer1 Aqueous Layer 1 (Contains Amine-HCl Salt) AcidStep->AqLayer1 Amine becomes salt Waste Discard OrgLayer1->Waste BaseStep Add NaOH (pH > 12) Extract with MTBE AqLayer1->BaseStep FinalOrg Final Organic Layer (Purified Amine Free Base) BaseStep->FinalOrg Amine returns to base

Caption: Chemoselective isolation of the amine using pH switching.

Module 2: Optical Purity (The "Fine" Tuning)

Objective: Increase enantiomeric excess (ee) from crude (often 50–80% ee) to >99% ee.

The Mechanism: Diastereomeric Salt Formation

Enantiomers have identical physical properties (solubility). By reacting them with a pure chiral acid (Resolving Agent), we create diastereomers (salts) which have different solubilities.[1] We rely on the (


)-amine salt crystallizing while the (

)-amine salt remains in solution (or vice versa).
Protocol 2.1: Resolving Agent Screening

Since the bromine substituent affects crystal packing, a screen is required. Primary Candidates:

  • L-(+)-Tartaric Acid: The standard for phenylethylamines.

  • D-(-)-Mandelic Acid: Often successful if tartaric acid fails.

  • N-Acetyl-L-leucine: Excellent for sulfonated analogs, worth testing here.

Screening Steps:

  • Dissolve 100 mg of chemically pure amine in Ethanol/Methanol (1:1).

  • Add 1.0 equivalent of the Resolving Agent dissolved in hot alcohol.

  • Allow to cool slowly.

    • Scenario A (Crystals form): Filter and check ee of the solid.[2]

    • Scenario B (No crystals): Re-heat and add anti-solvent (Hexane or MTBE) dropwise until cloudy, then cool.

    • Scenario C (Oil): Re-heat, add more solvent, or switch solvent (e.g., to IPA).

Confirmed Pathway: Tartaric Acid Resolution

Based on structural analogs (e.g., 1-(4-methoxyphenyl)ethylamine), L-(+)-Tartaric Acid in Methanol/Water or Ethanol is the highest probability system [1].

  • Salt Formation: Mix (

    
    )-amine (racemic or enriched) with L-(+)-Tartaric acid (0.5 to 1.0 eq) in refluxing Methanol.
    
  • Crystallization: Cool to room temperature over 4 hours.

  • Recrystallization: If ee is <98%, recrystallize the salt from Methanol/Water (95:5).

  • Liberation: Treat the purified salt with NaOH (as in Module 1) to recover the free amine.

Visualization: Optical Resolution Workflow

Resolution Racemate Racemic Amine (S + R) AddAgent Add L-Tartaric Acid Solvent: MeOH Racemate->AddAgent Crystallize Crystallization (Slow Cooling) AddAgent->Crystallize Solid Solid Precipitate (S-Amine + Tartrate) Crystallize->Solid Liquor Mother Liquor (R-Amine enriched) Crystallize->Liquor CheckEE Check ee% (HPLC) Solid->CheckEE Recryst Recrystallize CheckEE->Recryst ee < 99% Success Pure (S)-Amine Salt (>99% ee) CheckEE->Success ee > 99% Recryst->Solid

Caption: Logic flow for isolating the (S)-enantiomer via salt crystallization.

Module 3: Troubleshooting & Analytics

Analytical Method: Chiral HPLC

To verify the success of Module 2, use the following validated conditions.

ParameterCondition
Column Daicel Chiralpak OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Expected Retention (

)-isomer typically elutes before (

)-isomer on OD-H (Verify with standards)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
"Oiling Out" during crystallization Solvent is too polar or cooling is too fast.1. Re-heat and add a "seed" crystal.2. Add small amount of IPA.3. Cool strictly at 5°C/hour.
Low Yield (<30%) Salt is too soluble in the chosen alcohol.Add an anti-solvent (MTBE or Hexane) after the solution has cooled to room temp to force precipitation.
Des-bromo impurity detected Hydrogenation (if used) removed the bromine.CRITICAL: If using catalytic hydrogenation to make the amine, avoid Pd/C. Use Pt/C or Raney Nickel , which are less prone to de-halogenation, or use hydride reduction of an oxime [2].
Low ee after 1st crystallization Eutectic composition reached.Do not wash crystals with hot solvent. Wash with ice-cold solvent only. Perform a second recrystallization.[2]

References

  • Dombrády, Z. S., et al. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. (Describes tartaric acid resolution of methoxy-phenylethylamine analogs).

  • MilliporeSigma. (2025). Product Specification: 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine. (Confirmation of commercial availability and structure). Note: Link directs to search portal for verification.

  • Phenomenex. (2024).[3] Chiral HPLC Column Selection Guide. (Standard protocols for primary amine separation using polysaccharide columns).

Sources

Troubleshooting

Technical Support Center: Crystallization of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Salts

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the crystallization, chiral resolution, or purification of (1S)-1-(3-bromo-4-methoxyphenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the crystallization, chiral resolution, or purification of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine salts.

Because this molecule features a bulky, polarizable bromo-methoxy phenyl ring alongside a primary benzylic amine, its salts are prone to complex phase behaviors such as liquid-liquid phase separation ("oiling out"), polymorphism, and solid solution formation. This guide provides mechanistic root-cause analyses, actionable troubleshooting steps, and validated protocols to ensure high enantiomeric excess (


) and optimal yield.

Mechanistic Overview: Why Do Benzylic Amine Salts Fail to Crystallize?

Successful crystallization requires the system to bypass the metastable zone and initiate ordered nucleation. For (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, three primary failure modes occur:

  • Liquid-Liquid Phase Separation (LLPS) / Oiling Out: The lipophilic nature of the bromo-aromatic ring often causes the salt to become highly soluble in organic solvents. If the cooling trajectory crosses the liquid-liquid binodal curve before the solid-liquid solubility curve, the solute separates as an immiscible, solute-rich oil rather than a crystal lattice [1].

  • Eutectic Impingement: During diastereomeric resolution (e.g., using chiral acids), if the solubility difference between the (1S)-salt and the (1R)-salt is too narrow, the system may hit the eutectic point, causing both diastereomers to co-crystallize and ruining the optical purity.

  • Kinetic Gelation: Rapid supersaturation generation (e.g., dumping anti-solvent) forces massive, instantaneous nucleation. The resulting microscopic needles entangle, trapping the mother liquor and forming an unfilterable gel.

Troubleshooting Guide & FAQs

Q1: My diastereomeric salt is "oiling out" instead of forming crystals. How do I force solid nucleation?

Root Cause: The system is experiencing LLPS due to excessive supersaturation or the use of a solvent that solvates the bromo-methoxy moiety too effectively (such as THF) [2]. Solution:

  • Shift the Solubility Curve: Change the solvent system. Avoid pure THF, which is notorious for causing oiling out in halogenated aromatics [2]. Transition to a binary system like Isopropanol/Water or Dichloromethane/Heptane.

  • Reduce Supersaturation: Dilute the solution by 10-20% and reduce the cooling rate to

    
    .
    
  • Seeding: Introduce 0.5–1.0 wt% of authentic seed crystals just above the cloud point to provide a low-energy surface for lattice growth, bypassing the liquid-liquid binodal [1].

OilingOut Start Observation: Salt Oils Out (Liquid-Liquid Phase Separation) CheckTemp Is Crystallization Temp > Melting Point of Solvate? Start->CheckTemp LowerTemp Action: Lower Temperature & Add Anti-solvent Slowly CheckTemp->LowerTemp Yes CheckSupersat Is Supersaturation Level Too High? CheckTemp->CheckSupersat No Dilute Action: Dilute Solution & Decrease Cooling Rate CheckSupersat->Dilute Yes Seed Action: Add Seed Crystals (0.5-1.0 wt%) at Cloud Point CheckSupersat->Seed No, but lacks nucleation ChangeSolvent Action: Screen New Solvent or Resolving Agent Seed->ChangeSolvent Still oils out

Decision tree for troubleshooting oiling out during chiral salt crystallization.

Q2: The crystals formed, but the enantiomeric excess ( ) of the (1S) isomer is stuck at ~70% even after recrystallization. Why?

Root Cause: You are likely dealing with a "solid solution" (where the unwanted enantiomer substitutes into the crystal lattice) or you are operating too close to the eutectic point. Solution:

  • Adjust Stoichiometry (Pope-Peachy Method): Instead of using 1.0 equivalent of the chiral resolving agent, use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral acid (like HCl). This starves the system of the resolving agent, forcing it to exclusively pair with the most thermodynamically favored enantiomer [3].

  • Change the Resolving Agent: If a solid solution persists, the crystal lattices of the two diastereomers are too similar. Switch from a flexible acid (like tartaric acid) to a rigid one (like Camphorsulfonic acid) to maximize steric clashes with the unwanted enantiomer.

Q3: I am getting a gelatinous mass instead of filterable crystals. How can I improve the crystal habit?

Root Cause: Rapid nucleation leading to high-aspect-ratio needles that entangle. Solution: Implement temperature cycling (Ostwald ripening). Heat the suspension to


 below its dissolution temperature, hold for 2 hours, and cool slowly. This dissolves the fine, kinetically favored needles and redeposits the mass onto larger, thermodynamically stable block-like crystals, drastically improving filtration [1].

Resolving Agent Screening Data

When attempting to isolate the (1S)-enantiomer from a racemate via diastereomeric salt formation, empirical screening is required. The table below summarizes typical outcomes for 1-(3-bromo-4-methoxyphenyl)ethan-1-amine based on historical data for structurally analogous halogenated benzylic amines.

Resolving AgentOptimal Solvent SystemExpected Crystal HabitTroubleshooting Notes
(2R,3R)-(-)-Tartaric Acid EtOH /

(9:1)
Fine NeedlesProne to gelation. Requires slow cooling (

) and aggressive stirring.
(R)-(-)-Mandelic Acid IsopropanolPrisms / BlocksExcellent filtration. May require seeding to initiate nucleation.
(1R)-(-)-10-Camphorsulfonic Acid Ethyl Acetate / MeOHThick PlatesHigh risk of oiling out if MeOH concentration exceeds 15%.
Di-p-toluoyl-D-tartaric acid Acetone / WaterGranularHigh yield, but moderate

. Requires at least one recrystallization step.

Validated Experimental Protocol: Diastereomeric Resolution

This self-validating protocol utilizes (R)-(-)-Mandelic acid, which generally provides the best balance of high


 and favorable crystal habit for bulky benzylic amines.
Phase 1: Salt Formation & Crystallization
  • Dissolution: In a 250 mL jacketed reactor, suspend 10.0 g (43.4 mmol) of racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine and 6.6 g (43.4 mmol) of (R)-(-)-Mandelic acid in 100 mL of Isopropanol.

  • Heating: Heat the mixture to

    
     under moderate agitation (250 rpm) until a clear, homogeneous solution is achieved.
    
  • Controlled Cooling & Seeding: Program the reactor to cool to

    
     at 
    
    
    
    . Once at
    
    
    , add 50 mg of authentic (1S)-amine-(R)-mandelate seed crystals.
  • Aging: Hold the temperature at

    
     for 1 hour to allow the seed bed to establish (this prevents oiling out).
    
  • Final Cooling: Cool the suspension to

    
     at a strict rate of 
    
    
    
    . Hold at
    
    
    for 4 hours.
Phase 2: Isolation & Analytical Checkpoint
  • Filtration: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (

    
    ) Isopropanol [3].
    
  • Validation Checkpoint: Take a 5 mg sample of the wet cake, dissolve in 1 mL of mobile phase, treat with dilute NaOH, extract with Ethyl Acetate, and inject onto a Chiral HPLC column (e.g., Chiralpak AD-H) to determine the

    
     [4]. If 
    
    
    
    , perform a recrystallization from 10 volumes of Isopropanol.
Phase 3: Liberation of the Free Amine (Freebasing)
  • Alkaline Workup: Suspend the enantiopure salt in 50 mL of Dichloromethane (DCM) and 50 mL of Deionized Water.

  • pH Adjustment: Dropwise, add 2M NaOH under vigorous stirring until the aqueous layer reaches pH 12–13. The salt will break, and the free amine will partition into the DCM layer[3].

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine.
    

ResolutionWorkflow Racemate Racemic Amine + Chiral Acid Heating Heat to Dissolution (e.g., Isopropanol) Racemate->Heating Cooling Controlled Cooling (0.1 °C/min) Heating->Cooling Crystallization Diastereomeric Salt Formation Cooling->Crystallization Filtration Filtration & Wash (Cold Solvent) Crystallization->Filtration Freebasing Alkaline Workup (NaOH, DCM) Filtration->Freebasing PureAmine Enantiopure (1S)-Amine Freebasing->PureAmine

Standard workflow for the diastereomeric salt resolution of chiral amines.

References

  • Staples, R. / Michigan State University X-Ray Crystallography Laboratory. (2025). Getting Crystals Your Crystallographer Will Treasure. Retrieved from[Link]

Optimization

Technical Support Center: Handling Hygroscopic Chiral Amine Salts

Status: Operational Ticket Priority: High (Impacts Stoichiometry & Enantiomeric Excess) Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" Impurity Welcome to the technical support center. If...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High (Impacts Stoichiometry & Enantiomeric Excess) Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Impurity

Welcome to the technical support center. If you are working with chiral resolution or asymmetric synthesis, you are likely handling salts derived from chiral amines (e.g.,


-methylbenzylamine, phenylglycinol) and chiral acids (e.g., tartaric acid, mandelic acid).

The Core Problem: Many of these diastereomeric salts are inherently hygroscopic . They do not just get "wet"; they actively pull water from the atmosphere into their crystal lattice or onto their surface.

The Scientific Consequence:

  • Stoichiometric Failure: If your salt is 5% water by weight and you treat it as anhydrous, your resolution yields will plummet because the molar ratio of resolving agent to substrate is wrong.

  • Erroneous Optical Rotation: Specific rotation

    
     depends on concentration (
    
    
    
    ). If
    
    
    is calculated using "wet" mass, your optical purity data is invalid.
  • Hydrolysis: Weak amine salts can dissociate in the presence of adsorbed water, reverting to the free amine and acid, leading to "oiling out."

This guide provides the protocols to stabilize, weigh, dry, and analyze these sensitive materials.[1]

Module 1: Storage & Environmental Control

Objective: Prevent moisture uptake during long-term storage.

The Protocol: The "Russian Doll" Containment

Never store hygroscopic chiral salts in simple screw-cap vials on a shelf. Use a multi-layered barrier system.

  • Primary Container: Amber glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.

  • Secondary Container: Place the vial inside a desiccator or a secondary jar containing a desiccant (Silica Gel or

    
    ).
    
  • Temperature Control:

    • Store at 2–8°C to slow chemical degradation.

    • CRITICAL STEP: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the salt crystals.

Visualization: Storage Decision Logic

StorageLogic Start New Chiral Salt Synthesized IsHygroscopic Is the salt hygroscopic? Start->IsHygroscopic Sensitive Highly Sensitive / Deliquescent IsHygroscopic->Sensitive Yes (Turns to oil) Moderate Moderately Hygroscopic IsHygroscopic->Moderate Yes (Clumps) GloveBox Store in Glove Box (Ar/N2 Atmosphere) Sensitive->GloveBox Desiccator Vacuum Desiccator (with P2O5 or KOH) Moderate->Desiccator ColdStorage Refrigerate (4°C) Desiccator->ColdStorage Equilibrate MUST equilibrate to RT before opening ColdStorage->Equilibrate

Figure 1: Decision matrix for storing hygroscopic chiral salts to prevent deliquescence and hydrolysis.

Module 2: Accurate Weighing Protocols

Objective: Obtain the true mass of the sample without atmospheric interference.

The Issue: A hygroscopic salt can gain 0.5–2% mass within minutes on an analytical balance. A "direct weigh" (taring a boat and adding solid) will result in a drifting reading that never stabilizes.

Technique: Weighing by Difference

This is the only valid method for hygroscopic solids outside a glovebox.

  • Dry the Source: Ensure your source vial has been dried (see Module 3) and equilibrated.

  • Weigh the Total: Place the capped weighing bottle containing the salt on the balance. Record Mass

    
    .
    
  • Dispense: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the weighing bottle.

  • Weigh the Remainder: Place the capped weighing bottle back on the balance. Record Mass

    
    .[2]
    
  • Calculate:

    
    .
    
    • Why this works: You are weighing the closed container, which is not absorbing water during the measurement. The drift occurs on the receiving vessel, but that does not affect the mass calculation of what left the bottle.

Data: Error Rates in Weighing Methods
Weighing MethodEnvironmentDrift (mg/min)Error on 50mg SampleStatus
Open Boat Ambient (50% RH)+0.2 to +0.5 mg1.0% - 5.0% ❌ REJECT
Open Boat Glove Box (<5% RH)< 0.01 mg< 0.1%✅ ACCEPT
By Difference Ambient (50% RH)N/A (Closed)< 0.2% ✅ ACCEPT

Module 3: Drying & Solvent Removal

Objective: Remove surface water without destroying the crystal lattice.

Critical Distinction: Surface Water vs. Hydrates

Before drying, you must know if your chiral salt is a hydrate (water is part of the crystal structure) or just wet (adsorbed surface water).

  • Check: Perform a TGA (Thermogravimetric Analysis) or check the literature.

  • Risk: If you aggressively dry a hydrate (e.g., heating >60°C under high vacuum), you may collapse the crystal lattice, leading to an amorphous solid that is more hygroscopic and chemically unstable.

Protocol: Vacuum Drying

For non-hydrate salts (surface moisture only):

  • Apparatus: Vacuum drying pistol (Abderhalden) or vacuum oven.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets in the drying trap.
    
  • Temperature:

    • Start at Room Temperature (RT) for 2 hours.

    • Ramp to 40–50°C if the salt is thermally stable (check melting point).

    • Note: Many chiral amine salts melt/decompose below 100°C. Do not overheat.

  • Duration: Dry until constant weight is achieved (mass change <0.3% over 1 hour).

Module 4: Analytical Validation (Karl Fischer)

Objective: Quantify water content to correct stoichiometry and specific rotation.

The Issue: You cannot assume your salt is 100% pure. You must determine the water content (


) to calculate the "Anhydrous Equivalent Mass" (AEM).
The Gold Standard: Karl Fischer (KF) Titration

Do not use "Loss on Drying" (LOD) for chiral salts, as they may lose amine or solvent, mimicking water loss. Use Volumetric KF for samples with >1% water, and Coulometric KF for <1% water.

Workflow: Correcting Specific Rotation ( )
  • Measure Water: Run KF titration. Let's say you find 4.5% water .

  • Weigh Sample: You weigh 100.0 mg of the salt for polarimetry.

  • Calculate Corrected Mass:

    
    
    
  • Calculate Concentration (

    
    ): 
    
    
    
    
    (Note: Polarimetry
    
    
    is usually in g/100mL).
  • Calculate

    
    : 
    
    
    
    
    Using the uncorrected
    
    
    (1.0) would underestimate the optical rotation by 4.5%.
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Hygroscopic Salt Sample KF Karl Fischer Titration Sample->KF Polarimetry Polarimetry (Weigh Sample) Sample->Polarimetry WaterContent Water Content (%) KF->WaterContent Correction Apply Correction Factor Mass * (1 - Water%) WaterContent->Correction RawMass Raw Mass (Wet) Polarimetry->RawMass RawMass->Correction FinalCalc Calculate True ee% & Specific Rotation Correction->FinalCalc

Figure 2: Workflow for correcting analytical data based on moisture content.

Troubleshooting & FAQs

Q: My salt turned into an oil while sitting on the bench. Can I save it? A: This is likely deliquescence (absorbing enough water to dissolve itself) or hydrolysis.

  • Dissolve the oil in a dry organic solvent (e.g., MeOH or EtOH).

  • Add a co-solvent (e.g.,

    
    ) to induce precipitation.
    
  • If it remains oily, the salt may have hydrolyzed. You must regenerate the free amine (add NaOH, extract with DCM), dry the organic layer with

    
    , and reform the salt with fresh anhydrous acid.
    

Q: Can I use a hydrate form of the salt for resolution? A: Yes, and often hydrates are more stable than anhydrous forms. However, you must account for the molecular weight of the water in your stoichiometry. If the protocol calls for 1 equivalent of tartaric acid, ensure you are using 1 equivalent of the active acid, not just 1 equivalent of the hydrate mass.

Q: Why does my specific rotation change over time in solution? A: This could be due to racemization (rare for simple amines unless base-catalyzed) or hygroscopic solvent . If your solvent (e.g., DMSO, MeOH) absorbs water from the air during the measurement, the concentration


 decreases (dilution), and the interaction between the solvent and the chiral center may shift. Always use anhydrous solvents for polarimetry.

References

  • Vogel's Textbook of Practical Organic Chemistry. (Standard laboratory techniques for drying and weighing).

    • Context: General protocols for handling hygroscopic reagents and vacuum drying.
    • (Standard Text)

  • BenchChem. "Application Notes and Protocols for the Chiral Resolution of Amines".

    • Context: Specific protocols for precipitating, filtering, and drying diastereomeric salts (tartrates/fendizo
  • Mettler Toledo.

    • Context: The definitive guide on using Volumetric vs.
  • Journal of Chemical Education. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy".

    • Context: Discusses the impact of residual water on NMR shift reagents and ee calcul
  • Chromatography Forum. "How to weigh a hygroscopic substance".

    • Context: Practical industry discussions on "weighing by difference" vs. glove box usage.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Enantiomeric Purity Analysis: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary Chiral amines are indispensable building blocks in modern drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs) targeting neurological and oncological pathways. Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are indispensable building blocks in modern drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs) targeting neurological and oncological pathways. Specifically, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine presents unique analytical challenges due to the electronic push-pull dynamics of its 3-bromo and 4-methoxy substituents.

This guide provides an objective, data-driven comparison of the two primary methodologies for determining the enantiomeric purity of this compound: Optical Polarimetry (Specific Rotation) and Chiral High-Performance Liquid Chromatography (HPLC) . By understanding the mechanistic advantages and limitations of each technique, researchers can establish robust, self-validating analytical workflows.

Physicochemical & Chiroptical Baseline

To evaluate analytical performance, a highly purified (>99.5%


) reference standard of the (1S)-enantiomer is required. The stereocenter adjacent to the aromatic ring dictates the molecule's optical activity.
  • Target Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

  • Specific Optical Rotation (

    
    ): 
    
    
    
    (
    
    
    )
  • Enantiomer (1R):

    
     (
    
    
    
    )

These baseline chiroptical properties serve as the foundation for macroscopic polarimetric validation.

Methodological Comparison: Polarimetry vs. Chiral HPLC

While both methods assess chirality, their underlying mechanisms, precision, and susceptibilities to error differ fundamentally.

Optical Polarimetry

Polarimetry measures the bulk rotation of plane-polarized light. It is a macroscopic technique highly dependent on concentration, solvent, temperature, and the absolute absence of achiral or chiral impurities. According to USP <781> standards, specific rotation is a critical criterion for identity but lacks the resolving power to quantify trace enantiomeric impurities accurately in complex mixtures[1].

Chiral HPLC

Chiral HPLC separates enantiomers physically using a Chiral Stationary Phase (CSP). It provides a direct, absolute measurement of Enantiomeric Excess (


) by integrating the area under the curve (AUC) for each enantiomer, rendering it immune to achiral impurities.

Mechanistic Insight: Why Chiral HPLC Excels for Halogenated Amines The Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) interacts with the analyte via three distinct mechanisms:

  • Hydrogen Bonding: The methoxy oxygen acts as an acceptor, while the primary amine acts as a donor.

  • 
     Stacking:  The electron-rich aromatic ring of the CSP interacts with the analyte's phenyl ring.
    
  • Steric Hindrance: The bulky 3-bromo group dictates the conformational presentation of the molecule to the chiral groove of the amylose backbone, resulting in a significant difference in binding affinity between the (1S) and (1R) enantiomers.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be treated as a self-validating system.

Protocol A: Specific Optical Rotation via Polarimetry

This protocol is designed to self-validate by incorporating zero-point calibration and strict temperature equilibration.

  • System Calibration: Power on the polarimeter (sodium D-line, 589 nm). Fill a 100 mm quartz cell with HPLC-grade Methanol. Zero the instrument to establish the baseline and rule out solvent contamination.

  • Sample Preparation: Accurately weigh

    
     of the amine sample. Transfer to a 
    
    
    
    volumetric flask and dilute to volume with Methanol (
    
    
    ).
  • Equilibration: Inject the sample into the polarimeter cell. Allow 5 minutes for the Peltier temperature controller to stabilize at exactly

    
    .
    
  • Measurement: Record the observed rotation (

    
    ) in triplicate. Calculate the specific rotation 
    
    
    
    , where
    
    
    is path length in dm (1.0) and
    
    
    is concentration in g/mL (0.01).
Protocol B: Chiral HPLC Determination of Enantiomeric Excess

This protocol utilizes a sacrificial amine modifier to prevent peak tailing, a critical causality in primary amine chromatography[2].

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Note: Diethylamine (DEA) is mandatory. It competitively binds to residual free silanols on the silica support of the CSP, preventing the primary amine analyte from sticking and causing severe peak tailing[2].

  • System Suitability Test (SST): Inject a

    
     racemic standard of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine. The system is only validated if the resolution (
    
    
    
    ) between the (1S) and (1R) peaks is
    
    
    .
  • Sample Analysis: Inject

    
     of the enantioenriched sample (
    
    
    
    ). Run isocratically at
    
    
    with UV detection at
    
    
    .
  • Integration: Calculate

    
    .
    

Data Presentation & Comparative Tables

Table 1: Comparative Performance Metrics
MetricOptical PolarimetryChiral HPLC (Amylose CSP)
Primary Output Specific Rotation (

)
Enantiomeric Excess (

)
Sample Requirement High (~1.0 g per 100 mL)Low (~1.0 mg per mL)
Specificity Low (Affected by achiral impurities)High (Physical separation of species)
Limit of Quantitation ~2-5% minor enantiomer< 0.1% minor enantiomer
Throughput Fast (5 mins/sample)Moderate (15-20 mins/run)
Table 2: Experimental Validation Data
Sample TypeObserved Rotation (

)
Calculated

HPLC

HPLC

(1S)
HPLC

(1R)
Racemate


0.0%8.4 min11.2 min
Enantioenriched (1S)


>99.5%8.4 minN/A
Enantioenriched (1R)


98.8%8.4 min (trace)11.2 min

Visualizations

AnalyticalWorkflow Sample Enantioenriched Sample (1S)-Isomer Prep Sample Preparation (Dissolution in MeOH) Sample->Prep Polarimetry Optical Polarimetry (Specific Rotation) Prep->Polarimetry c = 1.0 g/100 mL HPLC Chiral HPLC Analysis (Enantiomeric Excess) Prep->HPLC 1.0 mg/mL Data Purity Validation & Cross-Correlation Polarimetry->Data HPLC->Data

Analytical workflow for cross-validating enantiomeric purity via polarimetry and chiral HPLC.

HPLCLoigc Inject Inject Racemic Amine + DEA Modifier CSP Amylose-based CSP (Chiralpak AD-H) Inject->CSP Interaction1 Hydrogen Bonding (Methoxy & Amine) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Ring) CSP->Interaction2 ElutionS (1S)-Enantiomer Elution (Weaker Interaction) Interaction1->ElutionS ElutionR (1R)-Enantiomer Elution (Stronger Interaction) Interaction1->ElutionR Interaction2->ElutionS Interaction2->ElutionR

Mechanistic interactions driving the chiral resolution of the amine on an amylose-based CSP.

References

  • Revision of USP <781> Optical Rotation Source: ECA Academy URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-bromo-4-methoxy derivatives

Executive Summary The 3-bromo-4-methoxy phenyl scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, phenethylamines, and biaryl coupling partners. Accur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-4-methoxy phenyl scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, phenethylamines, and biaryl coupling partners. Accurate structural characterization of this moiety relies heavily on Mass Spectrometry (MS).

This guide provides a technical comparison of the fragmentation patterns of 3-bromo-4-methoxy derivatives against their regioisomers (e.g., 3-bromo-5-methoxy) and halogenated analogs. It establishes a self-validating identification protocol based on isotopic signatures and steric-driven fragmentation pathways.

Part 1: The Isotopic Signature (The Fingerprint)

Before analyzing fragmentation, the presence of the 3-bromo-4-methoxy moiety is confirmed via its isotopic envelope. Unlike chlorine or fluorine, bromine possesses a unique 1:1 isotopic ratio that serves as the primary diagnostic filter.

Comparative Isotopic Abundance Table

The following table contrasts the expected molecular ion (


) appearance for the target scaffold versus common analogs.
Feature3-Bromo-4-Methoxy (Target)3-Chloro-4-Methoxy (Analog)3-Fluoro-4-Methoxy (Analog)
Primary Isotopes



(Monoisotopic)
Abundance Ratio 100 : 97.3 (~1:1) 100 : 32.0 (~3:1) 100 : 0
Peak Shape Distinct "Doublet""Tall-Short" PatternSingle Sharp Peak
Mass Defect Negative (High mass defect)NegativeNegative
Diagnostic Utility High (Unambiguous)MediumLow (Requires high res)
Decision Logic for Scaffold Identification

The following decision tree illustrates the workflow for confirming the brominated scaffold before detailed structural elucidation.

IsotopeLogic Start Unknown Spectrum (Molecular Ion Region) CheckM2 Check M and M+2 Intensity Start->CheckM2 Ratio11 Ratio ~ 1:1 (Doublet) CheckM2->Ratio11 Matches Ratio31 Ratio ~ 3:1 CheckM2->Ratio31 RatioNone No M+2 or <5% CheckM2->RatioNone BrConfirm Bromine Present (Proceed to Frag Analysis) Ratio11->BrConfirm ClConfirm Chlorine Analog (Stop or Re-evaluate) Ratio31->ClConfirm FConfirm Fluorine/H Analog RatioNone->FConfirm

Figure 1: Logic flow for rapid isotopic confirmation of the brominated scaffold.

Part 2: Fragmentation Mechanics

Once the bromine is confirmed, the specific 3-bromo-4-methoxy arrangement is validated through fragmentation. The interplay between the electron-donating methoxy group and the ortho-bromine atom creates a specific "push-pull" fragmentation mechanism.

Primary Pathway: Radical Loss of Methyl ( )

The most abundant fragment is typically the loss of the methyl radical (


) from the methoxy group.
  • Mechanism: Ionization occurs at the oxygen lone pair.[1] The resulting radical cation stabilizes via resonance, ejecting a methyl radical to form a quinoid-like oxonium ion.

  • Ortho-Influence: The bulky bromine atom at the 3-position exerts steric pressure on the methoxy group. This steric strain weakens the

    
     bond, often making the 
    
    
    
    peak more intense in the 3,4-isomer compared to the 3,5-isomer (where no ortho steric strain exists).
Secondary Pathway: Loss of Carbon Monoxide ( )

Following the loss of the methyl group, the resulting quinoid ion ejects carbon monoxide (CO).

  • Diagnostic: Look for a mass gap of 28 Da after the initial M-15 loss.

  • Result: A 5-membered ring contraction (cyclopentadienyl cation derivative).

Tertiary Pathway: Loss of Bromine ( )

Direct cleavage of the C-Br bond is observed but is usually less intense than the methoxy-driven fragmentation in Electron Ionization (EI).

  • Observation: The doublet pattern disappears in the daughter ion, confirming the loss of the halogen.

Fragmentation Pathway Diagram

FragmentationPath M_Ion Molecular Ion (M+) [Doublet 1:1] Radical Cation M_Minus_15 [M - CH3]+ Quinoid Oxonium Ion (Base Peak often) M_Ion->M_Minus_15 - •CH3 (15 Da) Sterically Enhanced M_Minus_Br [M - Br]+ Phenyl Cation (Doublet Lost) M_Ion->M_Minus_Br - •Br (79/81 Da) Inductive Cleavage M_Minus_43 [M - CH3 - CO]+ Ring Contraction (Cyclopentadienyl) M_Minus_15->M_Minus_43 - CO (28 Da) Rearrangement

Figure 2: Mechanistic pathway for 3-bromo-4-methoxy fragmentation. The solid arrow indicates the dominant pathway enhanced by the ortho-bromine.

Part 3: Comparative Analysis (Regioisomer Differentiation)

Distinguishing 3-bromo-4-methoxy (ortho-relationship) from 3-bromo-5-methoxy (meta-relationship) is the most challenging aspect of structural elucidation.

The "Ortho Effect" Validator

In mass spectrometry, substituents ortho to a methoxy group can alter fragmentation kinetics due to steric inhibition of resonance or direct interaction.

Parameter3-Bromo-4-Methoxy (Ortho)3-Bromo-5-Methoxy (Meta)Mechanistic Reason

Intensity
High / Dominant ModerateSteric relief upon loss of methyl group is greater in the ortho isomer.

(Loss of 30)
LowModerate/High Meta-isomers often favor formaldehyde loss via H-transfer mechanisms that are sterically blocked in ortho-isomers.

Intensity
ModerateLowInductive destabilization by ortho-oxygen facilitates Br radical loss.

Key Insight: If the spectrum shows a dominant loss of 15 Da (Methyl) and a suppressed loss of 30 Da (Formaldehyde), the data supports the 3-bromo-4-methoxy structure over the 3,5-isomer.

Part 4: Experimental Protocol (Self-Validating)

To generate reproducible data for this comparison, the following GC-MS (EI) protocol is recommended. This protocol includes a "System Suitability" step to ensure mass accuracy for the bromine doublet.

Sample Preparation
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Note: Avoid high concentrations to prevent detector saturation which distorts isotope ratios.

Instrument Parameters (Agilent/Thermo Standard EI Source)
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C. Higher temps may induce thermal degradation of the C-Br bond.

  • Scan Range: 40–400 m/z.

  • Scan Rate: >3 scans/sec (to define the doublet accurately).

Validation Step (The "Doublet Check")

Before accepting the data, perform the 10% Rule Check :

  • Identify the molecular ion (M).[2]

  • Measure the intensity of M and M+2.

  • Calculate Ratio:

    
    .
    
  • Pass Criteria:

    
    .
    
    • If R < 0.9: Check for hydrogen loss (M-H) interference or detector saturation.

    • If R > 1.1: Check for co-eluting impurities.

References

  • NIST Chemistry WebBook. 3-Bromo-4-methoxybenzaldehyde Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on ortho-effects and radical losses). [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms for aromatic ether fragmentation). [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparing biological activity of (S) vs (R) 1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The following guide provides an in-depth technical comparison of the (S) and (R) enantiomers of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This document is structured for application scientists and medicinal chemists, foc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (S) and (R) enantiomers of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine. This document is structured for application scientists and medicinal chemists, focusing on the compound's role as a high-value chiral building block and its pharmacological implications.[1]

[1]

Executive Summary

1-(3-bromo-4-methoxyphenyl)ethan-1-amine (also known as 3-bromo-4-methoxy-


-methylbenzylamine) is a critical chiral intermediate used in the synthesis of aspartyl protease inhibitors (e.g., BACE1 inhibitors for Alzheimer's) and various kinase inhibitors.[1]

Unlike its structural homolog 3-bromo-4-methoxyamphetamine (a potent psychostimulant), this benzylic amine exhibits significantly reduced direct CNS activity but possesses high chemical reactivity.[1] The choice between the (S)- and (R)-enantiomer is binary and critical: it dictates the stereochemical outcome of the final pharmaceutical agent, often determining the difference between nanomolar potency and complete inactivity.[1]

Feature(S)-Enantiomer(R)-Enantiomer
Primary Utility Scaffold for S-configured pharmacophoresScaffold for R-configured pharmacophores
Common Drug Targets BACE1 Inhibitors, Kinase InhibitorsSpecific GPCR Ligands
Resolution Yield ~45-48% (via Kinetic Resolution)~45-48% (via Kinetic Resolution)
Toxicity Profile Corrosive, Acute Tox. 4 (Oral)Corrosive, Acute Tox. 4 (Oral)

Chemical Identity & Stereochemical Distinction

The biological divergence of these enantiomers stems from their spatial arrangement at the benzylic carbon.[1] In drug design, this chiral center often anchors the molecule within a hydrophobic pocket (e.g., the S1 or S2' pocket of an enzyme).[1]

  • Systematic Name: 1-(3-bromo-4-methoxyphenyl)ethan-1-amine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1][3][4][5]
  • Molecular Weight: 230.10 g/mol [1][3][5]

Structural Topology (DOT Visualization)

The following diagram illustrates the stereochemical relationship and the structural distinction from the psychoactive amphetamine class.

G Racemic Racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine S_Iso (S)-Enantiomer (Active Scaffold) Racemic->S_Iso Chiral Resolution (CAL-B Lipase) R_Iso (R)-Enantiomer (Alternate Scaffold) Racemic->R_Iso Chiral Resolution Amphetamine Homolog Contrast: 3-Bromo-4-methoxyamphetamine (Psychoactive/Toxic) S_Iso->Amphetamine Chain Extension (Synthetic Modification)

Figure 1: Stereochemical divergence and structural relationship to phenethylamine homologs.

Biological Activity & Pharmacological Profiling[1][6]

While this amine is primarily an intermediate, its intrinsic biological activity and the activity of its derivatives are distinct.[1]

Intrinsic Activity (Benzylic vs. Homobenzylic)

It is crucial to distinguish this benzylic amine from its homobenzylic counterpart (amphetamine).[1]

  • Benzylic Amines (Target Compound): The amine group is attached directly to the benzylic carbon.[1] These compounds are generally MAO (Monoamine Oxidase) substrates rather than potent releasers.[1] They are rapidly metabolized, reducing their systemic CNS toxicity compared to amphetamines.[1]

  • Homobenzylic Amines (Amphetamines): The amine is separated by a methylene group.[1] The 3-bromo-4-methoxy substitution on an amphetamine core yields a potent, often toxic, serotonergic agent.[1]

Downstream Pharmacological Impact

The "biological activity" of this compound is best quantified by the Enantiomeric Excess (ee%) of the drugs synthesized from it.[1]

  • (S)-Enantiomer Usage: Frequently serves as the precursor for inhibitors targeting enzymes with chiral binding pockets (e.g., Beta-secretase).[1] Using the (S)-amine typically yields the (S)-configured drug.[1]

    • Consequence of Impurity: Contamination with the (R)-isomer can lead to "eutomer/distomer" mixtures where the distomer (inactive isomer) competes for the binding site or causes off-target toxicity.[1]

  • (R)-Enantiomer Usage: Less common in BACE1 synthesis but valuable for exploring Structure-Activity Relationships (SAR) to prove stereospecificity.[1]

Synthesis & Chiral Resolution Protocols

Kinetic Resolution Workflow

Enzyme: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).[1] Acyl Donor: Ethyl Acetate or Isopropyl Acetate.[1]

ParameterProtocol StandardRationale
Solvent MTBE or TolueneHydrophobic solvents enhance lipase activity and stability.[1]
Temperature 25°C - 30°CModerate temp prevents thermal deactivation of the enzyme.
Time 12 - 24 HoursSufficient for 50% conversion (theoretical max for resolution).[1]
Workup Acid/Base ExtractionSeparates the unreacted amine from the acylated amide.[1]
Experimental Protocol: Step-by-Step

Objective: Isolation of (S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine with >99% ee.

  • Reaction Setup:

    • Dissolve 10.0 g of racemic amine in 100 mL of MTBE.

    • Add 5.0 equivalents of Ethyl Acetate.[1]

    • Add 1.0 g of Immobilized CAL-B (Novozym 435).[1]

    • Incubate in an orbital shaker at 30°C.

  • Monitoring:

    • Monitor reaction progress via Chiral HPLC every 4 hours.

    • Stop Point: When the conversion reaches exactly 50%. The enzyme selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine free.[1] Note: Verify specific lipase selectivity for this substrate; CAL-B usually prefers the (R)-enantiomer of benzylic amines for acylation, leaving the (S)-amine unreacted.[1]

  • Separation:

    • Filter off the enzyme.[1]

    • Acid Wash: Extract the organic phase with 1M HCl.[1] The free (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.[1]

    • Basification: Treat the aqueous phase with 2M NaOH until pH > 12.

    • Extraction: Extract the free (S)-amine with DCM, dry over MgSO

      
      , and concentrate.[1]
      
Resolution Pathway Diagram[1]

Resolution Start Racemic Mixture (S/R-Amine) Enzyme Add CAL-B Lipase + Ethyl Acetate Start->Enzyme Reaction Kinetic Resolution (Selective Acylation of R-isomer) Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation Product_S Aqueous Phase -> Basify -> Extract Pure (S)-Amine (Target Product) Separation->Product_S 1M HCl Wash Product_R Organic Phase (R)-Acetamide (Byproduct/Intermediate) Separation->Product_R Retained in MTBE

Figure 2: Enzymatic kinetic resolution workflow for isolating the (S)-enantiomer.

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the enantiomeric purity must be validated using Chiral HPLC.[1]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Absorption of the brominated aromatic ring).[1]

  • Acceptance Criteria:

    • (S)-Enantiomer ee% > 98.5%.[1]

    • Chemical Purity > 98.0%.[1][4][5][6][7]

References

  • PubChem. (2025).[1][3] 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Barfknecht, C. F., & Nichols, D. E. (1971).[1][8] Potential psychotomimetics.[1][8] Bromomethoxyamphetamines. Journal of Medicinal Chemistry, 14(4), 370–372.[1][8] (Cited for structural comparison and toxicity of homologs).[1] [Link]

  • Google Patents. (2015).[1] WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.[1] (Cited for general resolution protocols of methoxy-phenethylamines).[1]

Sources

Comparative

Validating purity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine via GC-MS

As a Senior Application Scientist, I approach the purity validation of complex chiral intermediates not merely as a routine test, but as a system of interconnected chemical logic. The compound (1S)-1-(3-bromo-4-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of complex chiral intermediates not merely as a routine test, but as a system of interconnected chemical logic. The compound (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine presents a multifaceted analytical challenge: it is a primary amine, it possesses a chiral center, and it contains a halogenated aromatic ring.

Validating this compound requires proving both chemical purity (the absence of synthetic byproducts like des-bromo analogs or structural isomers) and chiral purity (the enantiomeric excess of the 1S configuration over the 1R antipode). While High-Performance Liquid Chromatography (HPLC) is often the default for pharmaceutical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolving power for volatile impurities and definitive structural confirmation via isotopic signatures.

This guide objectively compares GC-MS against orthogonal techniques, establishes the mechanistic necessity of derivatization, and provides a rigorously self-validating experimental workflow.

Comparative Analysis: GC-MS vs. Orthogonal Techniques

Selecting the correct analytical modality requires balancing sensitivity, resolution, and structural confirmation capabilities. The table below compares GC-MS against Chiral HPLC-UV and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific compound class[1].

Analytical ParameterGC-MS (Post-Derivatization)Chiral HPLC-UV

H-NMR (with Chiral Solvating Agent)
Resolution of Volatiles Superior (High theoretical plate count)Low (Poor separation of positional isomers)Low (Overlapping multiplet signals)
Enantiomeric Resolution High (via Chiral stationary phase)Superior (Gold standard for chiral APIs)Moderate (Dependent on shift reagent)
Sensitivity (LOD) < 0.05% (Excellent for trace impurities)~0.1%~1.0 - 2.0%
Structural Identification High (EI fragmentation & Br isotope pattern)Low (Relies strictly on retention time)Superior (Full atomic mapping)
Sample Preparation Complex (Requires anhydrous derivatization)Simple (Direct injection)Simple (Direct dissolution)

The Verdict: Chiral HPLC is exceptional for routine enantiomeric excess (ee%) determination. However, when you must simultaneously quantify trace volatile synthetic impurities and confirm the identity of unknown degradants, GC-MS is the authoritative choice[1].

The Derivatization Imperative

Direct injection of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine into a GC system is fundamentally flawed. The highly polar


 group acts as a hydrogen bond donor, interacting aggressively with active silanol (

) sites in the GC inlet liner and the stationary phase. This leads to severe peak tailing, irreversible adsorption, and thermal degradation[2].

To utilize GC-MS, we must mask the amine through acylation . Reacting the sample with Trifluoroacetic anhydride (TFAA) converts the primary amine into a trifluoroacetamide[3].

Mechanistic Causality of TFAA Derivatization:

  • Volatility Enhancement: Replaces hydrogen bonding with weaker van der Waals interactions, allowing elution at lower temperatures.

  • Peak Symmetry: Neutralizes the basic nitrogen, preventing silanol interactions and yielding sharp, Gaussian peaks.

  • Mass Spectral Directing: The strongly electronegative

    
     group stabilizes the molecular ion and directs electron ionization (EI) fragmentation, generating highly reproducible mass spectra.
    
Analytical Workflow Decision Tree
GC-MS derivatization and column selection pathways for chiral amine purity.

Experimental Protocol: Self-Validating GC-MS Workflow

To avoid the risk of kinetic resolution (where one enantiomer reacts faster than the other with a chiral reagent), we utilize Pathway 1 : Achiral derivatization combined with a chiral stationary phase.

This protocol is designed as a self-validating system . You must prepare a racemic standard (50:50 1R/1S) alongside your sample. If the racemic standard does not yield a 1:1 peak area ratio, artifactual racemization has occurred during sample prep, invalidating the assay[4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of the free base (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine into a 2 mL deactivated (silanized) glass reaction vial.

  • Solubilization: Dissolve the analyte in 500 µL of strictly anhydrous ethyl acetate. (Causality: Trace water will rapidly hydrolyze TFAA into trifluoroacetic acid, halting the derivatization and damaging the GC column).

  • Derivatization: Add 100 µL of Trifluoroacetic anhydride (TFAA). Purge the vial headspace with dry nitrogen and seal tightly with a PTFE-lined cap[2].

  • Incubation: Heat the vial at 60°C for 20 minutes in a thermoshaker. (Causality: Mild heating ensures quantitative conversion without providing enough thermal energy to overcome the activation barrier for racemization at the benzylic chiral center).

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 1.0 mL of anhydrous ethyl acetate. (Causality: Evaporation removes excess TFAA and acidic byproducts that create active sites in the GC inlet, which would cause tailing of subsequent injections).

  • GC-MS Parameters:

    • Column: Derivatized cyclodextrin capillary column (e.g., CHIRALDEX G-TA, 30 m × 0.25 mm × 0.12 µm)[3].

    • Injection: 1 µL, Split ratio 50:1, Inlet temperature 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 200°C (hold 10 min).

    • MS Detection: Electron Ionization (EI) at 70 eV, Scan range m/z 50–400.

Data Interpretation & Quantitative Validation

Upon successful chromatography, the 1R and 1S trifluoroacetamide derivatives will elute at distinct retention times due to differential inclusion complexation within the cyclodextrin cavity of the stationary phase.

Mass Spectral Confirmation: The identity of the peaks is confirmed by the characteristic isotopic signature of Bromine. Natural bromine exists as an almost 1:1 ratio of


 and 

. The molecular ion (

) and any bromine-containing fragments will present as a distinct doublet separated by 2 mass units. The primary fragmentation pathway under 70 eV EI is

-cleavage adjacent to the nitrogen, yielding a highly stable benzylic cation.
Validation Acceptance Criteria

To ensure regulatory compliance for chiral drug substances, the method must meet stringent system suitability targets[4]:

Validation ParameterAcceptance CriteriaMechanistic Rationale
System Suitability (Resolution)

(Baseline separation)
Ensures accurate integration of the trace 1R enantiomer without interference from the 1S tail.
Precision (Repeatability) RSD

2.0% for major peak;

20% for minor peak
Confirms the stability of the derivatized analyte in the autosampler and the reproducibility of the split injection.
Specificity No interfering peaks in procedural blankProves that solvent impurities or TFAA byproducts do not co-elute with the target analytes.
Racemic Verification Peak area ratio of 1R:1S = 1.00 ± 0.02Validates that the derivatization protocol (Step 4) did not induce thermal racemization.

By adhering to this mechanistic framework, analysts can confidently utilize GC-MS not just as a supplementary tool, but as a definitive, self-validating platform for the purity assessment of complex chiral amines.

References

  • Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis". Drawell Analytical. Available at: [Link]

  • Chromatography Online. "System Suitability and Validation for Chiral Purity Assays of Drug Substances". Chromatography Online. Available at:[Link]

Sources

Validation

Definitive Stereochemical Assignment of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine: A Comparative Analytical Guide

Executive Summary Objective: This guide provides a technical comparison of analytical methods for determining the absolute configuration of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , a critical chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of analytical methods for determining the absolute configuration of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine , a critical chiral building block in medicinal chemistry.

The Challenge: Chiral amines are prone to racemization and difficult to assign using standard NMR. While Chiral HPLC provides purity data, it cannot determine absolute stereochemistry without a known reference standard.

The Solution: We compare the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Mosher's Acid Derivatization (NMR) and Chiral HPLC . This guide demonstrates why SC-XRD, leveraging the anomalous scattering of the intrinsic Bromine atom, is the superior "Gold Standard" for this specific pharmacophore.

Comparative Analysis: Performance Matrix

The following table evaluates the three primary methods for assigning the (1S) configuration of the target molecule.

FeatureMethod A: SC-XRD (Recommended) Method B: Mosher's NMR Method C: Chiral HPLC
Primary Output Absolute Configuration (3D Structure)Relative Configuration (

)
Enantiomeric Excess (% ee)
Certainty Level Definitive (>99%) High (80-90%)Low (Relative only)
Mechanism Anomalous Dispersion (Bijvoet Pairs)Anisotropic Shielding EffectsInteraction with Chiral Stationary Phase
Sample State Single Crystal (Solid)Solution (Derivatized)Solution
Key Advantage Direct determination via Br atom No crystal requiredHigh throughput
Critical Flaw Requires crystallization (Salt formation)Subject to conformational ambiguityRequires known standard for assignment
Time to Result 24–48 Hours4–6 Hours30 Minutes
Expert Insight: The "Heavy Atom" Advantage

For (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, Method A is superior because of the Bromine substituent. In crystallography, heavier atoms (Br, Z=35) absorb X-rays and re-emit them with a phase shift (anomalous scattering). This breaks the symmetry of the diffraction pattern (Friedel's Law), allowing the software to mathematically distinguish the (1S) enantiomer from the (1R) with absolute certainty.

Technical Deep Dive: X-Ray Crystallography Data

To validate the (1S) configuration, the free base amine is typically converted to a Hydrochloride (HCl) or Hydrobromide (HBr) salt to facilitate crystallization. The following data represents the standard crystallographic parameters expected for a high-quality resolution of this structure.

Representative Crystallographic Parameters
  • Crystal System: Monoclinic (Typical for chiral amine salts)

  • Space Group:

    
     (Non-centrosymmetric, required for chiral molecules)
    
  • Radiation Source: Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å)
    • Note: Cu radiation is preferred to maximize the anomalous signal of Bromine.

The Flack Parameter (The Validation Metric)

The Flack Parameter (


)  is the critical data point for absolute assignment.
Flack Parameter (

)
Interpretation for (1S) ModelAction

Correct Structure. The model matches the crystal.Publish/Release

Inverted Structure. The crystal is actually (1R).Invert model & Refine

Racemic Twin. Crystal contains 50:50 (1S)/(1R).Reject Batch

Critical Check: For this brominated compound, a standard uncertainty (in parentheses) of


 is required for publication-quality assignment.

Experimental Protocols

Protocol A: Crystallization via Vapor Diffusion (Salt Formation)

Since the free amine is likely an oil or low-melting solid, salt formation is mandatory for SC-XRD.

  • Dissolution: Dissolve 20 mg of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine in 0.5 mL of Methanol (MeOH) in a small analytical vial.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether. A slight precipitate may form; redissolve by adding minimal MeOH dropwise.

  • Vapor Diffusion Setup:

    • Place the small vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (the anti-solvent).

    • Seal the outer jar tightly.

  • Growth: Allow to stand undisturbed at 4°C for 24-72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms suitable for X-ray.

Protocol B: Mosher's Analysis (Comparative Control)
  • Derivatization: React the amine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials to form diastereomeric amides.

  • NMR Analysis: Acquire

    
     NMR for both esters.
    
  • Calculation: Calculate

    
    .
    
  • Assignment: Map the positive/negative

    
     values to the spatial arrangement of protons. Warning: Conformational flexibility of the ethyl chain can lead to ambiguous assignments, making this method inferior to X-ray for this specific molecule.
    

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for validating the chiral building block.

G Start Target Molecule: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CheckState Physical State Check Start->CheckState Oil Oil / Amorphous Solid CheckState->Oil Likely Cryst Crystalline Solid CheckState->Cryst Rare SaltForm Salt Formation (HCl or HBr) Oil->SaltForm XRD SC-XRD Data Collection (Anomalous Dispersion) Cryst->XRD VaporDiff Vapor Diffusion (MeOH / Et2O) SaltForm->VaporDiff VaporDiff->XRD Flack Calculate Flack Parameter (x) XRD->Flack Decision x Value? Flack->Decision Valid x ~ 0.0 (1S) Confirmed Decision->Valid 0.0 Invert x ~ 1.0 (1R) Confirmed Decision->Invert 1.0 Racemic x ~ 0.5 Racemic Twin Decision->Racemic 0.5

Caption: Workflow for absolute configuration assignment. Salt formation is the critical enabling step for X-ray analysis.

Method Comparison: The "Heavy Atom" Effect

This diagram explains why the Bromine atom makes X-ray the superior choice over NMR for this specific molecule.

Comparison cluster_NMR NMR (Mosher's) cluster_XRD X-Ray (Anomalous Dispersion) Step1 Derivatization (Chemical Reaction) Step2 Conformational Analysis Step1->Step2 Risk Risk: Steric Hindrance from Br/OMe groups Step2->Risk Result1 Indirect Assignment Risk->Result1 Atom Bromine Atom (Br) (Intrinsic Label) Scattering Anomalous Scattering (Bijvoet Differences) Atom->Scattering Math Direct Calculation (No Assumptions) Scattering->Math Result2 Absolute Proof Math->Result2

Caption: Mechanistic comparison. X-ray utilizes the intrinsic Bromine atom, eliminating the risks associated with chemical derivatization in NMR.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

    • Foundational paper defining the Flack parameter for absolute configur
  • Parsons, S. (2021). "Determination of Absolute Configuration using X-ray Diffraction." Methods in Stereochemical Analysis. Review of heavy-atom methods including Bromine anomalous dispersion.
  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Chiral Moiety." Journal of the American Chemical Society, 95(2), 512-519. Link

    • Standard reference for the compar
  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and the Determination of Absolute Configuration." Tetrahedron: Asymmetry, 20(6), 712-717.
Comparative

Technical Comparison Guide: Reference Standards &amp; Analytical Protocols for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Executive Summary & Scientific Context (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a high-value chiral intermediate often utilized in the synthesis of complex pharmaceutical agents, including BACE1 inhibitors and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a high-value chiral intermediate often utilized in the synthesis of complex pharmaceutical agents, including BACE1 inhibitors and kinase inhibitors. Its structural integrity—specifically the S-configuration at the benzylic amine position—is critical. Even minor contamination with the (R)-enantiomer can lead to the formation of diastereomeric impurities in downstream API synthesis, potentially compromising drug efficacy and safety profiles.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent-Grade Alternatives and In-House Working Standards . Furthermore, it delineates the "Gold Standard" analytical protocol (Direct Chiral HPLC) versus alternative methods (Derivatization/NMR), supported by experimental data and validation frameworks.

Reference Standard Hierarchy: Product vs. Alternatives

In a regulated environment (GMP/GLP), the "product" is not just the chemical substance but the data package that accompanies it. Below is a comparative analysis of the three primary tiers of reference standards available for this molecule.

Table 1: Comparative Performance of Reference Standard Grades
FeatureCertified Reference Material (CRM) In-House Working Standard Reagent Grade / Research Chemical
Primary Use GMP Release Testing, Method ValidationRoutine QC, In-process ControlEarly R&D, Synthesis Optimization
Traceability High (SI units via NIST/BIPM traceable primary standards)Medium (Qualified against a CRM)Low (Vendor CoA only)
Assay Method Mass Balance (HPLC + TGA + KF + ROI) + qNMRHPLC purity (Area %) vs. CRMHPLC Area % (often achiral only)
Chiral Purity Quantified %ee with validated methodQuantified %eeOften "Optical Rotation" only (insufficient)
Uncertainty Explicitly calculated (e.g., ± 0.5%)Not typically calculatedUnknown
Cost


(Labor intensive)
$
Decision Logic: When to Use Which Standard
  • Choose CRM when validating the analytical method (ICH Q2) or releasing clinical batches.

  • Choose In-House for daily retention time checks or monitoring reaction completion.

  • Avoid Reagent Grade for quantitative impurity analysis; commercial vendors often rely on specific rotation (

    
    ), which is insensitive to low-level enantiomeric impurities (e.g., <1% R-isomer).
    

Analytical Methodologies: Performance Comparison

To accurately qualify (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, you must distinguish between chemical purity (des-bromo, regioisomers) and chiral purity (enantiomeric excess).

Comparison of Chiral Analysis Techniques
Method A: Direct Chiral HPLC (Recommended)
  • Mechanism: Uses a chiral stationary phase (CSP) based on amylose or cellulose derivatives.[1]

  • Performance:

    • Resolution (Rs): Typically > 2.0.

    • Sensitivity: LOQ < 0.05% for the unwanted enantiomer.

    • Robustness: High, provided mobile phase additives are used.

  • Verdict: The industry standard for QC.

Method B: Chiral Derivatization (e.g., Mosher's Acid)
  • Mechanism: Reacting the amine with a chiral agent (e.g., (R)-MTPA-Cl) to form diastereomers, separable on achiral columns or distinguishable by NMR.

  • Performance:

    • Risk: Kinetic resolution (one enantiomer reacts faster) can skew results.

    • Complexity: Requires additional synthesis steps.

  • Verdict: Useful for structure elucidation but unsuitable for precise QC due to potential derivatization bias.

Method C: Polarimetry (Specific Rotation)
  • Mechanism: Measures rotation of polarized light.

  • Performance:

    • Sensitivity: Extremely low. A sample with 95% ee and 99% ee may have indistinguishable rotation values within experimental error.

  • Verdict: Obsolete for purity determination; used only for identity testing.

Detailed Experimental Protocol: Direct Chiral HPLC

This protocol is designed to be self-validating. The use of diethylamine (DEA) is the causal factor for success; it masks silanol activity on the silica support, preventing the basic amine moiety of the analyte from tailing, which would otherwise obscure the minor enantiomer.

Chromatographic Conditions[2][3][4]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H or equivalent).

    • Dimensions: 250 mm x 4.6 mm.[2]

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here for better selectivity and lower viscosity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm (Maximize signal for the brominated aromatic ring).

  • Injection Volume: 5-10 µL.

Sample Preparation
  • Stock Solution: Weigh 10 mg of the standard into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% Ethanol (HPLC Grade). Reason: Heptane solubility might be limited for the salt form; Ethanol ensures complete dissolution.

  • Working Solution: Dilute 1 mL of Stock to 10 mL with Mobile Phase.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (T): < 1.5 (Controlled by DEA concentration).

  • Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

  • Signal-to-Noise (S/N): > 10 for the limit of quantitation (LOQ) solution (0.05% level).

Visualizations & Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision process for qualifying a reference standard, ensuring traceability and regulatory compliance.

ReferenceStandardWorkflow Start Start: Need Reference Standard for (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine CheckCommercial Is a Certified Reference Material (CRM) Available commercially? Start->CheckCommercial PurchaseCRM Purchase CRM (ISO 17034 Accredited) CheckCommercial->PurchaseCRM Yes Synthesize Synthesize Candidate Material (High Purity Route) CheckCommercial->Synthesize No Characterize Full Characterization (1H-NMR, MS, IR, ROI, Water) Synthesize->Characterize ChiralAnalysis Chiral Purity Determination (Chiral HPLC) Characterize->ChiralAnalysis AssignPurity Assign Potency Value (Mass Balance Calculation) ChiralAnalysis->AssignPurity UseAsWorking Release as In-House Primary Standard AssignPurity->UseAsWorking

Caption: Workflow for selecting or generating a qualified reference standard. Green nodes indicate valid endpoints for GMP usage.

Diagram 2: Chiral Method Development Logic

This decision tree guides the optimization of the HPLC method, specifically addressing the basic nature of the amine.

MethodDev Input Sample: Basic Chiral Amine ColSelect Column Selection: Amylose (AD-H) vs Cellulose (OD-H) Input->ColSelect MobilePhase Mobile Phase: Alkane / Alcohol ColSelect->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak Tailing Problem: Severe Tailing? CheckPeak->Tailing AddBase Action: Add 0.1% Diethylamine (DEA) or Ethanolamine Tailing->AddBase Yes (Interaction with Silanols) CheckRes Check Resolution (Rs) Tailing->CheckRes No AddBase->CheckRes Optimize Optimize Alcohol % (Adjust Retention) CheckRes->Optimize Rs < 1.5 Final Final Method: Heptane/EtOH/DEA CheckRes->Final Rs > 2.0 Optimize->CheckRes

Caption: Method development logic focusing on the suppression of silanol interactions for basic amines.

Data Interpretation & Calculations

Enantiomeric Excess (%ee)

The primary quality attribute derived from the reference standard analysis is %ee.



Where:

  • 
     = Peak area of the desired (1S) enantiomer.
    
  • 
     = Peak area of the impurity (1R) enantiomer.
    

Critical Note: If using a non-certified standard (e.g., a research chemical), you cannot assume the main peak is 100% pure. You must correct the assay value by the %ee and the chemical purity (determined by achiral HPLC).

Potency Calculation (Mass Balance)

For In-House Working Standards, the potency (


) is calculated as:


Where:

  • 
     = Organic Impurities (Achiral HPLC).
    
  • 
     = Volatiles (Water/Solvents via KF/GC).
    
  • 
     = Inorganic Residue (Residue on Ignition).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.[4][5] (Provides specific mobile phase additive requirements for basic amines). Link

  • U.S. Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Regis Technologies. (n.d.). Chiral Separations of Primary Amines using Crown Ether Columns. (Alternative method reference). Link

Sources

Safety & Regulatory Compliance

Safety

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories that struggle with the logistical and regulatory complexities of disposing of multi-functional chiral building blocks. (1S)-1-(3-bromo-4-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories that struggle with the logistical and regulatory complexities of disposing of multi-functional chiral building blocks. (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine presents a unique operational challenge: it is simultaneously a halogenated organic compound and a reactive primary amine.

Mishandling the disposal of this compound does not just risk regulatory fines; it creates immediate chemical reactivity hazards in the laboratory and long-term environmental toxicity risks. To ensure absolute safety and compliance, waste management for this chemical must be approached as a self-validating, mechanistic system rather than a simple checklist.

Part 1: Mechanistic Causality of Hazards

To safely manage this compound, operators must understand the "why" behind the disposal rules. The hazards of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine are driven by two distinct structural features:

  • The Halogenated Aromatic Risk (Dioxin Formation): The presence of a bromine atom on the phenyl ring classifies this compound as a Halogenated Organic Compound (HOC). When subjected to standard, low-temperature incineration, brominated aromatics act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Consequently, under the , HOCs are strictly prohibited from land disposal and must be segregated for specialized high-temperature incineration equipped with rapid-quench acid gas scrubbers[2].

  • The Amine Reactivity Risk (Exothermic Neutralization): The primary amine (-NH2) group acts as a potent organic base. If this compound is inadvertently mixed with acidic waste streams—especially inorganic or oxidizing acids like nitric acid—it undergoes a rapid, highly exothermic neutralization reaction[3]. This sudden release of heat can boil surrounding solvents, leading to rapid over-pressurization and catastrophic container failure.

Part 2: Quantitative Operational Parameters

To maintain a controlled environment, all disposal operations must adhere to the following quantitative thresholds.

Operational ParameterQuantitative Threshold / LimitCausality & Safety Rationale
HOC Concentration Limit ≥ 1,000 mg/kg Exceeding this threshold triggers strict EPA Land Disposal Restrictions, legally mandating high-temperature incineration[4].
Container Fill Capacity Maximum 80% Provides critical headspace for vapor expansion, preventing container over-pressurization from ambient temperature fluctuations.
Waste Stream pH 8.0 – 10.0 (Basic) Indicates active amine presence; strictly prohibits the introduction of this waste into any acidic waste carboy[3].
Storage Temperature 20°C – 25°C (Ambient) Minimizes the volatilization of organic co-solvents and prevents the acceleration of latent degradation reactions.

Part 3: Self-Validating Disposal Protocols

Every protocol below is designed as a closed-loop, self-validating system. This means that at each critical juncture, the operator performs a physical or analytical check to verify that the system remains safe and stable.

Protocol A: Liquid Waste Segregation and Bottling

Use this protocol for reaction filtrates, mother liquors, and solvent rinses containing the compound.

  • Compatibility Verification

    • Action: Identify the designated "Halogenated Organic Waste" carboy. Review the waste log to ensure no inorganic acids (e.g., HCl, H2SO4) or oxidizing agents have been introduced[3].

    • Causality: Mixing organic bases with inorganic acids causes violent exothermic reactions. Mixing halogenated waste with non-halogenated streams dilutes the halogen content, potentially causing the disposal facility to route the waste to a low-temperature incinerator, risking dioxin release.

    • Validation Checkpoint: Dip a pH strip into the target waste carboy's current contents. If the pH is < 7.0, do not add your waste . Select a new, empty carboy.

  • Transfer and Containment

    • Action: Transfer the solution into a High-Density Polyethylene (HDPE) or glass waste carboy using a grounded funnel. Cap the container loosely for the first 15 minutes.

    • Causality: HDPE and glass are chemically inert to organic amines and halides. Loose capping allows any unexpected evolved gases (from trace solvent incompatibilities) to vent safely without building pressure.

    • Validation Checkpoint: Perform a tactile temperature check on the exterior of the carboy 5 minutes after transfer. The container must remain at ambient temperature. Any detectable heat indicates an incompatible reaction, requiring immediate fume hood isolation.

  • Labeling and Manifesting

    • Action: Secure the cap and affix a hazardous waste label detailing the exact composition (e.g., "Contains: Dichloromethane, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine").

    • Causality: Accurate manifesting is legally required to ensure the disposal facility routes the drum to a compliant halogen acid furnace[1].

Protocol B: Solid Waste and Spill Decontamination

Use this protocol for contaminated PPE, empty reagent vials, and accidental spills.

  • Solid Debris Collection

    • Action: Place all contaminated Kimwipes, nitrile gloves, and empty reagent vials into a designated "Solid Halogenated Debris" bin lined with a chemically compatible, heavy-duty bag.

    • Causality: Solid debris retains trace amounts of the brominated compound. If discarded in standard municipal trash, it violates EPA landfill restrictions for HOCs[2].

  • Spill Response Workflow

    • Action: In the event of a spill, immediately surround and cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use sawdust.

    • Causality: Sawdust contains cellulose, which can react unpredictably with concentrated organic bases and reactive co-solvents.

    • Validation Checkpoint: After sweeping up the saturated absorbent into the solid waste bin, wipe the spill surface with an isopropanol-soaked cloth. Perform a visual inspection under direct light; the absence of any oily residue or sheen confirms complete decontamination.

Part 4: Operational Decision Workflow

To prevent operator error during routine lab clean-up, follow this logical decision tree for routing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine waste.

DisposalWorkflow Start Waste Generated: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidPath Liquid Waste Stream IsLiquid->LiquidPath Liquid SolidPath Solid Waste (PPE, Vials) IsLiquid->SolidPath Solid CheckAcid Contains Inorganic Acids or Oxidizers? LiquidPath->CheckAcid SolidStream Route to Solid Halogenated Debris Bin SolidPath->SolidStream AcidWarning STOP! Exothermic Reaction Risk. Do NOT Mix. CheckAcid->AcidWarning Yes HaloStream Route to Halogenated Organic Waste Carboy CheckAcid->HaloStream No Incineration High-Temp Incineration (EPA 40 CFR 268 Compliant) HaloStream->Incineration SolidStream->Incineration

Decision workflow for the segregation and disposal of halogenated amine waste.

References

  • EPA 40 CFR Part 268 -- Land Disposal Restrictions Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Sec. 22a-449(c)-108. Land disposal restrictions (Halogenated Organic Compounds Thresholds) Connecticut eRegulations System / EPA State Guidelines URL:[Link]

  • Hazardous Waste Segregation and Compatibility Guidelines University of Waterloo Safety Office URL:[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.